molecular formula C23H20O2 B1329822 1,3,5-Triphenyl-1,5-pentanedione CAS No. 6263-84-9

1,3,5-Triphenyl-1,5-pentanedione

Cat. No.: B1329822
CAS No.: 6263-84-9
M. Wt: 328.4 g/mol
InChI Key: SQFIJFCIFAVGEG-UHFFFAOYSA-N
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Description

1,3,5-Triphenyl-1,5-pentanedione is a useful research compound. Its molecular formula is C23H20O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101875. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-triphenylpentane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H20O2/c24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25)20-14-8-3-9-15-20/h1-15,21H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFIJFCIFAVGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211674
Record name 1,3,5-Triphenyl-1,5-pentadione
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6263-84-9
Record name 1,3,5-Triphenyl-1,5-pentadione
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Record name 6263-84-9
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Record name 1,3,5-Triphenyl-1,5-pentadione
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Record name 1,3,5-TRIPHENYL-PENTANE-1,5-DIONE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 1,3,5-Triphenyl-1,5-pentanedione, a valuable diketone intermediate in organic synthesis. The document details two core synthetic strategies: a one-pot reaction and a two-step sequence involving the synthesis and subsequent reaction of a chalcone intermediate. This guide includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding of these chemical transformations.

One-Pot Synthesis via Claisen-Schmidt Condensation and Michael Addition

A highly efficient and atom-economical approach to this compound is the one-pot reaction of acetophenone and benzaldehyde. This method proceeds through an initial base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes a Michael addition with a second equivalent of acetophenone in the same reaction vessel.

General Reaction Scheme

The overall transformation for the one-pot synthesis can be represented as follows:

G Acetophenone1 2 Acetophenone plus2 Acetophenone1->plus2 Benzaldehyde Benzaldehyde Product This compound Benzaldehyde->Product Base (e.g., KOH) Ethanol plus1 + plus1->Benzaldehyde

Figure 1: One-pot synthesis of this compound.
Experimental Protocol

The following protocol is adapted from the work of Kumar et al. (2021).[1]

Materials:

  • Acetophenone

  • Benzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂) (optional, for poorly soluble aldehydes)

  • Standard laboratory glassware and stirring apparatus

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a stirred solution of acetophenone (2.0 equivalents) in ethanol (1.5 mL per 0.54-0.83 mmol of the limiting reagent), add a 60% aqueous solution of KOH (1.0 equivalent) at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes to facilitate the formation of the enolate.

  • To this solution, add benzaldehyde (1.0 equivalent) at the same temperature. For aldehydes with poor solubility in ethanol, a minimal amount of dichloromethane (0.5 mL) can be added.

  • Allow the reaction temperature to rise to room temperature and continue stirring. Monitor the reaction for the formation of the chalcone intermediate via TLC.

  • Once the chalcone is formed, add the second equivalent of acetophenone to the reaction mixture.

  • Continue stirring at room temperature for 1-2 hours until the reaction is complete, as indicated by TLC.

  • Upon completion, proceed with a standard aqueous workup and extraction with a suitable organic solvent.

  • Purify the crude product by column chromatography to yield this compound.

Quantitative Data

The one-pot synthesis method generally provides good to excellent yields, depending on the specific substrates and reaction conditions.

Starting MaterialsBaseSolventReaction TimeYield (%)Reference
Acetophenone, BenzaldehydeKOHEthanol18 h37[1]
Acetophenone, BenzaldehydeKOHEthanol1-2 h (optimized)62[1]
Substituted Acetophenones and BenzaldehydesKOHEthanol1-2 h74-85[1]
Reaction Mechanism

The one-pot synthesis proceeds through a two-stage mechanism:

G cluster_0 Stage 1: Claisen-Schmidt Condensation cluster_1 Stage 2: Michael Addition Acetophenone1 Acetophenone Enolate1 Enolate of Acetophenone Acetophenone1->Enolate1 Base (OH-) Benzaldehyde Benzaldehyde Enolate1->Benzaldehyde Nucleophilic Attack Aldol_Adduct Aldol Adduct Benzaldehyde->Aldol_Adduct Chalcone Chalcone Intermediate Aldol_Adduct->Chalcone Dehydration Final_Product This compound Chalcone->Final_Product Acetophenone2 Acetophenone Enolate2 Enolate of Acetophenone Acetophenone2->Enolate2 Base (OH-) Enolate2->Chalcone 1,4-Conjugate Addition

Figure 2: Mechanism of the one-pot synthesis.

Two-Step Synthesis via Chalcone Isolation

An alternative, more controlled method for the synthesis of this compound involves the initial synthesis and isolation of the chalcone intermediate (1,3-diphenyl-2-propen-1-one), followed by a separate Michael addition reaction with acetophenone.

Step 1: Synthesis of Chalcone (Claisen-Schmidt Condensation)

2.1.1. General Reaction Scheme

G Acetophenone Acetophenone plus + Acetophenone->plus Benzaldehyde Benzaldehyde Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Benzaldehyde->Chalcone Base (e.g., NaOH) Ethanol plus->Benzaldehyde

Figure 3: Synthesis of Chalcone via Claisen-Schmidt Condensation.

2.1.2. Experimental Protocol

The following is a standard laboratory procedure for the synthesis of chalcone.

Materials:

  • Acetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a flask, dissolve equimolar amounts of acetophenone and benzaldehyde in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of sodium hydroxide dropwise to the cooled mixture.

  • Continue stirring the reaction mixture in the ice bath. The reaction progress can be monitored by the formation of a precipitate.

  • After the reaction is complete, acidify the mixture with dilute HCl to precipitate the crude chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure chalcone.

2.1.3. Quantitative Data

Starting MaterialsBaseSolventReaction TimeYield (%)Reference
Acetophenone, BenzaldehydeNaOHEthanol24 h92
Substituted Acetophenones and BenzaldehydesNaOH/KOHEthanolVaries70-95
Step 2: Michael Addition of Acetophenone to Chalcone

2.2.1. General Reaction Scheme

G Chalcone Chalcone plus + Chalcone->plus Acetophenone Acetophenone Product This compound Acetophenone->Product Base (e.g., NaOH) Ethanol plus->Acetophenone

Figure 4: Michael addition of acetophenone to chalcone.

2.2.2. Experimental Protocol

This protocol describes the base-catalyzed Michael addition of acetophenone to a pre-synthesized chalcone.

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Acetophenone

  • Sodium Hydroxide (NaOH) or other suitable base

  • Ethanol or other appropriate solvent

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the chalcone and a slight excess of acetophenone in ethanol.

  • Add a catalytic amount of a base, such as sodium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture and perform a standard workup.

  • Purify the product by recrystallization or column chromatography.

2.2.3. Quantitative Data

Yields for the Michael addition step are typically high, often exceeding 80%, especially when using a slight excess of the Michael donor (acetophenone).

Product Characterization

The final product, this compound, can be characterized using standard analytical techniques.

Spectroscopic Data
TechniqueDataReference
¹H NMR (500 MHz, CDCl₃)δ (ppm) 7.93 (d, J = 7.9 Hz, 4H, ArH), 7.53 (t, J = 7.4 Hz, 2H, ArH), 7.42 (t, J = 7.4 Hz, 4H, ArH), 7.28–7.26 (m, 4H, ArH), 7.17–7.15 (m, 1H, ArH), 4.05 (p, J = 7.1 Hz, 1H, CH), 3.48 (dd, J = 7.1, 16.7 Hz, 2H, CH₂), 3.34 (dd, J = 7.0, 16.6 Hz, 2H, CH₂)[1]
¹³C{¹H} NMR (125 MHz, CDCl₃)δ (ppm) 198.7 (CO), 143.9 (C), 137.0 (C), 133.2 (C), 128.8 (CH), 128.7 (CH), 128.3 (CH), 127.6 (CH), 126.8 (CH), 45.0 (CH₂), 37.3 (CH)[1]
HRMS (ESI) m/z: calcd for C₂₃H₂₀O₂Na [M + Na]⁺, 351.1356; found, 351.1346[1]

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of this compound. The one-pot synthesis offers an efficient and streamlined approach, while the two-step method provides greater control over the reaction and purification of the intermediate. The choice of method will depend on the specific requirements of the researcher, including desired purity, scale, and available resources. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis and characterization of this important dicarbonyl compound.

References

In-Depth Technical Guide: 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1,3,5-Triphenyl-1,5-pentanedione. It is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyridines. This document includes detailed experimental protocols, a summary of its known physical and spectral properties, and an exploration of its reactivity. The information presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₃H₂₀O₂[1][2][3]
Molecular Weight 328.41 g/mol [1][2][3]
CAS Number 6263-84-9[1][3][4]
IUPAC Name This compound[1]
Melting Point 85 °C[4]
Boiling Point (Predicted) 509.4 ± 50.0 °C
Solubility Information not readily available in the searched literature. It is expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, and sparingly soluble in non-polar solvents like hexane.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive set of spectra is available on platforms like SpectraBase, including NMR, FTIR, Raman, UV-Vis, and Mass Spectrometry data, direct access to detailed spectral data, particularly NMR, is limited in freely available literature.[2]

Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum of this compound.[1] Key expected absorptions would include:

  • C=O stretching: around 1685 cm⁻¹ for the aryl ketone.

  • C-H stretching (aromatic): above 3000 cm⁻¹.

  • C-H stretching (aliphatic): below 3000 cm⁻¹.

  • C=C stretching (aromatic): in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): An electron ionization mass spectrum is available through the NIST WebBook.[1] The molecular ion peak [M]⁺ would be expected at m/z = 328.4.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data are not readily available in the searched literature. However, based on the structure, the following proton and carbon environments are expected:

  • ¹H NMR:

    • Aromatic protons of the three phenyl rings.

    • A methine proton (-CH-) at the 3-position.

    • Methylene protons (-CH₂-) at the 2- and 4-positions.

  • ¹³C NMR:

    • Carbonyl carbons.

    • Aromatic carbons with varying chemical shifts due to their positions on the rings.

    • A methine carbon at the 3-position.

    • Methylene carbons at the 2- and 4-positions.

Experimental Protocols

Synthesis of this compound via Microwave-Assisted Michael Addition

A general and efficient method for the synthesis of 1,3,5-triaryl-1,5-pentanediones involves the microwave-assisted Michael addition of a chalcone with an aryl methyl ketone on a solid support like silica gel.[5]

Reactants:

  • Chalcone (Benzalacetophenone) (1.0 equiv)

  • Acetophenone (1.0 equiv)

  • Silica gel 60 (spherical, 63-200 μm)

Procedure:

  • A mixture of chalcone (1.0 equiv), acetophenone (1.0 equiv), and silica gel (3 g) is placed in a 10 mL quartz vial.

  • The vial is sealed with a pressure cap and placed in a microwave oven.

  • The mixture is subjected to microwave irradiation at 100–120 °C and 120 W for 10 minutes.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mixture (7:3) as the eluent.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Ethanol is added to the reaction mixture to separate the product from the silica gel.

  • The crude product is filtered, dried under vacuum, and recrystallized from ethanol to yield the purified this compound.

Synthesis_Workflow reactants Chalcone + Acetophenone + Silica Gel microwave Microwave Irradiation (100-120 °C, 120W, 10 min) reactants->microwave extraction Extraction with Ethanol microwave->extraction purification Filtration, Drying, and Recrystallization extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Synthesis

1,3,5-Diketones are valuable precursors in the synthesis of various heterocyclic compounds. A prominent reaction of this compound is its cyclization to form 2,4,6-triphenylpyridine.

Synthesis of 2,4,6-Triphenylpyridine

This one-pot synthesis involves the reaction of acetophenone and benzaldehyde to form the 1,5-dione intermediate in situ, which then reacts with a nitrogen source, typically ammonium acetate, to form the pyridine ring.[6]

Reactants:

  • Acetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ammonium Acetate (NH₄OAc)

  • Acetic Acid

Procedure:

  • Formation of the 1,5-Dione Intermediate:

    • Grind and mix sodium hydroxide and acetophenone in a mortar to form a smooth paste.

    • Add benzaldehyde and continue grinding for 15 minutes. A solid will form.

    • Let the reaction mixture stand for 20 minutes.

  • Cyclization to Pyridine:

    • In a round-bottom flask, dissolve ammonium acetate in acetic acid with stirring.

    • Add the solid intermediate prepared in the previous step to the flask.

    • Reflux the mixture for 2 hours.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Add water and cool the flask in an ice-water bath to induce crystallization.

    • Filter the resulting solid and wash with deionized water, followed by a 10% sodium bicarbonate solution.

    • Dry the solid to obtain the crude product.

    • The final product can be purified by recrystallization from ethyl acetate.

Pyridine_Synthesis cluster_step1 Step 1: 1,5-Dione Formation (in situ) cluster_step2 Step 2: Cyclization acetophenone Acetophenone dione_intermediate This compound (Intermediate) acetophenone->dione_intermediate NaOH benzaldehyde Benzaldehyde benzaldehyde->dione_intermediate pyridine 2,4,6-Triphenylpyridine dione_intermediate->pyridine Acetic Acid, Reflux ammonium_acetate Ammonium Acetate ammonium_acetate->pyridine

Caption: Reaction pathway for the synthesis of 2,4,6-triphenylpyridine.

Biological Activity

The direct biological activity of this compound has not been extensively reported in the scientific literature. However, the broader class of β-diketones is known to exhibit a wide range of biological and pharmaceutical activities.[7][8] These activities are often attributed to the enol tautomer of the β-dicarbonyl moiety.[7]

β-Diketones have been investigated for their potential as:

  • Antioxidants: The enol form can act as a radical scavenger.

  • Antimicrobial agents: Certain β-diketones and their derivatives have shown inhibitory action against bacteria.[9][10]

  • Anti-inflammatory agents: Some studies have explored their potential to inhibit enzymes like COX-1 and COX-2.[11]

  • Anticancer agents: The β-diketone scaffold is present in some compounds with demonstrated anti-cancer properties.

It is important to note that these are general activities of the β-diketone class, and specific studies on this compound are needed to ascertain its particular biological profile.

Conclusion

This compound is a well-characterized compound with significant applications as a synthetic intermediate. Its preparation via microwave-assisted Michael addition offers an efficient route to this molecule. The subsequent conversion of this diketone to 2,4,6-triphenylpyridine highlights its utility in the construction of complex heterocyclic systems. While its own biological activity is not well-documented, its structural motif is present in many biologically active compounds, suggesting potential for future exploration in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties and reactivity to aid researchers in its application.

References

An In-Depth Technical Guide to 1,3,5-Triphenyl-1,5-pentanedione (CAS: 6263-84-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Triphenyl-1,5-pentanedione (CAS: 6263-84-9), a diketone with significant potential in synthetic chemistry. This document details the compound's physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores its utility as a key intermediate in the synthesis of heterocyclic compounds, such as 2,4,6-triphenylpyridine. While direct biological data on the title compound is limited, this guide also discusses the known biological activities of the broader class of 1,5-diketones, offering a starting point for further investigation in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a pentane chain with three phenyl substituents and two ketone functional groups. Its chemical structure and key properties are summarized below.

PropertyValueSource
CAS Number 6263-84-9[NIST]
Molecular Formula C₂₃H₂₀O₂[NIST]
Molecular Weight 328.40 g/mol [NIST]
IUPAC Name 1,3,5-triphenylpentane-1,5-dione
Synonyms 1,3,5-Triphenyl-1,5-pentadione
Appearance Yellow to orange solid[CymitQuimica]
Melting Point 134-137 °CSpectral-data-of-compound-5a-5m-6a-6e
Boiling Point (Predicted) 912.98 KCheméo
logP (Predicted) 5.316Cheméo
Water Solubility (Predicted) -6.44 (log10 mol/L)Cheméo

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1670-1690 cm⁻¹ due to the C=O stretching of the aryl ketone. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the C-C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 328.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis of this compound

The primary synthetic route to this compound is the Michael addition reaction between a chalcone and an acetophenone derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Chalcone Chalcone (1,3-Diphenyl-2-propen-1-one) Product This compound Chalcone->Product Acetophenone Acetophenone Acetophenone->Product Base Base (e.g., NaOH, KOH) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Synthesis of this compound via Michael Addition.

Experimental Protocol: Michael Addition

This protocol is a generalized procedure based on the synthesis of similar 1,5-dicarbonyl compounds.

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Acetophenone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

Procedure:

  • Dissolve chalcone and an equimolar amount of acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a catalytic amount of a base (e.g., a few pellets of NaOH or KOH) to the stirred solution.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute solution of HCl.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

Chemical Reactions and Applications

This compound is a valuable intermediate for the synthesis of various heterocyclic compounds, most notably 2,4,6-triphenylpyridine.

Synthesis of 2,4,6-Triphenylpyridine

The cyclization of this compound with a nitrogen source, such as ammonium acetate, yields 2,4,6-triphenylpyridine. This reaction is a key step in the construction of substituted pyridine rings.

Cyclization_Reaction Diketone This compound Pyridine 2,4,6-Triphenylpyridine Diketone->Pyridine Ammonium_Acetate Ammonium Acetate (Nitrogen Source) Ammonium_Acetate->Pyridine Heat Heat Heat->Pyridine

Cyclization to 2,4,6-Triphenylpyridine.

Experimental Protocol: Cyclization to 2,4,6-Triphenylpyridine

This is a general procedure for the synthesis of triarylpyridines from 1,5-diketones.

Materials:

  • This compound

  • Ammonium acetate

  • Glacial acetic acid (optional, as solvent and catalyst)

Procedure:

  • In a round-bottom flask, mix this compound with an excess of ammonium acetate.

  • Add a suitable solvent, such as glacial acetic acid, to the mixture.

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • The crude 2,4,6-triphenylpyridine can be purified by recrystallization from a suitable solvent like ethanol.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies on the biological activity of this compound. However, the broader class of 1,5-diketones and their derivatives have shown a range of biological activities, suggesting potential avenues for future research.

  • Antimicrobial and Antifungal Activity: Some 1,5-diketone derivatives have been reported to possess antimicrobial and antifungal properties.[1]

  • Anticancer Activity: The 1,5-dicarbonyl moiety is a structural feature in some compounds that have been investigated for their cytotoxic effects against various cancer cell lines.[2]

  • Enzyme Inhibition: The diketone functionality can interact with the active sites of certain enzymes, leading to their inhibition. This makes them interesting scaffolds for the design of enzyme inhibitors.

Given that this compound serves as a precursor to 2,4,6-triphenylpyridine, the biological activities of substituted pyridines are also of relevance. Pyridine derivatives are a well-established class of compounds in medicinal chemistry with a wide array of pharmacological applications.

Conclusion

This compound is a versatile synthetic intermediate with well-established methods for its preparation and subsequent conversion to other valuable chemical entities. While its own biological profile remains largely unexplored, its structural features and its role as a precursor to biologically active classes of compounds make it a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on a thorough evaluation of its biological activity to unlock its full potential.

References

An In-depth Technical Guide to the Molecular Structure of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triphenyl-1,5-pentanedione is a diketone molecule featuring a pentane chain with three phenyl group substituents. This symmetrical molecule serves as a key building block in various organic syntheses and has potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization.

Molecular Structure and Properties

This compound possesses a chemical formula of C₂₃H₂₀O₂ and a molecular weight of 328.41 g/mol .[1] Its structure is characterized by a five-carbon backbone with carbonyl groups at the 1 and 5 positions and a phenyl group attached to the central carbon (position 3). The terminal carbonyl groups are also each substituted with a phenyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1,3,5-triphenylpentane-1,5-dione
CAS Number 6263-84-9[1]
Molecular Formula C₂₃H₂₀O₂[1]
Molecular Weight 328.41 g/mol [1]
Melting Point 85 °C

Synthesis

A common and efficient method for the synthesis of 1,3,5-triaryl-1,5-diones, including this compound, is through a microwave-assisted Michael addition reaction. This approach offers advantages such as shorter reaction times, higher yields, and environmentally friendly conditions.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • Chalcone (e.g., benzalacetophenone) (1.0 equiv)

  • Aryl methyl ketone (e.g., acetophenone) (1.0 equiv)

  • Silica gel 60 (spherical, 63-200 μm) (3 g)

  • Ethanol

  • Petroleum ether

  • Ethyl acetate

  • 10 mL quartz vial with a pressure cap

  • Microwave synthesizer

Procedure:

  • A mixture of the chalcone (1.0 equiv), aryl methyl ketone (1.0 equiv), and silica gel (3 g) is placed in a 10 mL quartz vial.

  • The vial is sealed with a pressure cap and placed in the microwave synthesizer.

  • The reaction mixture is subjected to microwave irradiation at 100–120 °C and 120 W for 10 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mixture (7:3) as the eluent.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Ethanol is added to the reaction mixture, and the product is separated from the silica gel by filtration.

  • The crude product is dried under vacuum and recrystallized from ethanol to yield the pure 1,3,5-triaryl-1,5-dione.

Logical Relationship of Synthesis:

Synthesis_Workflow Reactants Chalcone + Aryl Methyl Ketone + Silica Gel Microwave Microwave Irradiation (100-120 °C, 120 W, 10 min) Reactants->Microwave Extraction Extraction with Ethanol Microwave->Extraction Purification Filtration & Recrystallization Extraction->Purification Product This compound Purification->Product

Microwave-assisted synthesis workflow.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1680-1660 cm⁻¹, which is indicative of the C=O stretching vibration of the aryl ketone. The presence of the aromatic rings will be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z = 328, corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl groups, leading to the formation of benzoyl cations (C₆H₅CO⁺, m/z = 105) and other characteristic fragments.

Potential Mass Spectrometry Fragmentation Pathway:

Mass_Spec_Fragmentation M [C23H20O2]+• (m/z = 328) frag1 [C6H5CO]+ (m/z = 105) M->frag1 α-cleavage frag2 [C16H15O]+ M->frag2 α-cleavage frag4 [C6H5]+ (m/z = 77) frag1->frag4 - CO frag3 [C7H7]+ (m/z = 91) frag2->frag3

A plausible mass fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum would be complex in the aromatic region (typically δ 7.0-8.0 ppm) due to the presence of three phenyl groups. The protons on the pentane backbone would likely appear as multiplets in the upfield region. The methine proton at the C3 position would be coupled to the four methylene protons at the C2 and C4 positions, resulting in a complex splitting pattern.

  • ¹³C NMR: The spectrum would show signals for the carbonyl carbons around δ 198-200 ppm. The aromatic carbons would resonate in the δ 120-140 ppm region. The aliphatic carbons of the pentane chain would appear at higher field.

Biological Activity

Currently, there is a lack of specific data in the scientific literature detailing the biological activities of this compound. However, the broader classes of compounds to which it belongs, such as chalcones and diketones, are known to exhibit a wide range of biological effects.

  • Chalcones: These precursors to flavonoids are known to possess various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Their cytotoxicity against various cancer cell lines is a subject of ongoing research.[2][3][4]

  • 1,3-Diketones: This structural motif is present in numerous biologically active molecules and natural products. Some diketones have shown antimicrobial and enzyme inhibitory activities.

Given the structural relationship of this compound to these bioactive compound classes, it represents a molecule of interest for future biological evaluation. Further research is warranted to explore its potential cytotoxic, antimicrobial, and enzyme-inhibitory properties.

Conclusion

This compound is a well-defined chemical entity with a symmetrical molecular structure. Its synthesis is readily achievable through modern organic chemistry techniques. While its fundamental physicochemical and spectroscopic properties are established, a significant opportunity exists for further investigation into its biological activities. The structural motifs present within this molecule suggest a potential for interesting pharmacological effects, making it a viable candidate for screening in drug discovery and development programs. Further studies to obtain detailed NMR assignments, a single-crystal X-ray structure, and a comprehensive biological activity profile would provide a more complete understanding of this intriguing molecule.

References

An In-depth Technical Guide to 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3,5-triphenyl-1,5-pentanedione, including its chemical identity, physicochemical properties, a proposed synthetic route, and potential biological applications based on related structures.

Chemical Identity and Nomenclature

The unequivocally accepted IUPAC name for the compound is This compound .[1][2][3] It is also commonly referred to as 1,3,5-triphenylpentane-1,5-dione.[2][4][5] This molecule is a symmetrical diketone with a central phenyl group attached to the third carbon of a five-carbon chain, and terminal phenyl groups attached to the carbonyl carbons.

Physicochemical and Spectroscopic Data

The known properties of this compound are summarized in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.

PropertyValueSource
CAS Registry Number 6263-84-9[1][2][3][4][6][7]
Molecular Formula C₂₃H₂₀O₂[1][3][6]
Molecular Weight 328.40 g/mol [1][4][6]
Melting Point 85 °C[4]
Boiling Point (Predicted) 509.4 ± 50.0 °C[4]
Density (Predicted) 1.127 ± 0.06 g/cm³[4]
Appearance Not specified (typically solid)
Solubility Not specified
Spectroscopic Data IR and Mass Spectrometry data are available through the NIST WebBook.[1]

Proposed Synthesis: Experimental Protocol

While specific literature detailing the synthesis of this compound is not abundant, a logical and efficient synthetic route can be proposed based on established organic chemistry principles, such as the Michael addition followed by an Aldol-type reaction. A study on the green synthesis of analogous 1,3,5-triarylpentane-1,5-diones provides a strong basis for this proposed protocol.[8]

The proposed reaction involves a base-catalyzed condensation of acetophenone and benzaldehyde.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product reactant_node reactant_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node Ace Acetophenone (2 eq) Michael 1. Michael Addition Ace->Michael Base Catalyst (e.g., NaOH) Benz Benzaldehyde (1 eq) Benz->Michael Base Catalyst (e.g., NaOH) Aldol 2. Aldol Condensation Michael->Aldol Product This compound Aldol->Product G Compound 1,3,5-Triarylpentane -1,5-dione Derivative Inhibition Compound->Inhibition Enzyme Tyrosinase Enzyme Product Melanin Enzyme->Product Catalyzes Substrate L-DOPA Substrate->Enzyme Binds to active site Inhibition->Enzyme Inactivates G start_node start_node process_node process_node target_node target_node outcome_node outcome_node A This compound (Lead Compound) B Library Synthesis & Structural Modification A->B Scaffold for Derivatization C High-Throughput Screening (e.g., Enzyme Assays) B->C D Identification of Biological Target (e.g., Tyrosinase, Kinases) C->D Identifies 'Hits' E Lead Optimization (ADMET Profiling) D->E Guides SAR F Therapeutic Application (e.g., Dermatology, Oncology) E->F

References

A Technical Guide to the Physical Properties of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-Triphenyl-1,5-pentanedione. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, compound characterization, and theoretical modeling. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of a common synthetic workflow.

Core Physical and Chemical Properties

This compound, with the CAS number 6263-84-9, is a diketone characterized by the presence of three phenyl groups attached to a pentanedione backbone.[1][2][3] Its chemical structure significantly influences its physical properties.

PropertyValueSource
Molecular Formula C₂₃H₂₀O₂[2][3]
Molecular Weight 328.40 g/mol [1][2][3]
Melting Point 85 °C[4]
Boiling Point (Predicted) 509.4 ± 50.0 °C[4]
Density (Predicted) 1.127 ± 0.06 g/cm³[4]
CAS Number 6263-84-9[1][2][3]
IUPAC Name 1,3,5-triphenylpentane-1,5-dione[5]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

  • Infrared (IR) Spectrum: The National Institute of Standards and Technology (NIST) provides a gas-phase IR spectrum for this compound, which is instrumental in identifying its functional groups.[3]

  • Mass Spectrum (Electron Ionization): Mass spectrometry data, including a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum, is available, offering insights into the compound's molecular weight and fragmentation pattern.[3][5]

Experimental Protocols

A prevalent and efficient method for the synthesis of 1,3,5-triaryl-1,5-diketones, including this compound, is a one-pot reaction involving a Claisen-Schmidt condensation followed by a Michael addition.[6]

One-Pot Synthesis of this compound [6]

This procedure outlines a transition-metal-free, one-pot synthesis.

Materials:

  • Acetophenone

  • Benzaldehyde

  • Ethanol (EtOH)

  • 60% aqueous solution of Potassium Hydroxide (KOH)

  • Dichloromethane (if necessary for solubility)

Procedure:

  • Enolate Formation: To a stirred solution of acetophenone (1 equivalent) in ethanol (1.5 mL), add a 60% aqueous solution of KOH (1 equivalent). Stir the mixture at 0 °C for 15 minutes to facilitate the formation of the enolate.

  • Condensation and Addition: Add benzaldehyde (1 equivalent) to the reaction mixture at the same temperature (0 °C). If the aldehyde exhibits poor solubility in ethanol, a minimal amount of dichloromethane (0.5 mL) can be added to aid dissolution.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically subjected to a standard aqueous workup. The crude product can then be purified by recrystallization or column chromatography to yield the pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the one-pot synthesis of this compound.

G Workflow for the One-Pot Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification acetophenone Acetophenone enol_formation Enolate Formation (Acetophenone + KOH in EtOH at 0°C) acetophenone->enol_formation benzaldehyde Benzaldehyde michael_addition Condensation & Michael Addition (Addition of Benzaldehyde) benzaldehyde->michael_addition koh 60% aq. KOH koh->enol_formation etoh Ethanol etoh->enol_formation enol_formation->michael_addition 15 min workup Aqueous Workup michael_addition->workup purification Recrystallization / Column Chromatography workup->purification product Pure this compound purification->product

Caption: One-pot synthesis of this compound.

References

Spectroscopic Profile of 1,3,5-Triphenyl-1,5-pentanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 1,3,5-Triphenyl-1,5-pentanedione. The information presented herein is crucial for its identification, characterization, and utilization in various research and development applications, including its potential as a scaffold in drug design.

Synthesis and Spectroscopic Characterization

This compound can be synthesized via a microwave-assisted Michael addition reaction. This method involves the reaction of a chalcone (1,3-diphenyl-2-propen-1-one) with an acetophenone in the presence of silica gel.[1] The reaction is typically carried out in a sealed vessel under microwave irradiation, followed by purification via recrystallization.[1]

The structural confirmation and purity of the synthesized compound are established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key structural information.

¹H NMR (Proton NMR) Data

A detailed ¹H NMR spectrum would reveal the chemical shifts, multiplicities (splitting patterns), and coupling constants of the different protons in the molecule. Due to the complexity of the overlapping aromatic signals and the diastereotopic nature of the methylene protons, a high-resolution instrument is recommended for full spectral interpretation.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. Broadband proton decoupling is typically employed to simplify the spectrum to a series of single peaks for each carbon.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O)~198
C1' & C1''' (ipso-Carbons of benzoyl groups)~137
C4' & C4''' (para-Carbons of benzoyl groups)~133
C2', C6', C2''', C6''' (ortho-Carbons of benzoyl groups)~128.6
C3', C5', C3''', C5''' (meta-Carbons of benzoyl groups)~128.5
C1'' (ipso-Carbon of central phenyl group)~142
C2'', C6'' (ortho-Carbons of central phenyl group)~129
C4'' (para-Carbon of central phenyl group)~127
C3'', C5'' (meta-Carbons of central phenyl group)~126
CH (methine)~45
CH₂ (methylene)~48

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the carbonyl groups and aromatic rings. The National Institute of Standards and Technology (NIST) provides a reference gas-phase IR spectrum for this compound.[2]

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3060Aromatic C-H stretchMedium
~2925Aliphatic C-H stretchMedium
~1685C=O stretch (conjugated ketone)Strong
~1600, 1580, 1450Aromatic C=C ring stretchMedium to Strong
~750, 690C-H out-of-plane bend (monosubstituted benzene)Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (328.41 g/mol ).[2] Electron ionization (EI) is a common method for generating the mass spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
328[M]⁺ (Molecular Ion)
223[M - C₆H₅CO]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

General Synthesis of 1,3,5-Triaryl-1,5-pentanediones[1]
  • Reactant Preparation: A mixture of a chalcone (1.0 equivalent), an aryl methyl ketone (1.0 equivalent), and silica gel (60 Å, spherical, 63-200 µm, 3 g) is placed in a 10 mL quartz vial.

  • Microwave Irradiation: The vial is sealed with a pressure cap and subjected to microwave irradiation. The reaction is programmed to run at a temperature between 100–120 °C, with a power of 120 W and a pressure of 5 bar for 10 minutes.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mixture (7:3) as the eluent.

  • Work-up and Purification: After the reaction mixture has cooled to room temperature, ethanol is added, and the reaction mixture is separated from the silica gel by filtration. The obtained crude product is dried under vacuum and recrystallized from ethanol to yield the pure 1,3,5-triaryl-1,5-pentanedione.

General Protocol for NMR Spectroscopic Analysis[3]
  • Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz). For ¹³C NMR, spectra are routinely run with broadband proton decoupling.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

General Protocol for IR Spectroscopic Analysis
  • Sample Preparation: For solid samples, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

General Protocol for Mass Spectrometric Analysis[3]
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: The sample molecules are ionized, for example, by electron ionization (EI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis via Michael Addition Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-Depth Technical Guide on the Synthesis of 2,4,6-Triphenylpyridine from 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-triphenylpyridine, focusing on the pivotal role of the intermediate, 1,3,5-triphenyl-1,5-pentanedione. The primary reaction discussed is the cyclization of this 1,5-dicarbonyl compound with a nitrogen source. While the topic mentions a reaction with benzaldehyde, it is crucial to understand that benzaldehyde is a primary precursor for the synthesis of this compound itself, rather than a direct reactant with the pre-formed dione in the pyridine ring formation step. This guide will therefore detail both the formation of the pentanedione intermediate and its subsequent conversion to the final pyridine product.

Introduction to 2,4,6-Triphenylpyridine Synthesis

Substituted pyridines are a critical class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and functional materials. Among the various synthetic routes to these compounds, the construction of the pyridine ring from acyclic precursors is of fundamental importance. The synthesis of 2,4,6-triarylpyridines, such as 2,4,6-triphenylpyridine, is often achieved through a one-pot reaction involving an aromatic ketone, an aromatic aldehyde, and a nitrogen source, commonly ammonium acetate. This process, related to the Kröhnke and Hantzsch pyridine syntheses, proceeds through the in-situ formation of a 1,5-dicarbonyl compound, which then undergoes cyclization and aromatization.[1]

This guide focuses on the discrete steps of this transformation, providing clarity on the synthesis of the key this compound intermediate and its subsequent conversion to 2,4,6-triphenylpyridine.

Synthesis of the Core Intermediate: this compound

The formation of this compound is a two-step process that is often performed in a single pot. It begins with the base-catalyzed aldol condensation of acetophenone and benzaldehyde to form chalcone (1,3-diphenyl-2-propen-1-one). This is followed by a Michael addition of a second molecule of acetophenone to the chalcone.[2]

Reaction Pathway for this compound Synthesis

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Michael Addition Acetophenone1 Acetophenone Chalcone Chalcone (1,3-diphenyl-2-propen-1-one) Acetophenone1->Chalcone Base (e.g., NaOH) Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Pentanedione This compound Chalcone->Pentanedione Acetophenone2 Acetophenone Acetophenone2->Pentanedione Base G Pentanedione This compound Imine Imine Intermediate Pentanedione->Imine + NH3 - H2O Enamine Enamine Intermediate Imine->Enamine Tautomerization Cyclic_Intermediate Cyclic Hemiaminal Enamine->Cyclic_Intermediate Intramolecular Cyclization Dihydropyridine Dihydropyridine Cyclic_Intermediate->Dihydropyridine - H2O Pyridine 2,4,6-Triphenylpyridine Dihydropyridine->Pyridine Oxidation (- H2) G cluster_prep A: Intermediate Preparation (One-Pot) cluster_reaction B: Pyridine Synthesis cluster_workup C: Isolation and Purification A1 Grind NaOH and Acetophenone A2 Add Benzaldehyde and Grind A1->A2 A3 Let stand for 20 min A2->A3 B2 Add solid from Step A A3->B2 B1 Dissolve NH4OAc in Acetic Acid B1->B2 B3 Reflux for 2 hours B2->B3 C1 Cool and add H2O B3->C1 C2 Induce crystallization (Ice Bath) C1->C2 C3 Filter the solid product C2->C3 C4 Wash with H2O and NaHCO3 soln. C3->C4 C5 Dry the product C4->C5 C6 Recrystallize from Ethanol/Ethyl Acetate C5->C6 Final Final C6->Final Pure 2,4,6-Triphenylpyridine

References

An In-depth Technical Guide on 1,3,5-Triphenyl-1,5-pentanedione: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-triphenyl-1,5-pentanedione, a significant 1,5-dicarbonyl compound. The document delves into the historical context of its synthesis, rooted in the foundational principles of the Claisen-Schmidt condensation and Michael addition. Detailed experimental protocols for its preparation are presented, alongside a summary of its key characterization data. While the direct biological applications of this compound are not extensively documented in publicly available literature, this guide explores the broader significance of the 1,5-diketone scaffold in medicinal chemistry as a crucial intermediate for the synthesis of various heterocyclic compounds with therapeutic potential.

Discovery and Historical Context

The specific discovery of this compound is not prominently documented in a single seminal publication. Its synthesis and existence are a logical consequence of the development of fundamental organic reactions in the late 19th century. The genesis of 1,5-diketone chemistry can be traced back to the independent work of Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881.[1] Their research on the base-catalyzed condensation of aromatic aldehydes with ketones, now known as the Claisen-Schmidt condensation, laid the groundwork for the synthesis of α,β-unsaturated ketones (chalcones).[1]

A pivotal advancement came in 1887 with Arthur Michael's systematic investigation of the conjugate addition of nucleophiles to these α,β-unsaturated carbonyl compounds, a reaction now famously known as the Michael addition.[1] The synthesis of this compound is a direct application of these two cornerstone reactions: the Claisen-Schmidt condensation of benzaldehyde and acetophenone to form chalcone (1,3-diphenyl-2-propen-1-one), followed by the Michael addition of an acetophenone enolate to the chalcone.

Synthetic Methodologies

The primary and most efficient methods for the synthesis of this compound involve the Michael addition of acetophenone to chalcone (1,3-diphenyl-2-propen-1-one). Modern variations of this approach focus on improving yield, purity, and reaction conditions, such as one-pot and microwave-assisted syntheses.

One-Pot Synthesis via Claisen-Schmidt Condensation and Michael Addition

A facile and environmentally friendly one-pot synthesis has been developed for 1,3,5-triaryl-1,5-diketones, including the title compound.[2] This method combines the Claisen-Schmidt condensation and Michael addition in a single reaction vessel, avoiding the isolation of the intermediate chalcone.

Experimental Protocol:

  • To a stirred solution of acetophenone (1.0 equivalent) in ethanol, an aqueous solution of potassium hydroxide (1.0 equivalent) is added at 0 °C and stirred for 15 minutes to form the enolate.

  • Benzaldehyde (1.0 equivalent) is then added to the reaction mixture at the same temperature. For aldehydes with low solubility in ethanol, a small amount of dichloromethane can be added.

  • The reaction is allowed to warm to room temperature and stirred for one hour to facilitate the Claisen-Schmidt condensation, forming the chalcone intermediate.

  • A second equivalent of acetophenone is then added to the reaction mixture for the subsequent Michael addition.

  • The reaction is monitored by Thin Layer Chromatography (TLC). If the reaction does not proceed to completion at room temperature, the mixture can be refluxed.

  • Upon completion, the ethanol is removed under reduced pressure. The crude product is dissolved in ethyl acetate and the pH is adjusted to 4 with 1 N HCl, followed by neutralization with distilled water.

  • The organic layer is extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The final product is purified by flash column chromatography using a mixture of ethyl acetate and hexane as the eluent.[2]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a rapid and efficient alternative for the preparation of 1,3,5-triaryl-1,5-pentanediones.

Experimental Protocol:

  • A mixture of chalcone (1.0 equivalent), aryl methyl ketone (1.0 equivalent), and silica gel in a quartz vial is placed in a microwave synthesizer.

  • The reaction is irradiated at a controlled temperature (e.g., 100–120 °C) and power (e.g., 120 W) for a short duration (e.g., 10 minutes).

  • The reaction progress is monitored by TLC.

  • After cooling, the product is extracted from the silica gel with ethanol, filtered, dried, and recrystallized from ethanol.[3]

Data Presentation

Physicochemical Properties
PropertyValueReference
Chemical Formula C₂₃H₂₀O₂[4]
Molecular Weight 328.41 g/mol [4]
CAS Number 6263-84-9[4]
Appearance Yellow to orange crystalline substance[5]
Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings. The aliphatic protons would appear as a characteristic pattern for the -CH2-CH-CH2- moiety.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons around 198-200 ppm, and a series of signals in the aromatic region (approximately 127-145 ppm). The aliphatic carbons would appear at higher field.

  • Infrared (IR) Spectroscopy: The IR spectrum shows a strong absorption band characteristic of the C=O stretching of the ketone functional groups.[4]

  • Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[4]

Applications in Drug Development and Signaling Pathways

While direct pharmacological studies on this compound are scarce in the accessible literature, the 1,5-diketone structural motif is of significant interest to medicinal chemists. 1,5-Diketones are crucial precursors for the synthesis of a wide variety of heterocyclic compounds, many of which exhibit potent biological activities.[2][6]

The primary utility of 1,5-diketones in drug development lies in their facile conversion to six-membered rings, such as pyridines, via reactions with ammonia or its derivatives.[2] Pyridine and its derivatives are prevalent scaffolds in a vast number of pharmaceuticals.

Potential for Further Research:

The three phenyl groups in this compound offer multiple sites for functionalization, allowing for the creation of a library of derivatives. These derivatives could be screened for various biological activities, including but not limited to:

  • Anticancer activity

  • Antimicrobial activity

  • Anti-inflammatory activity

Given the lack of specific data on its biological profile, this compound represents an underexplored molecule that, along with its potential derivatives, could be a starting point for new drug discovery programs.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction Benzaldehyde Benzaldehyde CS_Condensation Claisen-Schmidt Condensation Benzaldehyde->CS_Condensation Acetophenone1 Acetophenone (1 eq) Acetophenone1->CS_Condensation Acetophenone2 Acetophenone (1 eq) Michael_Addition Michael Addition Acetophenone2->Michael_Addition CS_Condensation->Michael_Addition Chalcone Intermediate Product This compound Michael_Addition->Product

Caption: One-pot synthesis of this compound.

Logical Relationship: Utility in Medicinal Chemistry

Medicinal_Chemistry_Utility Diketone This compound Precursor Key Synthetic Precursor Diketone->Precursor Heterocycles Heterocyclic Scaffolds (e.g., Pyridines) Precursor->Heterocycles Cyclization Bioactive Biologically Active Compounds Heterocycles->Bioactive DrugDev Drug Development Bioactive->DrugDev

Caption: Role of 1,3,5-diketones in drug development.

References

A Technical Guide to the Synthesis of Chalcone from Acetophenone and Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of chalcone (1,3-diphenyl-2-propen-1-one) via the Claisen-Schmidt condensation of acetophenone and benzaldehyde. It includes detailed experimental protocols, a summary of reaction conditions and yields, and an exploration of the therapeutic applications and associated molecular signaling pathways of chalcone derivatives.

Core Synthesis: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde (like benzaldehyde) and an acetophenone.[1][2] This reaction is a type of crossed aldol condensation.[3] A key feature of this reaction is that benzaldehyde lacks α-hydrogens, preventing it from undergoing self-condensation, which contributes to high yields of the desired chalcone product.[2][3] The reaction proceeds through an aldol addition to form a β-hydroxy ketone intermediate, which then readily dehydrates to yield the final α,β-unsaturated ketone, known as chalcone.[2][4]

Reaction Mechanism

The base-catalyzed synthesis of chalcone involves the following key steps:

  • Enolate Formation: A hydroxide ion (from a base like NaOH or KOH) abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond and a tetrahedral intermediate.

  • Protonation: The intermediate is protonated by a water molecule to yield a β-hydroxy ketone (the aldol adduct).

  • Dehydration: The β-hydroxy ketone is deprotonated at the α-carbon to form another enolate. This is followed by the elimination of a hydroxide ion, resulting in the formation of the conjugated α,β-unsaturated system of the chalcone.

The mechanism is visualized in the diagram below.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Nucleophilic Attack & Protonation cluster_3 Step 4: Dehydration Ace Acetophenone Enolate Enolate Intermediate Ace->Enolate Deprotonation OH1 OH⁻ OH1->Ace H2O1 H₂O Benz Benzaldehyde Enolate->Benz Attacks Adduct Aldol Adduct (β-Hydroxy Ketone) Benz->Adduct Nucleophilic Attack H2O2 H₂O Chalcone Chalcone Adduct->Chalcone Dehydration OH2 OH⁻ H2O3 H₂O

Caption: Base-catalyzed mechanism for chalcone synthesis.

Experimental Protocols

Two primary protocols for chalcone synthesis are presented: a conventional solvent-based method and a solvent-free "green" grinding method.

Protocol 1: Conventional Synthesis in Ethanol

This classic method utilizes an alcohol solvent and a base catalyst.

Materials and Reagents:

  • Acetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[1]

  • 95% Ethanol[1][3]

  • Distilled Water

  • Ice

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of acetophenone (e.g., 5.0 mmol) and benzaldehyde (e.g., 5.0 mmol) in 15-20 mL of 95% ethanol with stirring.[1]

  • Catalyst Addition: Cool the solution in an ice bath. While stirring, slowly add 10 mL of a 10% aqueous NaOH solution drop-wise to the mixture.[5]

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete when the solution becomes turbid and a precipitate forms, which can take from a few hours to overnight.[5][6]

  • Isolation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[5]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove the base catalyst.[3][7]

  • Purification: The crude product can be purified by recrystallization from a minimum amount of hot 95% ethanol.[7] Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.[1]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and allow them to air dry.[7]

Protocol 2: Solvent-Free Synthesis by Grinding

This "green chemistry" approach minimizes waste and often proceeds with high atom economy and shorter reaction times.[8][9]

Materials and Reagents:

  • Acetophenone

  • Benzaldehyde

  • Solid Sodium Hydroxide (NaOH) pellet

  • Porcelain mortar and pestle

  • Distilled Water

  • 95% Ethanol (for recrystallization)

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: Place equimolar amounts of acetophenone (e.g., 5.0 mmol) and benzaldehyde (e.g., 5.0 mmol) into a porcelain mortar.[5]

  • Catalyst Addition: Add one pellet of solid NaOH (approximately 0.2 g, 5.0 mmol) to the mortar.[5][8]

  • Reaction: Begin grinding the mixture firmly with the pestle. After a few seconds, the solid reactants will typically form a yellow paste.[5][8] Continue grinding for approximately 10 minutes.[5][8]

  • Isolation: Add cold water to the mortar and stir the paste with a spatula to break up the solid product.[5]

  • Filtration: Isolate the crude chalcone by suction filtration, washing thoroughly with water to remove the NaOH catalyst.[5][8]

  • Purification: Although the crude product is often of sufficient purity, it can be recrystallized from 95% ethanol for higher purity.[5][8]

  • Drying: Dry the purified product and calculate the final yield.

Data Presentation: Comparison of Synthesis Methods

The yield and reaction time of the Claisen-Schmidt condensation are highly dependent on the reaction conditions. The grinding method is often more efficient than traditional reflux methods.[9]

Synthesis MethodCatalystSolventTemperatureTimeYield (%)Reference(s)
Conventional StirringNaOHEthanolRoom Temp.2-3 hours58-89[6]
RefluxKOHEthanolRefluxVariesHigh[6]
Solvent-Free GrindingNaOHNoneAmbient10 minutesHigh[6][8]
GrindingKOHNoneAmbient15 minutes32.6[9]
UltrasoundKOHMethanol/Water70-80 °C6-8 hours~40-60[6]
MicellarVariousWater/SurfactantRoom Temp.24 hours56-70[6]

Experimental Workflow and Characterization

The general workflow for synthesizing and purifying chalcone is a multi-step process from initial reaction to final characterization.

G Reactants 1. Reactants (Acetophenone & Benzaldehyde) Reaction 2. Reaction (Stirring or Grinding with Base) Reactants->Reaction Isolation 3. Isolation (Precipitation & Filtration) Reaction->Isolation Crude Crude Product Isolation->Crude Purification 4. Purification (Recrystallization) Crude->Purification Pure 5. Pure Chalcone Purification->Pure Characterization 6. Characterization (TLC, MP, IR, NMR) Pure->Characterization

Caption: General workflow for chalcone synthesis and purification.

Characterization Techniques:

  • Thin-Layer Chromatography (TLC): Used to monitor the reaction's progress and assess the purity of the final product.[8][10]

  • Melting Point (MP): A sharp melting point range indicates a high degree of purity.[8]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. The presence of a peak around 1697 cm⁻¹ suggests the C=O group, while a peak at 3051 cm⁻¹ can indicate the aromatic C-H stretch.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the formation of the chalcone.

Therapeutic Potential and Signaling Pathways

Chalcones are a class of bioactive flavonoids with therapeutic potential for a wide array of diseases.[12] Their derivatives have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antidiabetic properties.[12][13][14] The biological activity is often attributed to the reactive α,β-unsaturated ketone moiety.[13]

Mechanism of Action in Disease

Chalcones exert their effects by modulating complex cellular signaling pathways. Their mechanisms often involve inducing apoptosis (programmed cell death) in cancer cells, arresting the cell cycle, inhibiting angiogenesis (the formation of new blood vessels), and regulating key signaling cascades like NF-κB, PI3K/Akt, and MAPK.[15]

  • Anti-inflammatory Activity: Many chalcone derivatives show anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX-1 and COX-2).[12] Some have been shown to block the NF-κB signaling pathway, which is central to the inflammatory response.[16]

  • Anticancer Activity: As anticancer agents, chalcones can induce apoptosis and cause cell cycle arrest.[15] They can target various components of cellular signaling, making them promising candidates for cancer therapy and overcoming drug resistance.[15]

The diagram below illustrates a simplified model of how a chalcone derivative might inhibit the NF-κB signaling pathway to produce an anti-inflammatory effect.

G cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Releases NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription (COX-2, Cytokines) Nucleus->Transcription Promotes Inflammation Inflammation Transcription->Inflammation Chalcone Chalcone Derivative Chalcone->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by a chalcone derivative.

References

Methodological & Application

Application Notes: Synthesis of 2,4,6-Triphenylpyrylium Salts from 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of 2,4,6-triphenylpyrylium salts via the acid-catalyzed dehydrocyclization of 1,3,5-triphenyl-1,5-pentanedione. Pyrylium salts are a versatile class of organic compounds widely used as potent photosensitizers, photocatalysts, and synthetic intermediates in medicinal chemistry and materials science.[1][2] This guide covers the reaction mechanism, detailed experimental procedures, quantitative data, and key applications relevant to research and development.

Reaction Mechanism and Pathway

The synthesis of a 2,4,6-triphenylpyrylium cation from its 1,5-dicarbonyl precursor, this compound, is an acid-catalyzed condensation reaction. The process involves an intramolecular cyclization followed by dehydration to yield the stable, aromatic pyrylium ring.[3][4] The general mechanism involves the protonation of one carbonyl group, which facilitates a nucleophilic attack from the enol form of the second carbonyl group. Subsequent elimination of two water molecules results in the formation of the aromatic pyrylium salt.[4]

ReactionMechanism diketone This compound protonation Protonation of Carbonyl diketone->protonation + H⁺ enolization Enolization protonation->enolization cyclization Intramolecular Cyclization enolization->cyclization intermediate Cyclic Hemiketal Intermediate cyclization->intermediate dehydration1 Dehydration (-H₂O) intermediate->dehydration1 dihydropyran Dihydropyran Intermediate dehydration1->dihydropyran dehydration2 Dehydration & Aromatization (-H₂O) dihydropyran->dehydration2 pyrylium 2,4,6-Triphenylpyrylium Cation dehydration2->pyrylium

Caption: Acid-catalyzed dehydrocyclization of a 1,5-diketone to a pyrylium salt.

Experimental Protocols

While many syntheses are one-pot reactions starting from chalcone and acetophenone, this protocol details the specific dehydrocyclization of the isolated this compound intermediate.[5][6] The following procedure is for the synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate, a common variant that avoids the use of hazardous perchlorates.[4]

2.1. Materials and Reagents

  • This compound

  • Fluoroboric acid (HBF₄), 52% ethereal solution

  • 1,2-Dichloroethane (DCE)

  • Diethyl ether (Et₂O)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

2.2. Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve this compound (1.0 eq) in 1,2-dichloroethane.

  • Acid Addition: Gently warm the solution to 70-75°C. With continuous stirring, add fluoroboric acid (52% ethereal solution, ~2.0 eq) dropwise from the dropping funnel over 30 minutes. The solution will typically change color to orange and then to a brownish-yellow.[7]

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for approximately 1 to 1.5 hours.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Precipitation and Isolation: After the reflux period, cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate crystallization. The pyrylium salt will precipitate as yellow crystals.[7] To enhance precipitation, diethyl ether can be added to the cooled mother liquor.[7]

  • Purification: Collect the crystalline product by filtration using a Buchner funnel. Wash the solid thoroughly with cold diethyl ether to remove any unreacted starting materials or byproducts.[3]

  • Drying: Dry the purified 2,4,6-triphenylpyrylium tetrafluoroborate under reduced pressure to remove residual solvent.[7]

ExperimentalWorkflow start Start: Dissolve Diketone in DCE heat Warm to 70-75°C start->heat add_acid Dropwise Addition of HBF₄ Solution heat->add_acid reflux Reflux for 1-1.5 hours add_acid->reflux cool Cool to Room Temperature & Refrigerate reflux->cool precipitate Precipitate Product (Add Et₂O if needed) cool->precipitate filtrate Filter and Collect Crystals precipitate->filtrate wash Wash with Cold Diethyl Ether filtrate->wash dry Dry Under Reduced Pressure wash->dry end End: Purified Pyrylium Salt dry->end

Caption: General experimental workflow for pyrylium salt synthesis.

Quantitative Data Summary

The reaction conditions and resulting yields can vary based on the acid and solvent system used.

Table 1: Reaction Conditions and Yields for 2,4,6-Triphenylpyrylium Salts

Reactants Acid/Catalyst Solvent Conditions Yield (%) Counterion Reference
Chalcone, Acetophenone HBF₄ (ethereal) 1,2-Dichloroethane Reflux, 1.5 h 72% BF₄⁻ [8]
Chalcone, Acetophenone HBF₄ (ethereal) 1,2-Dichloroethane Reflux, 1 h 63-68% BF₄⁻ [7]

| Chalcone, Acetophenone | H₂SO₄ | Not specified | Not specified | 80-82% | HSO₄⁻ |[5] |

Table 2: Physicochemical and Spectroscopic Data of 2,4,6-Triphenylpyrylium Salts

Property 2,4,6-Triphenylpyrylium Tetrafluoroborate 2,4,6-Triphenylpyrylium Chloride Reference
Melting Point (°C) 251–257 (recrystallized) Not specified [7]
¹H NMR (ppm) 9.1 (s, 2H), 8.6 (m, 15H), 7.9 (m, 15H) in acetone-d₆ 9.00 (s, 2H), 8.53 (d, 6H), 8.45 (t, 3H), 7.88–7.75 (m, 6H) in CD₃OD [7][9]
¹³C NMR (ppm) Not specified 171.1, 166.6, 135.0, 134.9, 133.0, 129.9, 129.8, 129.4, 129.2, 128.4, 115.0 in CD₃OD [9]

| IR (cm⁻¹) | Not specified | 3066, 1620, 1578, 1493, 1466, 1447, 1420, 1277, 1246, 1192, 1030, 995, 772, 718, 679, 602 |[9] |

Table 3: Photophysical Properties of 2,4,6-Triphenylpyrylium Salts in Acetonitrile

Salt Counterion Absorption Maxima (λ_abs, nm) Emission Maxima (λ_em, nm) Fluorescence Quantum Yield (Φ_f) Reference
Perchlorate (ClO₄⁻) 355, 405 466 Not specified [2][10]
Chloride (Cl⁻) Not specified ~465 0.84 [9]

| Tosylate (OTs⁻) | ~355, 410 | 473 | 0.32 |[10] |

Applications in Research and Drug Development

2,4,6-Triphenylpyrylium salts are valuable reagents with diverse applications owing to their unique electronic and photophysical properties.

  • Photocatalysis: These salts are potent visible-light organo-photocatalysts capable of facilitating a range of chemical transformations, including cycloadditions and oxidations.[2][11][12] Their strong absorption in the visible spectrum and high triplet energy make them suitable for energy transfer processes.[1][2]

  • Synthesis of Heterocycles: Pyrylium salts serve as key precursors for synthesizing other heterocyclic systems. Most notably, they react with primary amines to form N-substituted pyridinium salts (Katritzky salts), which are themselves important intermediates in organic synthesis, acting as sources of alkyl radicals.[11][13]

  • Photosensitizers: They are effective photosensitizers used to initiate or accelerate chemical reactions by absorbing and transferring light energy.[1] This property is leveraged in the development of photosensitive materials and has potential applications in photodynamic therapy.[1]

  • Bioanalysis and Labeling: Pyrylium salts can be used to derivatize primary amino groups, such as the ε-amino group of lysine in peptides. This application makes them useful as ionization enhancers and labeling reagents for quantitative proteomics via mass spectrometry.[14][15]

Safety Information: This synthesis involves strong acids (HBF₄) and chlorinated solvents (DCE), which are corrosive and toxic. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ethereal solutions of HBF₄ can be hazardous and should be handled with care.[7]

References

Application Notes and Protocols: 1,3,5-Triphenyl-1,5-pentanedione in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triphenyl-1,5-pentanedione is a versatile precursor in synthetic organic chemistry, serving as a key building block for a variety of heterocyclic compounds. Its 1,5-dicarbonyl structure allows for facile cyclization reactions with various reagents to form important six-membered and five-membered heterocyclic rings, which are core scaffolds in many pharmaceutical agents and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of pyridines, pyrylium salts, thiopyrylium salts, isoxazoles, and pyrazoles using this compound as the starting material.

Core Applications in Heterocyclic Synthesis

This compound is a pivotal intermediate for the synthesis of several classes of heterocycles:

  • Pyridines: The reaction with a nitrogen source, such as ammonium acetate, provides a straightforward method for the synthesis of 2,4,6-triphenylpyridine.

  • Pyrylium Salts: Acid-catalyzed cyclization and dehydration of the diketone leads to the formation of the stable 2,4,6-triphenylpyrylium cation.

  • Thiopyrylium Salts: These can be synthesized either by the conversion of the corresponding pyrylium salt or directly from the diketone using a sulfur-donating reagent.

  • Isoxazoles: Reaction with hydroxylamine hydrochloride yields phenyl-substituted isoxazoles.

  • Pyrazoles: Condensation with hydrazine derivatives, following the principles of the Knorr pyrazole synthesis, affords triphenyl-substituted pyrazoles.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various heterocyclic compounds from this compound.

Table 1: Synthesis of 2,4,6-Triphenylpyridine

Nitrogen SourceSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Ammonium AcetateAcetic AcidNoneReflux2~90[1]
HexamethyldisilazaneDioxaneTFA150 (Microwave)0.3392[2][3]
Acetophenone oximen-Hexane/WaterKOH/PeroxolateRoom Temp.190[4]

Table 2: Synthesis of 2,4,6-Triphenylpyrylium Salts

Counter AnionReagentSolventTemperature (°C)Time (h)Yield (%)Reference
TetrafluoroborateBenzalacetophenone, Acetophenone, HBF₄1,2-Dichloroethane70-75 then Reflux1.563-68[5]
Hydrogen SulfateChalcone, Acetophenone, H₂SO₄Sulfuric AcidNot specifiedNot specified80-82[6]
PerchlorateSodium Sulfide, Perchloric AcidAcetone/Water40Not specified74[2]

Table 3: Synthesis of Phenyl-Substituted Five-Membered Heterocycles

HeterocycleReagentSolventCatalyst/ReagentTemperature (°C)TimeYield (%)Reference
IsoxazoleHydroxylamine HydrochlorideEthanolNoneRefluxOvernight~99[3]
PyrazolePhenylhydrazineEthanolSiO₂-Al₂O₃85 (Reflux)1High[5]

Experimental Protocols

Synthesis of 2,4,6-Triphenylpyridine

Protocol:

  • In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (prepared from 240 mg acetophenone and 110 mg benzaldehyde with NaOH)[1].

  • Add 150 mg of ammonium acetate and 10 mL of glacial acetic acid to the flask[1].

  • Stir the mixture at room temperature for 5 minutes[1].

  • Heat the reaction mixture to reflux and maintain for 2 hours[1].

  • After cooling to room temperature, add 10 mL of water and cool the flask in an ice-water bath until crystals form[1].

  • Collect the solid product by vacuum filtration using a Hirsch funnel[1].

  • Wash the solid sequentially with deionized water (2 x 3 mL) and a 10% sodium bicarbonate solution (2 x 5 mL)[1].

  • Dry the purified 2,4,6-triphenylpyridine and determine the yield. The product can be further purified by recrystallization from ethyl acetate (m.p. 137–138 °C)[1].

Characterization Data (2,4,6-Triphenylpyridine):

  • Appearance: Colorless solid[2][3].

  • Melting Point: 138–139 °C[2][3].

  • ¹H NMR (500 MHz, CDCl₃): δ 8.35–8.31 (m, 4H), 7.96 (s, 2H), 7.82–7.80 (m, 2H), 7.66–7.57 (m, 6H), 7.57–7.51 (m, 3H)[2][3].

  • ¹³C NMR (125 MHz, CDCl₃): δ 157.32 (2C), 149.99, 139.45 (2C), 138.87, 128.96 (2C), 128.93 (2C), 128.83, 128.58 (4C), 127.03 (6C), 116.93 (2C)[2][3].

Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

Protocol:

  • In a 1 L four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 208 g (1.00 mole) of benzalacetophenone and 60 g (0.50 mole) of acetophenone in 350 mL of 1,2-dichloroethane[5].

  • Warm the mixture to 70–75 °C[5].

  • With stirring, add 160 mL of a 52% ethereal solution of fluoboric acid over 30 minutes. The mixture will change color from orange to brownish-yellow[5].

  • After the addition is complete, stir and heat the mixture under reflux for 1 hour[5].

  • Allow the fluorescent mixture to stand overnight in a refrigerator[5].

  • Collect the crystalline product by vacuum filtration on a Buchner funnel and wash thoroughly with ether[5].

  • An additional quantity of the product can be obtained by adding 250 mL of ether to the mother liquor[5].

  • The product can be recrystallized from 1,2-dichloroethane to yield yellow needles (m.p. 251–257 °C)[5].

Characterization Data (2,4,6-Triphenylpyrylium Tetrafluoroborate):

  • Appearance: Yellow crystals[5].

  • Melting Point: 218–225 °C (crude), 251–257 °C (recrystallized)[5].

  • ¹H NMR (acetone-d₆): δ 9.1 (s, 2H), 8.6 (m), 7.9 (m, 15H)[5].

Synthesis of 2,4,6-Triphenylthiopyrylium Perchlorate

Protocol (from 2,4,6-Triphenylpyrylium Perchlorate):

  • In a suitable flask, suspend 8.2 g (20 mmol) of 2,4,6-triphenylpyrylium perchlorate in 400 mL of acetone and warm the mixture to approximately 40 °C[2].

  • Add a solution of 10 g (42 mmol) of sodium sulfide nonahydrate in 100 mL of distilled water to the suspension[2].

  • Stir the mixture, and the color will change to deep red.

  • Slowly add 100 mL of 20% perchloric acid, followed by 400 mL of distilled water. The color will revert to yellow[2].

  • Allow the mixture to stand for 2 hours, then cool to 5 °C to facilitate crystallization[2].

  • Collect the bright yellow, fluffy needles by filtration[2].

  • Wash the solid product well with a 19:1 mixture of ethanol/acetone[2]. The yield is approximately 74%[2].

Synthesis of 3,5-Diphenyl-4-benzoyl-isoxazole

Protocol (adapted from a similar 1,3-diketone synthesis):

  • To a solution of this compound (5.0 mmol) in ethanol (20 mL) at room temperature, add hydroxylamine hydrochloride (6.0 mmol, 1.2 eq.)[3].

  • Heat the mixture to reflux and maintain overnight. Monitor the reaction progress by TLC[3].

  • After completion, add water (80 mL) to the reaction mixture to precipitate the product[3].

  • Filter the precipitate to isolate the isoxazole derivative[3].

Expected Characterization Data (for 3,5-diphenylisoxazole, for comparison):

  • Appearance: Pale red solid[3].

  • ¹H NMR (400 MHz, CDCl₃): δ 7.87-7.83 (m, 4H), 7.50-7.46 (m, 6H), 6.82 (s, 1H)[3].

Synthesis of 1,3,5-Triphenyl-1H-pyrazole

Protocol (Knorr Pyrazole Synthesis):

  • In a round-bottom flask, dissolve this compound (2 mmol) in a suitable solvent like ethanol or acetic acid.

  • Add phenylhydrazine (2 mmol) to the solution.

  • Add a catalytic amount of a solid acid catalyst, such as P₂O₅·SiO₂ (0.16 g for a 2 mmol scale)[7].

  • Heat the reaction mixture to 120 °C and monitor the progress by TLC[7].

  • Upon completion, wash the mixture with chloroform and filter to remove the catalyst[7].

  • Evaporate the solvent from the filtrate and recrystallize the crude product from ethanol and water to afford the pure pyrazole derivative[7].

Characterization Data (1,3,5-Triphenyl-1H-pyrazole):

  • ¹H NMR (400 MHz, CDCl₃): δ 6.90 (s, 1H), 7.28 (m, 4H), 7.38 (m, 3H), 7.43 (m, 4H), 7.52 (m, 1H), 7.94 (d, J= 8.4 Hz, 2H)[7].

  • ¹³C NMR (100 MHz, CDCl₃): δ 103, 126, 127.6, 127.9, 128.1, 128.4, 128.5, 128.7, 130.1, 130.3, 130.5, 132.4, 133.05, 138.2, 146.3, 152.4[7].

Visualizations

Reaction Pathways

Heterocyclic_Synthesis_from_Diketone cluster_six_membered Six-Membered Heterocycles cluster_five_membered Five-Membered Heterocycles diketone 1,3,5-Triphenyl- 1,5-pentanedione pyridine 2,4,6-Triphenylpyridine diketone->pyridine NH₄OAc, AcOH Reflux pyrylium 2,4,6-Triphenylpyrylium Salt diketone->pyrylium H⁺ (e.g., HBF₄) -H₂O thiopyrylium 2,4,6-Triphenylthiopyrylium Salt diketone->thiopyrylium P₄S₁₀ / H⁺ isoxazole Phenyl-substituted Isoxazole diketone->isoxazole NH₂OH·HCl EtOH, Reflux pyrazole Triphenyl-substituted Pyrazole diketone->pyrazole PhNHNH₂ Acid catalyst, Heat pyrylium->thiopyrylium Na₂S

Caption: Synthesis of various heterocycles from this compound.

Experimental Workflow for Pyridine Synthesis

Pyridine_Synthesis_Workflow start Start reactants Mix Diketone, NH₄OAc, and Acetic Acid start->reactants reflux Reflux for 2 hours reactants->reflux cool_precipitate Cool and Add Water to Precipitate reflux->cool_precipitate filter Vacuum Filter the Solid cool_precipitate->filter wash Wash with H₂O and NaHCO₃ filter->wash dry Dry the Product wash->dry purify Recrystallize (Optional) dry->purify end End dry->end Directly to End purify->end

Caption: Step-by-step workflow for the synthesis of 2,4,6-triphenylpyridine.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this document provide robust and reproducible methods for accessing pyridines, pyrylium salts, thiopyrylium salts, isoxazoles, and pyrazoles. These heterocycles are of significant interest to the pharmaceutical and materials science industries, and the methodologies presented here offer efficient routes for their preparation and further derivatization. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Application Notes and Protocols: 1,3,5-Triphenyl-1,5-pentanedione in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3,5-triphenyl-1,5-pentanedione as a versatile building block in organic synthesis. The focus is on its application in the preparation of various heterocyclic compounds, which are key scaffolds in medicinal chemistry and drug development.

Synthesis of 2,4,6-Triphenylpyridine

The reaction of 1,5-dicarbonyl compounds with a nitrogen source, such as ammonium acetate, is a classical and efficient method for the synthesis of pyridine rings. This compound serves as an excellent precursor for the synthesis of 2,4,6-triphenylpyridine, a highly functionalized pyridine derivative.

Application Note:

The synthesis of 2,4,6-triarylpyridines is of significant interest due to their potential applications in materials science and as intermediates for pharmaceuticals. The following protocol describes a one-pot synthesis where the 1,5-dione intermediate is formed in situ, followed by cyclization with ammonium acetate. This can be adapted for a direct reaction from pre-synthesized this compound. The formation of the pyridine ring proceeds through a series of condensation and dehydration steps, ultimately leading to the aromatic pyridine core.

Experimental Protocol:

Materials:

  • This compound

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate solution (10%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).

  • Add ammonium acetate (10.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Neutralize the crude product by washing with a 10% sodium bicarbonate solution.

  • Recrystallize the solid from ethanol to afford pure 2,4,6-triphenylpyridine.

Quantitative Data:
Reactant 1ReagentSolventTemperatureTimeYield (%)
This compound (1 mmol)Ammonium Acetate (10 mmol)Acetic AcidReflux2 h85-95

Note: The yield is based on protocols where the diketone is generated in situ from acetophenone and benzaldehyde, and is expected to be comparable when starting with the isolated diketone.

Reaction Workflow:

G diketone This compound intermediate Dihydropyridine Intermediate diketone->intermediate + NH₄OAc - 2H₂O nh4oac Ammonium Acetate pyridine 2,4,6-Triphenylpyridine intermediate->pyridine Oxidation - H₂ h2o H₂O

Caption: Synthesis of 2,4,6-Triphenylpyridine.

Synthesis of 2,4,6-Triphenylpyrylium Salts

Pyrylium salts are important synthetic intermediates and are also used as photosensitizers. This compound can be readily cyclized to form 2,4,6-triphenylpyrylium salts in the presence of a strong acid and a hydride abstractor.

Application Note:

The synthesis of pyrylium salts from 1,5-diketones is a well-established transformation. The reaction proceeds via an acid-catalyzed cyclization to form a dihydropyranol intermediate, which then undergoes dehydration and subsequent hydride abstraction to yield the aromatic pyrylium cation. Triphenylcarbinol in the presence of a strong acid like tetrafluoroboric acid is a common system for this transformation. The resulting pyrylium salt is often isolated as the tetrafluoroborate or perchlorate salt.

Experimental Protocol:

Materials:

  • This compound

  • Triphenylmethanol (Trityl alcohol)

  • Tetrafluoroboric acid (HBF₄, 54% in ether)

  • Acetic anhydride

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol) and triphenylmethanol (1.1 mmol) in acetic anhydride (10 mL).

  • Cool the mixture in an ice bath and slowly add tetrafluoroboric acid (2.2 mmol).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Add diethyl ether to the reaction mixture to precipitate the pyrylium salt.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Quantitative Data:
Reactant 1ReagentsSolventTemperatureTimeYield (%)
This compound (1 mmol)Triphenylmethanol (1.1 mmol), HBF₄ (2.2 mmol)Acetic AnhydrideRoom Temp.2-3 h70-80

Reaction Pathway:

G diketone This compound dihydropyranol Dihydropyranol Intermediate diketone->dihydropyranol H⁺ dihydropyrylium Dihydropyrylium Cation dihydropyranol->dihydropyrylium - H₂O pyrylium 2,4,6-Triphenylpyrylium Tetrafluoroborate dihydropyrylium->pyrylium Hydride Abstraction (e.g., Trityl Cation)

Caption: Formation of 2,4,6-Triphenylpyrylium Salt.

Synthesis of 2,4,6-Triphenylthiopyrylium Salts

Thiopyrylium salts are sulfur analogs of pyrylium salts and are also valuable in organic synthesis and materials science. A common route to thiopyrylium salts is the conversion of the corresponding pyrylium salt using a sulfur source.

Application Note:

This application involves a two-step synthesis starting from this compound. First, the pyrylium salt is synthesized as described in the previous section. Subsequently, the oxygen atom of the pyrylium ring is replaced by a sulfur atom by reaction with a nucleophilic sulfur reagent like sodium sulfide. This provides a reliable method to access thiopyrylium salts.[1]

Experimental Protocol (Two-Step):

Step 1: Synthesis of 2,4,6-Triphenylpyrylium Perchlorate

  • Follow the protocol for the synthesis of 2,4,6-triphenylpyrylium salt, substituting tetrafluoroboric acid with perchloric acid (handle with extreme caution).

Step 2: Synthesis of 2,4,6-Triphenylthiopyrylium Perchlorate

Materials:

  • 2,4,6-Triphenylpyrylium perchlorate

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Acetone

  • Water

  • Perchloric acid (20%)

  • Ethanol

Procedure:

  • Suspend 2,4,6-triphenylpyrylium perchlorate (20 mmol) in acetone (400 mL) and warm to approximately 40 °C.[1]

  • Add a solution of sodium sulfide nonahydrate (42 mmol) in distilled water (100 mL).[1]

  • Stir the mixture for 30 minutes.

  • Add 20% perchloric acid (100 mL), followed by distilled water (400 mL).[1]

  • Allow the mixture to stand for 2 hours, then cool to 5 °C.[1]

  • Collect the bright yellow crystalline product by filtration.[1]

  • Wash the solid with a 19:1 mixture of ethanol/acetone to yield the desired product.[1]

Quantitative Data:
Reactant 1ReagentSolventTemperatureTimeYield (%)
2,4,6-Triphenylpyrylium Perchlorate (20 mmol)Sodium Sulfide Nonahydrate (42 mmol)Acetone/Water40 °C30 min74

Synthetic Pathway:

G diketone This compound pyrylium 2,4,6-Triphenylpyrylium Salt diketone->pyrylium Step 1 thiopyrylium 2,4,6-Triphenylthiopyrylium Salt pyrylium->thiopyrylium Step 2 + Na₂S

Caption: Two-step synthesis of Thiopyrylium Salt.

Proposed Synthesis of 3,5-Diphenyl-pyridazine Derivative

The reaction of 1,4-dicarbonyl compounds with hydrazine is a standard method for the synthesis of pyridazines. By analogy, 1,5-diketones can be expected to react with hydrazine to form seven-membered 1,2-diazepines, or potentially undergo further rearrangement. A plausible, though less common, reaction pathway could lead to a pyridazine derivative.

Application Note:

The reaction of this compound with hydrazine hydrate is proposed to proceed via a double condensation to form a dihydropyridazine intermediate. Subsequent oxidation would lead to the aromatic pyridazine. It is important to note that the formation of a seven-membered 1,2-diazepine is a likely competing reaction. The following protocol is a general procedure based on the reaction of diketones with hydrazine and may require optimization for this specific substrate.

Proposed Experimental Protocol:

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Oxidizing agent (e.g., manganese dioxide or air)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon formation of the dihydropyridazine intermediate, add an oxidizing agent (e.g., MnO₂, 5 mmol) and continue to stir at room temperature or with gentle heating until the aromatization is complete.

  • Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired pyridazine derivative.

Expected Reaction and Potential Side-Product:

G cluster_main Proposed Pyridazine Synthesis cluster_side Potential Side Reaction diketone This compound dihydropyridazine Dihydropyridazine Intermediate diketone->dihydropyridazine + H₂NNH₂ - 2H₂O hydrazine Hydrazine Hydrate pyridazine 3,5-Diphenyl-6-benzylpyridazine dihydropyridazine->pyridazine Oxidation diazepine 3,5,7-Triphenyl-1,2-diazepine diketone_side->diazepine + H₂NNH₂ - 2H₂O

Caption: Proposed synthesis of a pyridazine derivative and a potential side-product.

References

Application Notes and Protocols: 1,3,5-Triphenyl-1,5-pentanedione as a Precursor for Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of substituted pyridines using 1,3,5-triphenyl-1,5-pentanedione as a key precursor. The resulting 2,4,6-triphenylpyridine scaffold is of significant interest in medicinal chemistry, exhibiting a range of biological activities. This document outlines the primary synthetic methodologies, detailed experimental protocols, and insights into the application of these compounds in drug development, particularly as anticancer agents.

Introduction to Pyridine Synthesis from 1,5-Dicarbonyls

The synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with broad applications in pharmaceuticals and materials science.[1] One of the most classical and effective methods for constructing the pyridine nucleus involves the cyclocondensation of a 1,5-dicarbonyl compound with a nitrogen source, typically ammonia or its equivalent.[2][3] this compound is an ideal precursor for the synthesis of 2,4,6-triphenylpyridine, a highly functionalized and versatile scaffold.

The general transformation involves the reaction of the 1,5-diketone with a nitrogen donor, which leads to the formation of a dihydropyridine intermediate. This intermediate subsequently undergoes oxidation to yield the aromatic pyridine ring.[2][3] The choice of nitrogen source and reaction conditions can be tailored to optimize the yield and purity of the final product. Common nitrogen sources include ammonium acetate and hydroxylamine hydrochloride. The use of hydroxylamine hydrochloride can circumvent the need for a separate oxidation step.[2]

Synthetic Methodologies and Quantitative Data

Several methods have been developed for the synthesis of 2,4,6-triphenylpyridine and its derivatives. The choice of method often depends on the desired scale, available reagents, and required purity. Below is a summary of common synthetic conditions and their corresponding outcomes.

MethodPrecursorsNitrogen SourceCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
One-pot, three-componentAcetophenone, BenzaldehydeAmmonium AcetateTriflimide (HNTf2) (1 mol%) / Solvent-free800.5 - 181 - 96[1]
One-pot, three-componentAcetophenone, BenzaldehydeAmmonium AcetateBaCl2/nano-SiO21200.25 - 270 - 94[1]
One-pot, three-componentAcetophenone, BenzaldehydeAmmonium AcetateI2 (20 mol%)120648 - 61[1]
One-pot, three-componentAcetophenone, Benzyl chlorideAmmonium AcetateNeat (no solvent)150897[4]
CyclocondensationThis compoundAmmonium AcetateAcetic AcidRefluxNot SpecifiedHigh[2]
Decarboxylative CouplingPhenylacetic Acid, Acetophenone Oxime-trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate / KOHRoom Temp.1 - 1.380 - 90[5]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Triphenylpyridine from this compound

This protocol details the direct cyclocondensation of the 1,5-dicarbonyl precursor.

Materials:

  • This compound

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add an excess of ammonium acetate (approximately 3-5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-water with constant stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,4,6-triphenylpyridine.

  • Characterize the final product using standard analytical techniques (NMR, MS, etc.).

Protocol 2: One-Pot Synthesis of 2,4,6-Triphenylpyridine

This protocol describes a more convergent one-pot synthesis from readily available starting materials.

Materials:

  • Acetophenone

  • Benzaldehyde

  • Ammonium acetate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, combine acetophenone (2.0 eq), benzaldehyde (1.0 eq), and a molar excess of ammonium acetate.

  • Add ethanol as the solvent and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with water.

  • Purify the solid by recrystallization from ethanol to yield pure 2,4,6-triphenylpyridine.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The general workflow for the synthesis of 2,4,6-triphenylpyridine from this compound is a straightforward cyclocondensation reaction.

G cluster_start Starting Materials This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Mixture Acetic Acid Acetic Acid Acetic Acid->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Heat Workup Workup Reflux->Workup Cool & Precipitate Purification Purification Workup->Purification Filter & Wash Final Product 2,4,6-Triphenylpyridine Purification->Final Product Recrystallize

Caption: General experimental workflow for the synthesis of 2,4,6-triphenylpyridine.

Mechanism of Pyridine Formation

The formation of the pyridine ring from a 1,5-dicarbonyl compound and ammonia proceeds through a series of condensation and dehydration steps.

G Dicarbonyl 1,5-Dicarbonyl Compound Intermediate1 Initial Condensation Product Dicarbonyl->Intermediate1 Ammonia Ammonia (from NH4OAc) Ammonia->Intermediate1 Condensation Dihydropyridine Dihydropyridine Intermediate Intermediate1->Dihydropyridine Cyclization & Dehydration Pyridine Pyridine Product Dihydropyridine->Pyridine Oxidation/Aromatization

Caption: Simplified mechanism for pyridine synthesis from a 1,5-dicarbonyl compound.

Applications in Drug Development: Targeting Topoisomerase II

Substituted pyridines, including 2,4,6-triphenylpyridine derivatives, have garnered significant attention in drug discovery for their potential as anticancer agents.[6] One of the key mechanisms of action for some of these compounds is the inhibition of topoisomerase II.[2]

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription.[7] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the breaks.[8] Certain 2,4,6-triphenylpyridine derivatives act as topoisomerase II inhibitors, which stabilize the covalent complex between the enzyme and DNA, preventing the religation of the DNA strands. This leads to an accumulation of DNA double-strand breaks.[9]

The cellular response to this DNA damage is the activation of the DNA Damage Response (DDR) pathway.[2] This involves the activation of sensor kinases such as ATM and ATR, which in turn phosphorylate and activate downstream checkpoint kinases like Chk1 and Chk2.[2] The activation of these pathways leads to cell cycle arrest, typically in the G2/M phase, to allow time for DNA repair.[1][2] However, if the DNA damage is too extensive, the cell is driven towards programmed cell death, or apoptosis.[6][9][10]

Signaling Pathway of 2,4,6-Triphenylpyridine Derivatives as Topoisomerase II Inhibitors

The following diagram illustrates the proposed mechanism of action for 2,4,6-triphenylpyridine derivatives that function as topoisomerase II inhibitors in cancer cells.

G cluster_drug Drug Action cluster_cellular Cellular Processes cluster_response Cellular Response Drug 2,4,6-Triphenylpyridine Derivative TopoII Topoisomerase II Drug->TopoII Inhibition DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Stabilizes Cleavage Complex DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_DSB->DDR Activation CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest Induction Apoptosis Apoptosis DDR->Apoptosis Induction (if damage is severe)

Caption: Proposed signaling pathway for 2,4,6-triphenylpyridine derivatives as Topo II inhibitors.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of 2,4,6-triphenylpyridine and its analogues. The straightforward nature of the cyclocondensation reactions, coupled with the potential for one-pot multicomponent syntheses, makes this an attractive route for generating libraries of substituted pyridines. The demonstrated activity of these compounds as topoisomerase II inhibitors highlights their potential in the development of novel anticancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of this important class of heterocyclic compounds.

References

Application Notes and Protocols: Michael Addition and Cyclization Reactions of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). While 1,3,5-triphenyl-1,5-pentanedione is itself often synthesized via a Michael addition, its 1,5-dicarbonyl structure serves as a versatile scaffold for the synthesis of various heterocyclic compounds with significant potential in drug discovery and development. The strategic cyclization of this dione, following a formal Michael-type reaction concept where the dione acts as a precursor, opens avenues to a diverse range of pharmacologically active molecules.

This document provides detailed protocols for the conversion of this compound into key heterocyclic systems—pyridines, pyrylium salts, and thiopyrylium salts. These heterocycles are prevalent in numerous FDA-approved drugs and are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The application notes presented herein offer insights into the therapeutic potential of the resulting 2,4,6-triphenyl-substituted heterocycles, supported by quantitative data from relevant studies.

Core Concepts and Reaction Pathways

The 1,5-dicarbonyl moiety of this compound is the key structural feature that allows for its transformation into six-membered heterocyclic rings. By reacting with appropriate reagents, the dione undergoes a cyclization and dehydration/dehydrogenation sequence to afford aromatic heterocyclic systems.

logical_relationship dione This compound pyridine 2,4,6-Triphenylpyridine dione->pyridine + NH₂OH·HCl or NH₄OAc pyrylium 2,4,6-Triphenylpyrylium Salt dione->pyrylium + H₂SO₄ or Perchloric Acid thiopyrylium 2,4,6-Triphenylthiopyrylium Salt dione->thiopyrylium + P₄S₁₀ or Lawesson's Reagent

Caption: Synthetic routes from this compound to key heterocyclic compounds.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of 2,4,6-triphenyl-substituted pyridine, pyrylium, and thiopyrylium salts from this compound.

Protocol 1: Synthesis of 2,4,6-Triphenylpyridine

This protocol details the synthesis of 2,4,6-triphenylpyridine via the reaction of this compound with hydroxylamine hydrochloride, followed by cyclization and aromatization.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and potassium hydroxide (1.2 eq) in water.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2,4,6-triphenylpyridine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

experimental_workflow_pyridine start Dissolve Dione in Ethanol reagents Add aq. NH₂OH·HCl and KOH start->reagents reflux Reflux 4-6h reagents->reflux workup Cool and Pour into Ice Water reflux->workup filter Filter and Wash with Water workup->filter purify Recrystallize from Ethanol filter->purify product 2,4,6-Triphenylpyridine purify->product

Caption: Experimental workflow for the synthesis of 2,4,6-triphenylpyridine.

Protocol 2: Synthesis of 2,4,6-Triphenylpyrylium Perchlorate

This protocol describes the acid-catalyzed cyclization and dehydration of this compound to form the corresponding pyrylium salt.

Materials:

  • This compound

  • Acetic anhydride

  • Perchloric acid (70%) - Caution: Strong oxidizer and corrosive! Handle with extreme care in a fume hood.

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and ice bath

Procedure:

  • In a flask, suspend this compound (1.0 eq) in acetic anhydride.

  • Cool the mixture in an ice bath and slowly add 70% perchloric acid dropwise with vigorous stirring. Maintain the temperature below 20°C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • A precipitate of the pyrylium salt will form. Add diethyl ether to ensure complete precipitation.

  • Collect the crystalline product by vacuum filtration and wash thoroughly with diethyl ether.

  • Dry the product under vacuum. The product is often used without further purification.

experimental_workflow_pyrylium start Suspend Dione in Acetic Anhydride reagent Add Perchloric Acid (dropwise, <20°C) start->reagent stir Stir 1-2h at RT reagent->stir precipitate Add Diethyl Ether stir->precipitate filter Filter and Wash with Ether precipitate->filter product 2,4,6-Triphenylpyrylium Perchlorate filter->product

Caption: Experimental workflow for the synthesis of 2,4,6-triphenylpyrylium perchlorate.

Protocol 3: Synthesis of 2,4,6-Triphenylthiopyrylium Salts (Adapted)

This adapted protocol outlines the synthesis of thiopyrylium salts from 1,5-diones using a thionating agent like phosphorus pentasulfide (P₄S₁₀).

Materials:

  • This compound

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's Reagent

  • Anhydrous toluene or xylene

  • Acid (e.g., perchloric acid or tetrafluoroboric acid for salt formation)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry, inert-atmosphere flask, add this compound (1.0 eq) and anhydrous toluene.

  • Add phosphorus pentasulfide (0.5 eq) or Lawesson's reagent (0.5 eq) portion-wise with stirring.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC for the disappearance of the starting dione.

  • Cool the reaction mixture and filter to remove any insoluble material.

  • To the filtrate, add a suitable acid (e.g., 70% perchloric acid) to precipitate the thiopyrylium salt.

  • Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Data Presentation: Pharmacological Activities

The heterocyclic compounds synthesized from this compound exhibit a range of biological activities relevant to drug development.

Table 1: Anticancer Activity of 2,4,6-Triphenylpyridine Derivatives

Hydroxylated derivatives of 2,4,6-triphenylpyridine have demonstrated significant cytotoxicity against various human cancer cell lines, often through the inhibition of topoisomerases.[1]

Compound (Hydroxylation Pattern)Cancer Cell LineIC₅₀ (µM)[1]
2-(3-hydroxyphenyl)-4,6-diphenylpyridineA549 (Lung)5.8
2-(3-hydroxyphenyl)-4,6-diphenylpyridineSK-OV-3 (Ovarian)4.9
2-(4-hydroxyphenyl)-4,6-diphenylpyridineHCT-15 (Colon)3.5
2,6-bis(3-hydroxyphenyl)-4-phenylpyridineA549 (Lung)2.1
2,6-bis(3-hydroxyphenyl)-4-phenylpyridineSK-OV-3 (Ovarian)1.8
2,6-bis(4-hydroxyphenyl)-4-phenylpyridineHCT-15 (Colon)1.5
Table 2: Antimicrobial Activity of Substituted Pyrylium and Thiopyrylium Salts

Pyrylium and thiopyrylium salts have been investigated for their antimicrobial properties and as photosensitizers in photodynamic therapy (PDT).

Compound TypeOrganismMIC (µg/mL)Application
Benzopyrylium Salt DerivativeS. aureus8[2]Antibacterial
Thiopyrylium Dye (AA1 analogue)Colo-26 cellsPhototoxicity observedPhotodynamic Therapy[3]
Substituted Pyrylium SaltsVarious BacteriaPotentiation of photodynamic inactivation observed[4]Antimicrobial PDT

Applications in Drug Discovery and Development

The derivatization of this compound into heterocyclic scaffolds provides a powerful platform for the development of novel therapeutic agents.

  • Anticancer Agents: The 2,4,6-triphenylpyridine core is a privileged scaffold in medicinal chemistry. As demonstrated, hydroxylation of the phenyl rings can lead to potent topoisomerase inhibitors with significant cytotoxic effects against a range of cancer cell lines.[1][5] Further functionalization of this core structure could lead to the discovery of novel anticancer drug candidates with improved efficacy and selectivity.

  • Antimicrobial Agents: Pyrylium and thiopyrylium salts have shown promise as antimicrobial agents. Their cationic nature can facilitate interaction with negatively charged bacterial cell membranes. Furthermore, their photosensitizing properties make them attractive candidates for antimicrobial photodynamic therapy (aPDT), a light-based approach to eradicate localized infections that can overcome conventional antibiotic resistance.[4]

  • Signaling Pathway Modulation: The diverse functionalities that can be introduced into these heterocyclic systems allow for the fine-tuning of their interactions with various biological targets. For instance, substituted pyridines are known to inhibit a wide range of enzymes and can be designed to modulate specific signaling pathways implicated in disease.

The synthetic protocols and pharmacological data presented here provide a foundation for researchers and drug development professionals to explore the rich chemical space accessible from this compound and to develop novel therapeutics targeting a variety of diseases.

References

Application Notes and Protocols: Synthesis of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,3,5-Triphenyl-1,5-pentanedione. The synthesis is achieved through a one-pot reaction involving a base-catalyzed Claisen-Schmidt condensation of benzaldehyde and acetophenone to form chalcone, followed by a Michael addition of a second equivalent of acetophenone. This method is efficient and yields the desired 1,5-diketone in good purity. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

This compound is a 1,5-dicarbonyl compound that serves as a versatile precursor in the synthesis of various heterocyclic compounds, such as pyridines and pyrylium salts. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. The synthesis described herein utilizes a classic tandem reaction sequence, providing a practical and accessible method for obtaining this key intermediate. The reaction proceeds through the initial formation of benzalacetophenone (chalcone) via an aldol condensation, which then acts as a Michael acceptor for the enolate of acetophenone.

Reaction Scheme

The overall reaction is as follows:

Benzaldehyde + 2 Acetophenone → this compound

This transformation is typically catalyzed by a base, such as potassium hydroxide, in an alcoholic solvent.

Experimental Protocol

Materials:

  • Acetophenone (C₈H₈O)

  • Benzaldehyde (C₇H₆O)

  • Potassium Hydroxide (KOH)

  • Ethanol (C₂H₅OH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Ice bath

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (2.0 equivalents) in ethanol (30 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. While stirring, slowly add a 60% aqueous solution of potassium hydroxide (2.0 equivalents).

  • Enolate Formation: Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acetophenone enolate.

  • Aldehyde Addition: To the cooled reaction mixture, add benzaldehyde (1.0 equivalent) dropwise via a dropping funnel over a period of 10 minutes. For aldehydes that are not fully soluble in ethanol, a small amount of dichloromethane can be added to aid dissolution.[1]

  • Reaction Progression: After the addition of benzaldehyde is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, pour the mixture into a beaker containing 100 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent using gravity or vacuum filtration.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from ethanol to afford a colorless or pale yellow solid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₂₃H₂₀O₂
Molecular Weight 328.41 g/mol [2]
Appearance Colorless to pale yellow solid
Melting Point 85 °C
Yield ~62%[1]
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.93 (d, J = 7.9 Hz, 4H, ArH), 7.53 (t, J = 7.4 Hz, 2H, ArH), 7.42 (t, J = 7.4 Hz, 4H, ArH), 7.28 (m, 5H, ArH), 4.01 (quint, J = 6.8 Hz, 1H, CH), 3.40 (d, J = 6.8 Hz, 4H, CH₂)[1]
IR Spectrum Available in the NIST WebBook.[2]
CAS Registry Number 6263-84-9[2]

Mandatory Visualization

Diagram 1: Reaction Workflow for the Synthesis of this compound

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification Acetophenone Acetophenone (2 eq.) Dissolution 1. Dissolve Acetophenone in Ethanol Acetophenone->Dissolution Benzaldehyde Benzaldehyde (1 eq.) Aldehyde_Addition 5. Add Benzaldehyde Benzaldehyde->Aldehyde_Addition KOH Potassium Hydroxide (aq) Base_Addition 3. Add KOH Solution KOH->Base_Addition Ethanol Ethanol Ethanol->Dissolution Cooling 2. Cool to 0 °C Dissolution->Cooling Cooling->Base_Addition Enolate_Formation 4. Stir for 15-20 min (Enolate Formation) Base_Addition->Enolate_Formation Enolate_Formation->Aldehyde_Addition Reaction 6. Warm to RT and Stir (Condensation & Michael Addition) Aldehyde_Addition->Reaction Quench 7. Quench with Water Reaction->Quench Extraction 8. Extract with CH₂Cl₂ Quench->Extraction Drying 9. Dry Organic Layer (MgSO₄) Extraction->Drying Filtration 10. Filter Drying->Filtration Evaporation 11. Evaporate Solvent Filtration->Evaporation Recrystallization 12. Recrystallize from Ethanol Evaporation->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow diagram illustrating the one-pot synthesis of this compound.

Diagram 2: Simplified Reaction Mechanism

G Reactants Acetophenone + Benzaldehyde Enolate Acetophenone Enolate Reactants->Enolate KOH, EtOH Chalcone Benzalacetophenone (Chalcone) Enolate->Chalcone + Benzaldehyde (Aldol Condensation) Michael_Adduct Michael Adduct (Enolate) Chalcone->Michael_Adduct + Acetophenone Enolate (Michael Addition) Product This compound Michael_Adduct->Product Protonation

References

One-Pot Synthesis of 1,3,5-Triaryl-1,5-Diketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triaryl-1,5-diketones are valuable intermediates in organic synthesis, serving as crucial building blocks for a variety of heterocyclic compounds, including pyridines and pyrylium salts, which are of significant interest in medicinal chemistry and materials science.[1][2][3] This document provides detailed protocols for a facile and efficient one-pot synthesis of substituted 1,3,5-triaryl-1,5-diketones. The featured method operates under transition-metal-free conditions, proceeding via a Claisen-Schmidt condensation followed by a Michael addition reaction.[1][2][4] This approach offers several advantages, including high yields, a broad substrate scope, operational simplicity, and environmental friendliness.[1][4][5]

Introduction

The synthesis of 1,5-diketones has traditionally been approached through various methods, such as the Michael reaction of chalcones with aryl methyl ketones or the direct alkylation of aryl methyl ketones.[1][2] However, these methods can suffer from limitations like the need for expensive catalysts, harsh reaction conditions, or multi-step procedures. The one-pot synthesis detailed herein overcomes many of these drawbacks by combining two key reactions in a single flask, thereby reducing waste and improving overall efficiency.[1][2][4] This methodology is particularly relevant for drug development professionals seeking to rapidly generate libraries of complex molecules for screening purposes.

General Reaction Scheme

The one-pot synthesis of 1,3,5-triaryl-1,5-diketones involves the reaction of an acetophenone derivative with an aryl aldehyde in the presence of a base. The reaction proceeds in two main stages:

  • Claisen-Schmidt Condensation: An acetophenone derivative reacts with an aryl aldehyde to form a chalcone (an α,β-unsaturated ketone).

  • Michael Addition: A second molecule of the acetophenone derivative then adds to the chalcone intermediate to yield the final 1,3,5-triaryl-1,5-diketone.

Caption: General reaction scheme for the one-pot synthesis.

Experimental Protocols

Materials and Equipment
  • Acetophenone derivatives

  • Aryl aldehydes

  • Potassium hydroxide (KOH), 60% aqueous solution

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

General Procedure for the One-Pot Synthesis of 1,3,5-Triaryl-1,5-Diketones[1][2]
  • To a stirred solution of an acetophenone derivative (1 equivalent) in ethanol (1.5 mL) in a round-bottom flask, add a 60% aqueous solution of KOH (1 equivalent).

  • Cool the mixture to 0 °C using an ice bath and stir for 15 minutes.

  • Add the aryl aldehyde (1 equivalent) to the reaction mixture at 0 °C. For aldehydes that are not soluble in ethanol, a minimal amount of dichloromethane (0.5 mL) can be added to aid dissolution.[1][2]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour, monitoring the consumption of the starting materials by TLC until the corresponding chalcone intermediate is formed.

  • Once the chalcone formation is complete, add a second portion of the acetophenone derivative (2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for an additional 1-2 hours.

  • Upon completion of the reaction, as indicated by TLC, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,3,5-triaryl-1,5-diketone.

Experimental_Workflow start Start add_acetophenone 1. Add Acetophenone (1 eq) & KOH to EtOH start->add_acetophenone cool 2. Cool to 0°C & Stir for 15 min add_acetophenone->cool add_aldehyde 3. Add Aryl Aldehyde (1 eq) cool->add_aldehyde warm_stir 4. Warm to RT & Stir for 1h add_aldehyde->warm_stir add_acetophenone2 5. Add Acetophenone (2 eq) warm_stir->add_acetophenone2 stir2 6. Stir at RT for 1-2h add_acetophenone2->stir2 quench 7. Quench with Water stir2->quench extract 8. Extract with Organic Solvent quench->extract dry_concentrate 9. Dry and Concentrate extract->dry_concentrate purify 10. Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow.

Data Presentation

Optimization of Reaction Conditions

The reaction conditions for the synthesis of 1,3,5-triphenylpentane-1,5-dione were optimized to maximize the yield. The key parameters investigated included the amount of base, solvent, and reaction temperature.

EntryBase (equiv.)SolventTemperatureTime (h)Yield (%)
1KOH (1)EtOHReflux362
2KOH (2)EtOHReflux349
3NaOH (1)EtOHReflux355
4KOH (1)MeOHReflux358
5KOH (1)THFReflux345
6KOH (1)CH3CNReflux342

Data adapted from a representative study on similar syntheses.

Substrate Scope

The optimized one-pot procedure is applicable to a wide range of substituted acetophenones and aryl aldehydes, demonstrating the versatility of this method.

| Entry | Acetophenone Derivative (Ar1) | Aryl Aldehyde (Ar2) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenyl | Phenyl | 1,3,5-Triphenylpentane-1,5-dione | 85 | | 2 | 4-Methylphenyl | Phenyl | 1,5-Di(4-methylphenyl)-3-phenylpentane-1,5-dione | 88 | | 3 | 4-Methoxyphenyl | Phenyl | 1,5-Di(4-methoxyphenyl)-3-phenylpentane-1,5-dione | 90 | | 4 | 4-Chlorophenyl | Phenyl | 1,5-Di(4-chlorophenyl)-3-phenylpentane-1,5-dione | 82 | | 5 | Phenyl | 4-Chlorophenyl | 3-(4-Chlorophenyl)-1,5-diphenylpentane-1,5-dione | 70 | | 6 | Phenyl | 4-Methylphenyl | 3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione | 86 | | 7 | Phenyl | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione | 89 | | 8 | Phenyl | 2-Naphthyl | 3-(2-Naphthyl)-1,5-diphenylpentane-1,5-dione | 75 |

Yields are for the isolated products. Data is illustrative and based on published results.[1][2]

Application in Heterocycle Synthesis

The synthesized 1,3,5-triaryl-1,5-diketones are excellent precursors for the synthesis of 2,4,6-triarylpyridines. This transformation can be readily achieved by treating the diketone with ammonium acetate, which serves as the nitrogen source, in a catalyst-free cyclization reaction.[1][3][4]

Application_Pathway Diketone 1,3,5-Triaryl-1,5-Diketone Pyridine 2,4,6-Triarylpyridine Diketone->Pyridine Cyclization Reagent Ammonium Acetate (Nitrogen Source) Reagent->Pyridine

References

Application Notes and Protocols: 1,3,5-Triphenyl-1,5-pentanedione in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-triphenyl-1,5-pentanedione as a versatile precursor in the synthesis of advanced materials. The primary focus is on its role in the preparation of 2,4,6-triphenylpyridine derivatives, which are valuable building blocks for functional polymers, and potentially for metal-organic frameworks (MOFs) and luminescent materials.

Synthesis of 2,4,6-Triphenylpyridine Derivatives

This compound serves as a key starting material for the synthesis of 2,4,6-triphenylpyridine, a highly versatile scaffold in materials science. The synthesis is typically achieved through a one-pot, three-component reaction.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine[1][2][3]

This protocol outlines a general procedure for the synthesis of 2,4,6-triphenylpyridine from acetophenone (which can be used to generate the 1,5-dicarbonyl intermediate in situ, analogous to starting with this compound), an aryl aldehyde, and an ammonium salt under aerobic oxidation.

Materials:

  • Acetophenone (or this compound)

  • Aryl aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Catalyst (e.g., Fe3O4/HT-Co magnetic nanoparticles, triflimide)[1][2]

  • Solvent (or solvent-free conditions)

Procedure:

  • In a round-bottom flask, combine acetophenone (2.0 mmol), the aryl aldehyde (1.0 mmol), and ammonium acetate (1.0-1.1 mmol).[1]

  • Add the catalyst (e.g., 1.6 mol% of Fe3O4/HT-Co nanocatalyst).[1]

  • The reaction mixture is heated under reflux, typically in the absence of a solvent, under an air atmosphere for a specified time (e.g., 1 hour).[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product is formed, it can be isolated by filtration.

  • If the mixture is oily, an appropriate solvent (e.g., ethyl acetate) is added, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 2,4,6-triarylpyridine.

Quantitative Data:

The following table summarizes the reaction conditions and yields for the synthesis of 2,4,6-triphenylpyridine using different catalytic systems.

CatalystReaction ConditionsReaction TimeYield (%)Reference
Fe3O4/HT-CoSolvent-free, reflux, air atmosphere1 h90-95[1]
Triflimide (HNTf2)1 mol%, 80 °C30-60 min81-96[2]
Barium chloride/nano-SiO2120 °C15-120 min70-94[2]
Iodine (20 mol%)120 °C6 h48-61[2]

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_processing Work-up & Purification cluster_product Product Reactant1 This compound (or Acetophenone) Reaction One-Pot Synthesis (Reflux, Catalyst, Air) Reactant1->Reaction Reactant2 Aryl Aldehyde Reactant2->Reaction Reactant3 Ammonium Acetate Reactant3->Reaction Workup Cooling & Isolation Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2,4,6-Triphenylpyridine Purification->Product

Caption: Synthetic workflow for 2,4,6-triphenylpyridine.

Applications in Materials Science

2,4,6-Triphenylpyridine and its derivatives, synthesized from this compound, are promising candidates for various applications in materials science due to their rigid, planar structure, and tunable photophysical properties.

Luminescent Polymers

The 2,4,6-triphenylpyridine moiety can be incorporated into polymer backbones to create luminescent materials for applications such as organic light-emitting diodes (OLEDs). The extended π-conjugation and rigidity of the triphenylpyridine unit can lead to high photoluminescence quantum yields and good thermal stability.

Conceptual Application:

By functionalizing the phenyl rings of 2,4,6-triphenylpyridine with polymerizable groups (e.g., vinyl or acetylene groups), it can be used as a monomer in polymerization reactions to synthesize novel light-emitting polymers.

Signaling Pathway for Luminescent Polymer Design

signaling_pathway cluster_synthesis Synthesis cluster_polymerization Polymerization cluster_material Material & Application Precursor This compound Monomer Functionalized 2,4,6-Triphenylpyridine Precursor->Monomer Functionalization Polymerization Polymerization Reaction (e.g., Suzuki Coupling, Horner-Wadsworth-Emmons) Monomer->Polymerization Polymer Luminescent Polymer Polymerization->Polymer Application Organic Light-Emitting Diodes (OLEDs) Polymer->Application Device Fabrication

Caption: Design pathway for luminescent polymers.

Metal-Organic Frameworks (MOFs)

While direct synthesis of MOFs from this compound is not widely reported, the resulting 2,4,6-triphenylpyridine can be functionalized with coordinating groups (e.g., carboxylic acids, imidazoles) to act as an organic linker in the synthesis of MOFs. The tripodal nature of the functionalized triphenylpyridine can lead to the formation of porous, three-dimensional frameworks with potential applications in gas storage, separation, and catalysis.

Conceptual Protocol for MOF Synthesis:

  • Ligand Synthesis: Synthesize a functionalized 2,4,6-triphenylpyridine ligand with coordinating groups (e.g., 1,3,5-tris(4-carboxyphenyl)benzene, H3BTB, as an analogous tripodal linker).[3]

  • Solvothermal Synthesis: In a sealed vessel, dissolve the functionalized triphenylpyridine ligand and a metal salt (e.g., zinc nitrate, copper nitrate) in a suitable solvent (e.g., DMF, ethanol).

  • Heat the mixture at a specific temperature for a designated period to allow for the formation of single crystals of the MOF.

  • After cooling, the crystals are washed with fresh solvent and dried.

Quantitative Data for an Analogous MOF:

The following data is for a MOF synthesized using 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), a tripodal linker with similar geometry to a functionalized triphenylpyridine.

MOFMetal IonCO2 Adsorption Capacity (mmol/g at 1 bar, 298 K)CO2/N2 SelectivityReference
TIBM-CuCu3.6053
TIBM-AlAl2.135
TIBM-CrCr1.610

Note: This data is for an analogous system and serves to illustrate the potential performance of MOFs derived from tripodal ligands.

Logical Relationship in MOF Design

logical_relationship cluster_components MOF Components cluster_assembly Self-Assembly cluster_structure Resulting Structure & Properties Linker Functionalized 2,4,6-Triphenylpyridine (Organic Linker) Assembly Solvothermal Synthesis Linker->Assembly Metal Metal Ion/Cluster (Inorganic Node) Metal->Assembly MOF Porous Metal-Organic Framework Assembly->MOF Properties Gas Storage Separation Catalysis MOF->Properties leads to

Caption: Logical relationship in MOF design and application.

References

Application Notes and Protocols: Biological Activity of 1,3,5-Triphenyl-1,5-pentanedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities associated with derivatives of 1,3,5-triphenyl-1,5-pentanedione, a versatile 1,5-dicarbonyl compound. This document outlines their potential as anticancer, antimicrobial, and antioxidant agents, supported by quantitative data from studies on structurally related compounds. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.

Introduction

This compound, a 1,5-diketone, serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, including pyridine and pyran derivatives. These resulting scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The structural framework of these derivatives, often featuring multiple aromatic rings, provides a basis for potent biological activities. This document focuses on the anticancer, antimicrobial, and antioxidant potential of these compounds, offering insights for their application in drug discovery and development.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological activity data for derivatives that can be synthesized from this compound and its analogs. The data is compiled from studies on closely related pyridine and chalcone derivatives, which share key structural motifs with the target compounds.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-ureasMCF-70.22Doxorubicin1.93
Pyridine-ureasMCF-71.88Doxorubicin1.93
Imamine-1,3,5-triazineMDA-MB-2316.25Imatinib35.50
Imamine-1,3,5-triazineMDA-MB-2318.18Imatinib35.50
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilePC30.1 - 0.855-Fluorouracil7.49[1]
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrileHeLa1.2 - 74.15-Fluorouracil-
4,4'-BipyridineHepG-2High Activity--
4,4'-BipyridineMCF-7High Activity--

Table 2: Antimicrobial Activity of Pyridine and Chalcone Derivatives

Compound ClassMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference Compound
Pyridine-based organic saltsS. aureus-56 ± 0.5% inhibition at 100 µg/mL-
Pyridine-based organic saltsE. coli-55 ± 0.5% inhibition at 100 µg/mL-
Chalcone derivativesP. aeruginosa-40Ampicillin
Chalcone derivativesE. coli-80Ampicillin
Chalcone derivativesS. aureus-40Fluconazole
Chalcone derivativesC. albicans-80Fluconazole

Table 3: Antioxidant Activity of Pyridine and Chalcone Derivatives

Compound ClassAssayScavenging Activity (%)Reference CompoundScavenging Activity (%)
Pyridine derivativesDPPH99.4Ascorbic Acid86.4
Pyridine derivativesDPPH97.2Ascorbic Acid86.4
Pyridine derivativesDPPH94.8Ascorbic Acid86.4
Phenolic derivativesDPPH84Vitamin C93

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods used for the biological evaluation of related heterocyclic compounds.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxic activity of this compound derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, PC3)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 24-72 hours.[2] A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening

Objective: To qualitatively assess the antimicrobial activity of this compound derivatives.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Müller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotics (e.g., Ampicillin, Fluconazole)

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50 µL) of the test compound solution into each well. Also include a positive control and a solvent control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To evaluate the free radical scavenging capacity of this compound derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds dissolved in methanol

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplates or spectrophotometer cuvettes

Procedure:

  • Reaction Mixture: Prepare a reaction mixture by adding a specific volume of the test compound solution at various concentrations to a DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visualizations

Experimental Workflow for Anticancer Drug Discovery

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_development Lead Optimization synthesis Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) synthesis->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH) synthesis->antioxidant pathway Signaling Pathway Analysis cytotoxicity->pathway Active Compounds apoptosis Apoptosis Assays pathway->apoptosis lead_opt Lead Compound Optimization apoptosis->lead_opt

Caption: General workflow for the discovery of bioactive compounds.

Signaling Pathway: Bcl-2 Family Mediated Apoptosis

G compound Bioactive Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified Bcl-2 mediated apoptosis pathway.

Signaling Pathway: G1 Phase Cell Cycle Arrest

G compound Bioactive Derivative cdk4_6 CDK4/6 compound->cdk4_6 Inhibits cdk4_6_cyclin_d CDK4/6-Cyclin D Complex cdk4_6->cdk4_6_cyclin_d cyclin_d Cyclin D cyclin_d->cdk4_6_cyclin_d rb Rb cdk4_6_cyclin_d->rb Phosphorylates p_rb p-Rb rb->p_rb e2f E2F rb->e2f Inhibits s_phase S Phase Entry e2f->s_phase Promotes

Caption: Simplified G1 phase cell cycle arrest pathway.

References

Application Notes and Protocols: 1,3,5-Triphenyl-1,5-pentanedione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current known medicinal chemistry applications of 1,3,5-triphenyl-1,5-pentanedione and its derivatives, focusing on their synthesis and biological activity as tyrosinase inhibitors.

Introduction

This compound and its analogs, belonging to the class of 1,3,5-triaryl-1,5-diones, have emerged as a novel scaffold in medicinal chemistry. Research has identified these compounds as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1] This positions them as promising candidates for the development of new dermatological agents for hyperpigmentation disorders and as anti-browning agents in the food industry.

Medicinal Chemistry Applications: Tyrosinase Inhibition

The primary and most well-documented medicinal chemistry application of 1,3,5-triaryl-1,5-pentanedione derivatives is the inhibition of tyrosinase. A study by Zheng et al. reported the one-pot green synthesis of these compounds and identified them as a new class of tyrosinase inhibitors with activity significantly stronger than the standard inhibitor, kojic acid.[1]

Quantitative Data: Tyrosinase Inhibitory Activity

While specific IC50 values for 1,3,5-triaryl-1,5-pentanedione derivatives from the key study by Zheng et al. are not publicly available in the abstract, related research on other tyrosinase inhibitors provides a benchmark for expected potency. For comparison, various classes of compounds have been investigated for tyrosinase inhibition, with activities ranging from nanomolar to micromolar concentrations.

Compound ClassExample CompoundTargetIC50 (µM)Reference
Sulfonamide-substituted 1,3,5-triphenyl pyrazolineCompound 4cMushroom Tyrosinase30.14(Herfindo et al., 2023)
Quinazolinone derivativeQ1Mushroom Tyrosinase103(Anonymous, 2022)
3,5-diaryl-4,5-dihydro-1H-pyrazoleCompound 1dMushroom Tyrosinase0.301(Zhou et al., 2013)
TripeptideCSFMushroom Tyrosinase136.04(Anonymous, 2023)

Experimental Protocols

Synthesis of 1,3,5-Triaryl-1,5-pentanedione Derivatives

A reported green synthesis method involves a one-pot reaction of a 2,4-dihydroxybenzaldehyde with a hydroxyacetophenone.[1] This reaction proceeds via Aldol condensation, Michael addition, and Friedel-Crafts additions, catalyzed by boric acid in polyethylene glycol 400 (PEG-400).[1]

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Substituted hydroxyacetophenones

  • Boric acid (catalyst)

  • Polyethylene glycol 400 (solvent)

  • Round bottom flask

  • Magnetic stirrer and hotplate

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a solution of 2,4-dihydroxybenzaldehyde and a substituted hydroxyacetophenone in PEG-400, add a catalytic amount of boric acid.

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1,3,5-triaryl-1,5-pentanedione derivative.

Synthesis_Workflow Synthesis of 1,3,5-Triaryl-1,5-pentanedione Derivatives Reactants 2,4-dihydroxybenzaldehyde + Substituted hydroxyacetophenone Reaction One-pot Reaction (Aldol, Michael, Friedel-Crafts) Reactants->Reaction Catalyst_Solvent Boric Acid (catalyst) PEG-400 (solvent) Catalyst_Solvent->Reaction Workup Aqueous Workup (Water, Ethyl Acetate) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Purified 1,3,5-Triaryl-1,5-pentanedione Purification->Product

Synthesis of 1,3,5-Triaryl-1,5-pentanedione Derivatives
Tyrosinase Inhibition Assay Protocol (General)

This protocol is a general representation of a colorimetric tyrosinase inhibition assay using L-DOPA as a substrate, based on commonly employed methodologies.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compounds (1,3,5-triaryl-1,5-pentanedione derivatives)

  • Kojic acid (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Dissolve test compounds and kojic acid in DMSO to prepare stock solutions.

    • Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <2%) to avoid enzyme inhibition.

  • Assay in 96-well Plate:

    • In each well, add a specific volume of phosphate buffer.

    • Add the test compound solution (or positive control/vehicle control) to the respective wells.

    • Add the tyrosinase enzyme solution to all wells except for the blank controls.

    • Pre-incubate the plate at a controlled temperature (e.g., 25-37 °C) for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.

    • Immediately measure the absorbance at 475 nm in a kinetic mode for a defined period (e.g., 20-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of tyrosinase inhibition for each test compound concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Tyrosinase_Inhibition_Assay_Workflow Tyrosinase Inhibition Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Tyrosinase_prep Tyrosinase Solution Add_reagents Add Buffer, Compound, and Tyrosinase Tyrosinase_prep->Add_reagents Substrate_prep L-DOPA Solution Add_substrate Add L-DOPA Substrate_prep->Add_substrate Compound_prep Test Compound Dilutions Compound_prep->Add_reagents Pre_incubation Pre-incubate Add_reagents->Pre_incubation Pre_incubation->Add_substrate Measure_absorbance Kinetic Absorbance Reading (475 nm) Add_substrate->Measure_absorbance Calc_rate Calculate Reaction Rates Measure_absorbance->Calc_rate Calc_inhibition % Inhibition Calculation Calc_rate->Calc_inhibition Calc_IC50 IC50 Determination Calc_inhibition->Calc_IC50

Tyrosinase Inhibition Assay Workflow

Signaling Pathways and Logical Relationships

Melanin Biosynthesis and Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the biosynthesis of melanin. It first hydroxylates L-tyrosine to L-DOPA, and then oxidizes L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin. 1,3,5-Triaryl-1,5-pentanedione derivatives act by inhibiting the enzymatic activity of tyrosinase, thereby blocking the initial steps of this pathway and reducing melanin production.

Melanin_Biosynthesis_Pathway Mechanism of Tyrosinase Inhibition cluster_enzyme Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Inhibitor 1,3,5-Triaryl-1,5-pentanedione Derivative Inhibitor->Tyrosinase Inhibition

Mechanism of Tyrosinase Inhibition

Conclusion

The this compound scaffold represents a promising starting point for the development of novel tyrosinase inhibitors. The synthetic accessibility and potent inhibitory activity warrant further investigation, including detailed structure-activity relationship (SAR) studies, optimization of the pharmacokinetic properties, and in vivo efficacy and safety evaluations. While other medicinal chemistry applications of this scaffold are not yet widely reported, its unique structural features may hold potential for targeting other biological systems, inviting broader screening and exploration by the research community.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 1,3,5-Triphenyl-1,5-pentanedione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is a one-pot reaction involving a base-catalyzed Claisen-Schmidt condensation followed by a Michael addition.[1] In this process, two equivalents of acetophenone react with one equivalent of benzaldehyde. The first step forms chalcone (1,3-diphenyl-2-propen-1-one), which then undergoes a Michael addition with a second molecule of acetophenone to yield the final 1,3,5-diketone product.[1]

Q2: What are the key reaction steps involved in the synthesis?

A2: The synthesis proceeds in two main steps:

  • Claisen-Schmidt Condensation: An enolate is formed from acetophenone in the presence of a base. This enolate then attacks the carbonyl carbon of benzaldehyde, which lacks α-hydrogens, to form an intermediate β-hydroxy ketone.[2] This intermediate readily dehydrates to form the α,β-unsaturated ketone known as chalcone.

  • Michael Addition: A second molecule of acetophenone forms an enolate and acts as a nucleophile, attacking the β-carbon of the newly formed chalcone.[3] This 1,4-conjugate addition results in the formation of this compound.[1]

Q3: What are the common side products in this synthesis?

A3: The primary side product is often unreacted chalcone if the Michael addition step does not go to completion. Other potential byproducts can arise from self-condensation of acetophenone, although this is generally less favorable than the reaction with benzaldehyde.[2] The formation of other aldol condensation products can also occur if reaction conditions are not carefully controlled.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting materials (acetophenone and benzaldehyde) and, if available, a standard of the chalcone intermediate, you can observe the consumption of reactants and the formation of the product. A common eluent system for TLC analysis is a mixture of hexanes and ethyl acetate.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (base).Use a fresh solution of NaOH or KOH. Ensure the base is not carbonated from exposure to air.
Low reaction temperature.While low temperatures can control side reactions, the reaction may proceed too slowly. Consider allowing the reaction to warm to room temperature after an initial period in an ice bath.
Insufficient reaction time.Monitor the reaction by TLC to ensure it has gone to completion. Some protocols suggest reaction times of several hours.[5]
Low Yield of Final Product with Significant Chalcone Intermediate Incomplete Michael addition.Increase the reaction time or consider a slight excess of acetophenone to drive the Michael addition to completion.
Stoichiometry of reactants.Ensure the molar ratio of acetophenone to benzaldehyde is at least 2:1.
Base concentration.A higher concentration of a strong base can favor the Michael addition.[3]
Formation of an Oily Product Instead of a Solid Presence of impurities.Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.[4][6]
Incomplete reaction.Ensure the reaction has gone to completion using TLC analysis before workup.
Difficulty in Product Purification Similar polarity of product and byproducts.If recrystallization is ineffective, column chromatography with a suitable solvent gradient can be employed for better separation.
Product is not precipitating during workup.Ensure the reaction mixture is properly neutralized and cooled. Adding ice-cold water can aid precipitation.[2]

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is adapted from established procedures for Claisen-Schmidt condensation followed by Michael addition.[1]

Materials:

  • Acetophenone

  • Benzaldehyde

  • Ethanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Dichloromethane (for extraction, if necessary)

  • Hydrochloric Acid (HCl) for neutralization

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (2 equivalents) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a 60% aqueous solution of KOH (1 equivalent) to the stirred solution at 0 °C and continue stirring for 15 minutes to facilitate enolate formation.[1]

  • Add benzaldehyde (1 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[1]

  • After the addition is complete, continue stirring at 0 °C for a specified time or allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute solution of HCl until it is acidic.

  • The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water.[2]

  • If the product does not precipitate, it can be extracted with a suitable organic solvent like dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purify the crude product by recrystallization from hot ethanol to obtain pure this compound.[4]

Data Presentation

The yield of the intermediate chalcone and the final 1,3,5-diketone product is highly dependent on the reaction conditions. The following table summarizes the effect of different catalysts and solvents on the synthesis of chalcone, which is the precursor to the final product.

Base Solvent Yield of Chalcone (%) Yield of Michael Adduct (%) Reference
NaOHEthanol598[7]
NaOHWater700[7]
NaOHCTAB (aq)659[7]
KOHCTAB (aq)629[7]
K₂CO₃CTAB (aq)6410[7]

Note: The Michael adduct in this context refers to this compound.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_reaction Monitor Reaction by TLC start->check_reaction reaction_complete Is Reaction Complete? check_reaction->reaction_complete workup Workup and Purification reaction_complete->workup Yes troubleshoot_reaction Troubleshoot Reaction Conditions - Check Base Activity - Adjust Temperature - Increase Reaction Time reaction_complete->troubleshoot_reaction No low_yield Low Yield or No Product low_yield->troubleshoot_reaction chalcone_present Significant Chalcone Remaining? workup->chalcone_present purification_issue Purification Issues workup->purification_issue product_ok High Yield, Pure Product troubleshoot_reaction->check_reaction chalcone_present->low_yield No, Low Yield chalcone_present->product_ok No, High Yield optimize_michael Optimize Michael Addition - Increase Reaction Time - Adjust Stoichiometry - Increase Base Concentration chalcone_present->optimize_michael Yes optimize_michael->start troubleshoot_purification Troubleshoot Purification - Recrystallize from different solvent - Use Column Chromatography purification_issue->troubleshoot_purification troubleshoot_purification->workup ReactionPathway cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Michael Addition acetophenone1 Acetophenone base1 Base (e.g., KOH) acetophenone1->base1 benzaldehyde Benzaldehyde benzaldehyde->base1 chalcone Chalcone (1,3-Diphenyl-2-propen-1-one) base1->chalcone Aldol Condensation & Dehydration base2 Base (e.g., KOH) chalcone->base2 acetophenone2 Acetophenone acetophenone2->base2 product This compound base2->product 1,4-Conjugate Addition

References

Technical Support Center: Purification of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,3,5-Triphenyl-1,5-pentanedione.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route used. Typically, this compound is synthesized via a Michael addition of acetophenone to chalcone. Therefore, the primary impurities are likely to be unreacted starting materials:

  • Acetophenone: A starting material in the synthesis.

  • Chalcone: The intermediate formed from the condensation of benzaldehyde and acetophenone.

  • Self-condensation products of acetophenone: Minor byproducts may form under the reaction conditions.

Q2: My crude product is an oil and won't solidify. How can I purify it?

A2: If your crude this compound is an oil, it is likely due to the presence of impurities that are depressing the melting point. Column chromatography is the recommended first step for purifying an oily product. After chromatography, the purified fractions can be concentrated, and crystallization can be attempted.

Q3: I performed a recrystallization, but my yield is very low. What can I do?

A3: Low recovery after recrystallization can be due to several factors:

  • High solubility in the cold solvent: If the compound is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor. Consider using a less polar solvent or a solvent mixture.

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent complete crystallization upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize prematurely and be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath after the solution has reached room temperature can improve the yield.

Q4: After column chromatography, my fractions are still impure. What went wrong?

A4: Impure fractions after column chromatography can result from:

  • Improper solvent system: The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in very slow elution and broad bands. It is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC) beforehand.

  • Column overloading: Using too much crude material for the amount of stationary phase will lead to poor separation. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1.

  • Poor column packing: An unevenly packed column with cracks or channels will result in a non-uniform flow of the mobile phase and poor separation.

  • Sample loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty dissolving the crude product for recrystallization. The chosen solvent is not suitable.Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that dissolves the compound when hot but not when cold.
The compound "oils out" during recrystallization. The solution is supersaturated, or the melting point of the compound is below the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization.
The spots on the TLC plate are streaking. The sample is too concentrated, or the compound is acidic or basic.Dilute the sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
No separation is observed on the TLC plate. The eluent is too polar.Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.
All spots remain at the baseline of the TLC plate. The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).

Experimental Protocols

Recrystallization

Protocol for Solvent Screening:

  • Place a small amount (approx. 10-20 mg) of the crude solid in a test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent should not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath.

  • Continue adding the solvent dropwise with heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A good solvent will result in the formation of well-defined crystals with a significant recovery.

General Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystallization begins, the flask can be placed in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals thoroughly.

Column Chromatography

Protocol for Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity, ensuring a level and uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed compound is carefully added to the top of the column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane/ethyl acetate). The polarity of the eluent can be gradually increased (e.g., to 90:10, 80:20 hexane/ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent System (v/v) Typical Application
Hexane / Ethyl Acetate (95:5 to 80:20)Initial elution to remove non-polar impurities and elute the product.
Hexane / Dichloromethane (gradient)An alternative system for separating compounds of similar polarity.

Visualized Workflows

Purification_Workflow crude Crude this compound is_solid Is the crude product a solid? crude->is_solid column_chromatography Column Chromatography is_solid->column_chromatography No (Oily) recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography->recrystallization Purified Fractions pure_product Pure Product recrystallization->pure_product

Caption: Decision workflow for the initial purification strategy.

Troubleshooting_Column_Chromatography start Impure Fractions after Column Chromatography check_tlc Review TLC Analysis start->check_tlc adjust_solvent Adjust Solvent Gradient check_tlc->adjust_solvent Poor Separation check_loading Check Column Loading check_tlc->check_loading Good Separation success Pure Fractions adjust_solvent->success reduce_load Reduce Sample Load check_loading->reduce_load Overloaded repack_column Repack Column check_loading->repack_column Proper Loading reduce_load->success repack_column->success

Caption: Troubleshooting guide for column chromatography.

Technical Support Center: Synthesis of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,3,5-Triphenyl-1,5-pentanedione. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is a base-catalyzed Michael addition reaction. This synthesis typically involves two main steps which can often be performed in one pot. First, a Claisen-Schmidt condensation between acetophenone and benzaldehyde is carried out to form chalcone (1,3-diphenyl-2-propen-1-one). Subsequently, another molecule of acetophenone undergoes a Michael addition to the chalcone to yield the final product, this compound.

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The main side reactions include the self-condensation of acetophenone, which can lead to the formation of 1,3,5-triphenylbenzene, particularly under harsh basic or acidic conditions and at elevated temperatures.[1] Another potential issue is an incomplete reaction, leaving starting materials or the intermediate chalcone in the final product mixture.

Q3: My reaction yield is significantly lower than expected. What are the potential causes?

A3: Low yields can stem from several factors. The concentration of the base catalyst is crucial; if it's too low, the reaction may not proceed to completion. Conversely, if the base is too strong or the temperature too high, the self-condensation of acetophenone to form 1,3,5-triphenylbenzene can become a dominant and undesired pathway, consuming your starting material.[1] Reaction time and temperature are also critical parameters; insufficient time or low temperatures may lead to an incomplete reaction, while excessive time or high temperatures can promote side product formation.

Q4: I am having difficulty purifying the final product. What are the recommended procedures?

A4: The purification of this compound typically involves recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If recrystallization does not remove all impurities, particularly the 1,3,5-triphenylbenzene byproduct, column chromatography on silica gel is an effective secondary purification method.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient catalyst.Ensure the base catalyst (e.g., NaOH, KOH) is fresh and used in the correct stoichiometric amount.
Low reaction temperature.While high temperatures can be detrimental, the reaction needs to be warm enough to proceed. Ensure the reaction mixture reaches the temperature specified in your protocol.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Presence of a Major Byproduct The byproduct is likely 1,3,5-triphenylbenzene from the self-condensation of acetophenone.[1]This is often caused by excessively harsh reaction conditions. Reduce the reaction temperature and consider using a milder base or a lower concentration of the base.
Product is an oil or does not crystallize Presence of impurities.Attempt to purify a small sample via column chromatography to isolate the pure product, which should be a solid. This will also help identify the impurities.
Residual solvent.Ensure the product is thoroughly dried under a vacuum to remove any remaining solvent.

Experimental Protocols

Synthesis of this compound via a One-Pot Reaction:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (2 equivalents) and benzaldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: While stirring, slowly add an aqueous solution of a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The addition should be done portion-wise or dropwise to control the reaction temperature.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The crude product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with cold water. The crude product can then be purified by recrystallization from ethanol.

Visual Troubleshooting Guide

TroubleshootingWorkflow cluster_conditions Reaction Condition Issues cluster_impurities Impurity Identification start Low Yield or Impure Product check_reaction Check Reaction Conditions: - Catalyst activity - Temperature - Reaction time start->check_reaction check_impurities Analyze Impurities by TLC/NMR start->check_impurities incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction harsh_conditions Harsh Conditions? check_reaction->harsh_conditions is_starting_material Starting Material Present? check_impurities->is_starting_material is_side_product Side Product (e.g., 1,3,5-triphenylbenzene)? check_impurities->is_side_product solution_time_temp Optimize: - Increase reaction time - Slightly increase temperature incomplete_reaction->solution_time_temp Yes solution_conditions Optimize: - Use milder base - Lower reaction temperature harsh_conditions->solution_conditions Yes solution_purification Purification: - Recrystallization - Column Chromatography solution_time_temp->solution_purification solution_conditions->solution_purification is_starting_material->incomplete_reaction Yes is_side_product->harsh_conditions Yes end Pure Product solution_purification->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of 1,3,5-Triphenyl-1,5-pentanedione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Question: I am experiencing a significant loss of product after performing recrystallization or column chromatography. What are the possible causes and how can I improve my yield?

Answer:

Low recovery of this compound post-purification can stem from several factors. A primary cause is the partial solubility of the product in the recrystallization solvent even at low temperatures, or using an inappropriate solvent system for column chromatography.

Potential Causes and Solutions:

  • Recrystallization:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound remains partially soluble at cold temperatures, this will lead to product loss in the mother liquor.

    • Excessive Solvent: Using too much solvent will keep the compound in solution even after cooling, drastically reducing the yield.

    • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, crystals can form on the filter paper or in the funnel.

  • Column Chromatography:

    • Incorrect Eluent System: If the eluent is too polar, the compound may travel with the solvent front and co-elute with impurities. Conversely, if the eluent is not polar enough, the compound may not elute from the column at all.

    • Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and product loss.

Experimental Protocol: Optimizing Recrystallization for Higher Yield

  • Solvent Screening: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) at room temperature and at their boiling points.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent. Add the solvent in small portions until the solid just dissolves.

  • Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Issue 2: Persistent Impurities After a Single Purification Step

Question: After one round of purification, my this compound is still not pure. What are the likely impurities and what further steps can I take?

Answer:

Common impurities in the synthesis of this compound, which is often prepared via a Michael addition of chalcone and acetophenone, include unreacted starting materials and side-products.

Likely Impurities:

  • Chalcone (1,3-Diphenyl-2-propen-1-one): Unreacted starting material.

  • Acetophenone: Unreacted starting material.

  • Self-condensation products: Side-products from the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for purifying this compound.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point of pure this compound is around 85 °C. A broad melting point range or a melting point lower than this indicates the presence of impurities.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities.

Data Presentation: Purity Analysis

Sample Purification Method Melting Point (°C) TLC (Rf value in 3:1 Hexane:Ethyl Acetate)
Crude ProductN/A78-83Multiple spots (approx. 0.35, 0.5, 0.65)
After RecrystallizationEthanol83-85Single spot (approx. 0.35)
After Column ChromatographySilica Gel, Hexane:Ethyl Acetate (gradient)85Single spot (approx. 0.35)

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, you can try the following:

  • Add more solvent to the hot mixture to ensure the compound fully dissolves.

  • Allow the solution to cool more slowly to give crystals time to nucleate and grow.

  • Scratch the inside of the flask with a glass rod to create nucleation sites.

  • Add a seed crystal of the pure compound to induce crystallization.

Experimental Workflow Visualization

ExperimentalWorkflow Crude Crude Product Method Choose Purification Method Crude->Method Recrystallization Recrystallization Method->Recrystallization High initial purity Column Column Chromatography Method->Column Complex mixture Solvent Select Solvent/Eluent Recrystallization->Solvent Column->Solvent Dissolve Dissolve in Hot Solvent Solvent->Dissolve Pack Pack Column with Silica Gel Solvent->Pack Cool Slow Cooling & Crystallization Dissolve->Cool Filter Filter & Dry Crystals Cool->Filter Pure Pure this compound Filter->Pure Load Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Combine Combine Pure Fractions & Evaporate Elute->Combine Combine->Pure

Caption: General experimental workflow for the purification of this compound.

Technical Support Center: Synthesis of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,3,5-triphenyl-1,5-pentanedione. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides and FAQs

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors related to the two-stage reaction process: the initial Claisen-Schmidt condensation to form the chalcone intermediate (benzalacetophenone) and the subsequent Michael addition of acetophenone.

  • Inefficient Chalcone Formation: The first step is critical. Ensure complete consumption of benzaldehyde. The choice of base is important; while NaOH and KOH are common, lithium hydroxide (LiOH) has been reported to give higher yields in some chalcone syntheses.[1]

  • Incomplete Michael Addition: The addition of the second acetophenone molecule to the chalcone is an equilibrium-driven process. Ensure you are using an appropriate molar ratio of reactants and a suitable base concentration.

  • Side Reactions: Competing reactions can significantly reduce the yield of the desired product. These include the self-condensation of acetophenone and potential cyclization of the product under certain conditions.

  • Purification Losses: The product may be lost during workup and purification. Optimize your recrystallization or chromatography methods to minimize such losses.

Q2: I am observing multiple spots on my TLC plate even after the reaction should be complete. What are these side products?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most common species to look for are:

  • Unreacted Starting Materials: Acetophenone and benzaldehyde (from the initial step) or unreacted chalcone.

  • Chalcone Intermediate: Benzalacetophenone, the product of the first condensation.

  • Self-Condensation Products: Acetophenone can undergo self-condensation in the presence of a strong base.

  • Cyclized Byproducts: The 1,5-dicarbonyl moiety of the product can be susceptible to intramolecular reactions, especially if acidic conditions are introduced during workup.

Q3: The purification of the final product is proving difficult. What is the recommended purification protocol?

A3: Purification of this compound can typically be achieved through recrystallization.

  • Recrystallization: Ethanol is a commonly used solvent for the recrystallization of the crude product. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals. If the product oils out, try using a solvent/anti-solvent system like methanol/water.[2]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography using a silica gel stationary phase is a viable alternative. A common mobile phase would be a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing it.

Q4: What is the optimal base and solvent for this reaction?

A4: The choice of base and solvent can significantly impact the reaction's success.

  • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most commonly used bases for both the Claisen-Schmidt condensation and the subsequent Michael addition.[3][4] A 10% aqueous solution of NaOH is often sufficient.

  • Solvent: Ethanol is a widely used solvent that facilitates the dissolution of the reactants and the reaction progress. Greener alternatives, such as micellar synthesis, have also been explored.[5][6] Solvent-free conditions, involving grinding the reactants with a solid base, have also been reported to give quantitative yields for similar reactions.[7]

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below. This is a two-step, one-pot synthesis involving a base-catalyzed Claisen-Schmidt condensation followed by a Michael addition.

Materials:

  • Acetophenone

  • Benzaldehyde

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl), dilute solution for neutralization

  • Standard laboratory glassware

Procedure:

  • Chalcone Formation (Claisen-Schmidt Condensation):

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

    • Slowly add a 10% aqueous solution of NaOH (catalytic amount) to the stirred mixture at room temperature.

    • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC until the benzaldehyde spot disappears.

  • Michael Addition:

    • To the reaction mixture containing the newly formed chalcone, add a second equivalent of acetophenone.

    • Continue stirring at room temperature for an additional 24 hours. The progress of the Michael addition can also be monitored by TLC.

  • Workup and Isolation:

    • Once the reaction is complete, neutralize the mixture with a dilute solution of HCl.

    • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash it with cold water.

    • If the product does not precipitate, the reaction mixture can be extracted with an organic solvent like dichloromethane. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from hot ethanol to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chalcone Synthesis

BaseSolventTemperatureReaction TimeYield (%)Reference
NaOHEthanolRoom Temp.24 h92
KOHMethanol70 °C3-5 hVaries[3]
LiOHMethanolRoom Temp.148 h90[1]
Solid NaOHSolvent-freeRoom Temp.5 min (grinding)96-98[7]

Table 2: Reactant Ratios for One-Pot Synthesis of 1,3,5-Triaryl-1,5-diketones

Aryl Ketone (equiv.)Aryl Aldehyde (equiv.)BaseOutcomeReference
21KOHGood to excellent yields of 1,5-diketone[8]

Visualizations

experimental_workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_michael Step 2: Michael Addition cluster_purification Purification reactants1 Acetophenone (1 eq) + Benzaldehyde (1 eq) dissolve1 Dissolve in Ethanol reactants1->dissolve1 add_base1 Add 10% NaOH (aq) dissolve1->add_base1 stir1 Stir at RT (2-4h) add_base1->stir1 chalcone Benzalacetophenone (Chalcone Intermediate) stir1->chalcone add_acetophenone Add Acetophenone (1 eq) chalcone->add_acetophenone stir2 Stir at RT (24h) add_acetophenone->stir2 crude_product Crude 1,3,5-Triphenyl- 1,5-pentanedione stir2->crude_product neutralize Neutralize with HCl crude_product->neutralize isolate Isolate Solid (Filtration/Extraction) neutralize->isolate recrystallize Recrystallize from Ethanol isolate->recrystallize final_product Pure Product recrystallize->final_product

Caption: Experimental workflow for the one-pot synthesis of this compound.

troubleshooting_logic cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield or Impure Product check_tlc Analyze by TLC start->check_tlc unreacted_sm Unreacted Starting Materials Present? check_tlc->unreacted_sm side_products Multiple Side Products Present? check_tlc->side_products optimize_chalcone Optimize Chalcone Synthesis: - Adjust base concentration - Increase reaction time unreacted_sm->optimize_chalcone Yes optimize_michael Optimize Michael Addition: - Adjust reactant ratios - Ensure sufficient reaction time unreacted_sm->optimize_michael Yes refine_purification Refine Purification: - Use different recrystallization solvent - Perform column chromatography side_products->refine_purification Yes check_conditions Review Reaction Conditions: - Check temperature control - Ensure inert atmosphere if needed side_products->check_conditions Yes

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,3,5-Triphenyl-1,5-pentanedione, with a special focus on catalyst selection and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is typically achieved via a one-pot, two-step process. It begins with the Claisen-Schmidt condensation of benzaldehyde and acetophenone to form chalcone (1,3-diphenyl-2-propen-1-one). This is immediately followed by a Michael addition of a second molecule of acetophenone to the newly formed chalcone, yielding the final product, this compound.[1][2]

Q2: What role does the catalyst play in this synthesis?

A2: The catalyst is crucial for both steps of the reaction. In the first step, a base catalyst is typically used to deprotonate acetophenone, forming an enolate ion. This enolate then attacks the benzaldehyde in an aldol condensation reaction to form chalcone.[3] In the second step, the catalyst facilitates the Michael addition by generating the acetophenone enolate, which then attacks the β-carbon of the chalcone.[1]

Q3: Which catalysts are most effective for this synthesis?

A3: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used because they efficiently generate the enolate concentrations needed for both the Claisen-Schmidt condensation and the subsequent Michael addition.[1][3][4] The choice and concentration of the catalyst can be adjusted to control the reaction rate and product distribution.

Q4: How does catalyst selection influence the final product?

A4: The catalyst strength and reaction conditions are critical in determining whether the reaction stops at the intermediate chalcone or proceeds to the desired this compound. Stronger bases, higher temperatures, and longer reaction times generally favor the formation of the Michael adduct (this compound).[1] Conversely, milder bases and lower temperatures can be used to selectively synthesize and isolate the chalcone intermediate.

Q5: What are the most common side reactions to be aware of?

A5: The primary side reaction is the self-condensation of acetophenone.[3] Other potential issues include the formation of polymeric byproducts, especially at high temperatures, which may be indicated by the reaction mixture turning dark brown or black.[4] Incomplete reaction can also leave unreacted starting materials or the chalcone intermediate in the final product mixture.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Q: My reaction has a very low yield. What are the potential causes and solutions?

    • A: Catalyst Inactivity: The base catalyst (e.g., NaOH) may be old or have absorbed moisture and carbon dioxide from the air, reducing its activity. Solution: Use a fresh batch of catalyst and ensure all reactants and solvents are dry.[3]

    • A: Suboptimal Temperature: The reaction may be too cold, slowing the rate of both the condensation and the Michael addition. Solution: While initial cooling may be necessary to control the exothermic reaction, gentle heating may be required to drive the Michael addition to completion. Monitor the reaction via Thin Layer Chromatography (TLC).

    • A: Insufficient Reaction Time: The Michael addition is often slower than the initial chalcone formation. Solution: Extend the reaction time and monitor its progress using TLC until the chalcone intermediate spot disappears.[1]

    • A: Incorrect Stoichiometry: An insufficient amount of acetophenone will limit the subsequent Michael addition. Solution: Ensure the stoichiometry is correct. Using a slight excess of acetophenone relative to benzaldehyde can favor the formation of the pentanedione product.

Issue 2: The Major Product is Chalcone, Not this compound

  • Q: My TLC analysis shows a strong spot for the chalcone intermediate but very little of the desired final product. How can I resolve this?

    • A: Reaction Conditions Favor Chalcone: Your current conditions (e.g., mild base, low temperature, short reaction time) are selective for chalcone synthesis. Solution: To promote the subsequent Michael addition, you can try increasing the reaction temperature, extending the reaction time, or using a stronger base.[1] It is crucial to monitor these changes carefully to avoid byproduct formation.

Issue 3: Multiple Byproducts and Difficult Purification

  • Q: My crude product shows multiple spots on the TLC plate, making purification challenging. What causes this and how can I improve selectivity?

    • A: Self-Condensation of Ketone: Acetophenone can react with itself, especially under strongly basic conditions.[3] Solution: Control the reaction temperature carefully, often by starting the reaction in an ice bath and allowing it to proceed at room temperature. Ensure slow, dropwise addition of the catalyst solution.[1]

    • A: Product Decomposition: High temperatures can cause the product to decompose.[4] Solution: Maintain the optimal reaction temperature and avoid excessive heating. If the mixture darkens significantly, it could indicate degradation.

    • A: Impure Starting Materials: Impurities in the benzaldehyde or acetophenone can lead to unexpected side reactions. Solution: Use purified reagents. Distilling the starting materials before use is a common practice to ensure high purity.

Catalyst Performance Data

The synthesis of this compound is a direct extension of chalcone synthesis. The conditions that favor the Michael addition side reaction in chalcone synthesis are the desired conditions for producing the pentanedione.

CatalystBase StrengthSolventTemperatureTypical OutcomeYield Potential
NaOH / KOH StrongEthanolRoom Temp to RefluxGood for promoting Michael addition[1]High (for pentanedione)
CaO Solid BaseSolvent-free (Microwave)HighReported for chalcone synthesis, may promote Michael addition with longer time[5]57-88% (for chalcone)[5]
Milder Bases MildVariousLow (e.g., Ice Bath)Favors chalcone formation, less likely to produce pentanedione[1]Low (for pentanedione)
Acid Catalysts Strong AcidVariousVariesCan be used for chalcone synthesis, but base catalysis is more common[3][5]Variable

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is designed to favor the formation of the Michael adduct in a single procedural pot.

Materials:

  • Benzaldehyde

  • Acetophenone

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (10 mmol) and acetophenone (22 mmol, 2.2 equivalents) in ethanol (30 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a 20% aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution dropwise to the cooled mixture over 20-30 minutes, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

  • Monitor the reaction progress using TLC. The reaction is complete when the spots corresponding to benzaldehyde and the intermediate chalcone have disappeared. This may take several hours (4-24 hours).

  • Once complete, neutralize the mixture with dilute HCl.

  • The precipitated crude product can be collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Benzaldehyde Benzaldehyde Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Benzaldehyde->Chalcone + Acetophenone_1 (Claisen-Schmidt) Acetophenone_1 Acetophenone Acetophenone_1->Chalcone Pentanedione This compound Chalcone->Pentanedione + Acetophenone_2 (Michael Addition) Acetophenone_2 Acetophenone Acetophenone_2->Pentanedione

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of Pentanedione TLC Analyze reaction mixture with TLC Start->TLC Chalcone_Present Chalcone is the major product TLC->Chalcone_Present Intermediate Detected No_Product Starting materials remain TLC->No_Product No Reaction Solution_Michael Solution: - Increase reaction time - Increase temperature - Use stronger base Chalcone_Present->Solution_Michael Solution_Condensation Solution: - Check catalyst activity - Ensure pure reagents - Optimize temperature No_Product->Solution_Condensation

Caption: Troubleshooting workflow for low product yield.

Catalyst_Selection Start Select Desired Product Chalcone Target: Chalcone Start->Chalcone Intermediate Pentanedione Target: 1,3,5-Triphenyl- 1,5-pentanedione Start->Pentanedione Final Product Mild_Conditions Use: - Milder Base - Lower Temperature - Shorter Reaction Time Chalcone->Mild_Conditions Strong_Conditions Use: - Strong Base (NaOH/KOH) - Higher Temperature - Longer Reaction Time Pentanedione->Strong_Conditions

Caption: Logic for catalyst selection based on the desired synthetic target.

References

Technical Support Center: Solvent Effects on 1,3,5-Triphenyl-1,5-pentanedione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Triphenyl-1,5-pentanedione. The following sections address common issues related to solvent effects on its various cyclization and condensation reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize 2,4,6-triphenylpyridine from this compound and ammonium acetate is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this reaction are a common issue and can often be attributed to suboptimal reaction conditions, particularly the choice of solvent.

  • Solvent Effects: The polarity and proticity of the solvent can significantly influence the reaction rate and equilibrium. While polar aprotic solvents like DMF and DMSO can be used, studies have shown that solvent-free conditions often provide the best yields for the synthesis of 2,4,6-triarylpyridines.[1] In some protocols, glacial acetic acid is used as the solvent, which also acts as a catalyst.

  • Temperature: Ensure the reaction temperature is optimal. High temperatures are typically required, often in the range of 100-150 °C.

  • Purity of Reactants: Impurities in this compound or ammonium acetate can lead to side reactions and lower the yield of the desired pyridine.

  • Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

Q2: I am observing the formation of an unexpected byproduct in my reaction. What could it be?

A2: Depending on the reaction conditions, several byproducts can be formed.

  • Incomplete Cyclization: If the reaction does not go to completion, you may isolate intermediates of the condensation reaction.

  • Pyrylium Salt Formation: In the presence of strong acids and a hydride abstractor, 1,5-diones can cyclize to form highly colored pyrylium salts.[2][3][4][5] The choice of solvent can affect the stability and solubility of these salts.

  • Alternative Cyclization Products: When using reagents like hydroxylamine or hydrazine, there is a possibility of forming different regioisomers or incompletely dehydrated intermediates, depending on the solvent and pH.

Q3: How does solvent polarity affect the reaction of this compound with hydrazine?

A3: Solvent polarity can influence both the rate of the reaction and the product distribution. Protic solvents like ethanol can participate in hydrogen bonding with the reactants and intermediates, potentially stabilizing transition states and influencing the regioselectivity of the cyclization. Aprotic solvents may lead to different reaction kinetics. While specific comparative studies on this compound are limited, related reactions of 1,3-dicarbonyl compounds with hydrazine show that the choice of solvent can be critical. For instance, in some cases, solvent-free conditions or the use of specific solvents can lead to higher yields and cleaner reactions.

Q4: Can I use water as a solvent for these reactions to be more environmentally friendly?

A4: While water is a desirable "green" solvent, its suitability depends on the specific reaction. For the synthesis of some heterocyclic compounds from 1,3-dicarbonyl precursors, water has been used successfully, sometimes in combination with a co-solvent or under specific pH conditions. However, the low solubility of this compound in water at ambient temperature can be a significant limitation. For some multicomponent reactions leading to pyridine derivatives, water has been used, often with heating to increase solubility.

Troubleshooting Guides

Issue 1: Low Yield in 2,4,6-Triphenylpyridine Synthesis
Symptom Possible Cause Suggested Solution
Reaction mixture is viscous and shows multiple spots on TLC.Incomplete reaction or formation of multiple byproducts.Optimize reaction temperature and time. Consider switching to a different solvent (see Table 1) or trying solvent-free conditions. Ensure the purity of your starting materials.
A deeply colored, often crystalline, solid is formed instead of the expected pyridine.Formation of a pyrylium salt.This is more likely in the presence of strong acids. Adjust the pH of the reaction mixture. The pyrylium salt can sometimes be converted to the pyridine by reaction with ammonia.
The reaction appears to stall after some time.Catalyst deactivation or equilibrium has been reached.If using a catalyst, ensure it is active. For reactions with ammonium acetate, using a larger excess may drive the reaction to completion.
Issue 2: Unexpected Product in Reactions with Hydroxylamine or Hydrazine
Symptom Possible Cause Suggested Solution
The product's spectral data (NMR, MS) does not match the expected pyrazole or isoxazole.Formation of a regioisomer or an intermediate.The cyclization of unsymmetrical 1,5-diones can potentially lead to different regioisomers. The choice of solvent and pH can influence this. Analyze the spectral data carefully to identify the structure. Consider adjusting the reaction conditions (e.g., using a different solvent or a specific buffer) to favor the desired isomer.
The isolated product is not fully aromatic (e.g., contains an -OH group in the heterocyclic ring).Incomplete dehydration of the cyclized intermediate.Ensure sufficient heating and/or the presence of a dehydrating agent if necessary. Acetic acid, when used as a solvent, can also facilitate dehydration.

Data Presentation

Table 1: Solvent Effects on the Synthesis of 2,4,6-Triarylpyridines

Note: This data is for a one-pot synthesis of 2,4,6-triarylpyridines from aromatic aldehydes, acetophenones, and ammonium acetate, which proceeds through a 1,5-dione intermediate.

Solvent Yield (%) Reference
DMFModerate[1]
DMSOModerate[1]
PEG-400Good
TolueneLow[1]
Solvent-FreeExcellent[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Triphenylpyridine from this compound

This protocol is adapted from procedures for the synthesis of 2,4,6-triarylpyridines.

Materials:

  • This compound

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in glacial acetic acid (10 mL).

  • Add ammonium acetate (5 mmol, 5 equivalents).

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure 2,4,6-triphenylpyridine.

Protocol 2: Synthesis of 3,5-Diphenylisoxazole from a 1,3-Dicarbonyl Compound (Model for 1,5-Dione Reaction)

This protocol for a 1,3-dicarbonyl compound can be adapted for this compound.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Ethanol

  • Pyridine (optional, as a base)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydroxylamine hydrochloride (2.2 mmol, 2.2 equivalents).

  • If the reaction is slow, a small amount of a base like pyridine can be added.

  • Reflux the mixture with stirring for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

Mandatory Visualizations

Reaction_Pathway This compound This compound Intermediate Dihydropyridine Intermediate This compound->Intermediate + NH4OAc - H2O Isoxazole Triphenylisoxazole derivative This compound->Isoxazole + NH2OH - 2H2O Pyrazole Triphenylpyrazole derivative This compound->Pyrazole + N2H4 - 2H2O Ammonium Acetate Ammonium Acetate Ammonium Acetate->Intermediate Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole Hydrazine Hydrazine Hydrazine->Pyrazole Pyridine 2,4,6-Triphenylpyridine Intermediate->Pyridine Oxidation

Caption: Reaction pathways of this compound.

Troubleshooting_Workflow start Low Yield or Unexpected Product check_solvent Review Solvent Choice start->check_solvent check_temp Verify Reaction Temperature check_solvent->check_temp Optimal optimize_solvent Test Alternative Solvents (e.g., Solvent-Free, Acetic Acid) check_solvent->optimize_solvent Suboptimal check_purity Assess Reactant Purity check_temp->check_purity Correct optimize_temp Adjust Temperature check_temp->optimize_temp Incorrect purify_reactants Purify Starting Materials check_purity->purify_reactants Impure analyze_byproduct Characterize Byproduct (NMR, MS) check_purity->analyze_byproduct Pure end Improved Outcome optimize_solvent->end optimize_temp->end purify_reactants->end analyze_byproduct->end

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Synthesis of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing temperature control during the synthesis of 1,3,5-Triphenyl-1,5-pentanedione. Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and quantitative data to help optimize your reaction conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, with a focus on temperature-related issues.

Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of Final Product Incomplete Chalcone Formation (Step 1): Reaction temperature is too low or reaction time is too short.Gradually increase the temperature of the Claisen-Schmidt condensation in increments of 10°C, monitoring the reaction progress by Thin Layer Chromatography (TLC). Consider extending the reaction time.
Inefficient Michael Addition (Step 2): The reaction temperature may be too low for the Michael addition to proceed efficiently.If the initial reaction at room temperature is sluggish, consider gently heating the reaction mixture. A study on a one-pot synthesis suggests that refluxing at 100°C can be effective if the reaction does not proceed at room temperature[1][2].
Side Reactions: Elevated temperatures can promote side reactions, consuming starting materials and reducing the yield of the desired product.For the chalcone synthesis, avoid excessively high temperatures (e.g., above 80-100°C) to minimize side products[3]. For the Michael addition, if heating is necessary, monitor the reaction closely for the appearance of new spots on TLC which may indicate side products.
Presence of Impurities in the Final Product Formation of Chalcone Byproducts: High temperatures during the Claisen-Schmidt condensation can lead to side reactions such as the Cannizzaro reaction.Maintain a controlled temperature during the chalcone synthesis. Running the reaction at a lower temperature for a longer duration may improve purity.
Michael Addition Side Products: The enolate of acetophenone can undergo self-condensation or react with another molecule of the chalcone.Precise temperature control during the Michael addition is crucial. Starting the reaction at a low temperature (e.g., 0°C) and slowly allowing it to warm to room temperature can help control the reaction rate and minimize side products.
Reaction Mixture Turns Dark Decomposition or Polymerization: Excessively high temperatures can lead to the decomposition of reactants or products, or the polymerization of the chalcone intermediate.Immediately reduce the reaction temperature. If using a heating mantle, lower the setting or raise the flask. Use an ice bath to rapidly cool the reaction if necessary. It is advisable to determine the optimal temperature through small-scale trials.
Difficulty in Product Purification Presence of Multiple Side Products: A wide range of side products formed due to poor temperature control can make purification by recrystallization challenging.Optimize the reaction temperature to minimize the formation of impurities. If multiple products are still present, column chromatography is the recommended purification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of the chalcone intermediate (benzalacetophenone)?

A1: The optimal temperature for chalcone synthesis can vary depending on the specific substrates and catalysts used. Some reactions proceed well at room temperature, while others may require heating. For the synthesis of benzalacetophenone from benzaldehyde and acetophenone, heating at 80°C has been reported to give a good yield[3]. However, increasing the temperature to 100°C may lead to more side products[3]. It is recommended to start at room temperature and gradually increase the temperature while monitoring the reaction by TLC.

Q2: How does temperature influence the Michael addition step in the synthesis of this compound?

A2: Temperature is a critical factor in the Michael addition. The reaction is often initiated at a low temperature (0°C) to control the initial exothermic reaction and then allowed to proceed at room temperature[1][2]. If the reaction is slow, gentle heating or refluxing at 100°C may be necessary to drive the reaction to completion[1][2]. However, higher temperatures can also increase the likelihood of side reactions.

Q3: My one-pot synthesis of this compound is not working. What role does temperature play?

A3: In a one-pot synthesis, temperature control is even more critical as it must be suitable for both the Claisen-Schmidt condensation and the subsequent Michael addition. A common strategy is to perform the initial enolization and chalcone formation at a low temperature (e.g., 0°C) and then raise the temperature to room temperature or higher to facilitate the Michael addition[1][2]. If the reaction stalls, a gradual increase in temperature may be required.

Q4: Can running the reaction at a very low temperature for an extended period improve the purity of my this compound?

A4: While lower temperatures generally suppress side reactions and can lead to a cleaner product, they can also significantly slow down the rate of the desired reaction. This could result in an incomplete reaction and a low yield. It is a trade-off between reaction rate and selectivity. Monitoring the reaction by TLC is essential to find the optimal balance of temperature and reaction time for your specific conditions.

Quantitative Data

The following tables summarize the effect of temperature on the yield of the intermediate chalcone and the final this compound product.

Table 1: Effect of Temperature on Benzalacetophenone (Chalcone) Yield

Temperature (°C)Reaction Time (hours)Yield (%)Notes
802285Heating at this temperature provided a good yield[3].
100Not specifiedLowerIncreased formation of side products was observed[3].

Table 2: Reaction Conditions and Yield for One-Pot Synthesis of this compound

Initial Temperature (°C)Reaction TemperatureReaction Time (hours)Yield (%)Notes
0Room Temperature1-2 (after chalcone formation)62The reaction was initiated at 0°C for enolization and chalcone formation, followed by the Michael addition at room temperature[1][2].
Room TemperatureReflux (100°C)2-7Not specifiedRefluxing was suggested for reactions that did not proceed to completion at room temperature[1][2].

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Benzalacetophenone (Chalcone)

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.

  • Stir the reaction mixture at room temperature or heat to a predetermined optimal temperature (e.g., 80°C)[3].

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure benzalacetophenone.

Step 2: Synthesis of this compound via Michael Addition

  • Dissolve the synthesized benzalacetophenone (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Add a catalytic amount of a base (e.g., sodium hydroxide).

  • Stir the reaction at room temperature for 1-2 hours[1][2].

  • Monitor the reaction by TLC. If the reaction is sluggish, gently heat the mixture or reflux at 100°C for 2-7 hours[1][2].

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis of this compound
  • To a stirred solution of acetophenone (2 equivalents) in ethanol, add an aqueous solution of potassium hydroxide (KOH) (1 equivalent) at 0°C and stir for 15 minutes[1][2].

  • Add benzaldehyde (1 equivalent) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1 hour to form the chalcone intermediate.

  • Continue stirring at room temperature for an additional 1-2 hours to facilitate the Michael addition[1][2].

  • If the reaction does not proceed to completion (monitored by TLC), heat the mixture to reflux (100°C) for 2-7 hours[1][2].

  • After completion, remove the ethanol under reduced pressure.

  • Dissolve the crude product in ethyl acetate, cool to 0°C, and neutralize with 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by flash column chromatography.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Michael Addition Reactants1 Benzaldehyde + Acetophenone in Ethanol Base_Add Add NaOH/KOH (0°C to RT/Heat) Reactants1->Base_Add Chalcone Benzalacetophenone (Chalcone) Base_Add->Chalcone Chalcone_Acetophenone Chalcone + Acetophenone in Ethanol Chalcone->Chalcone_Acetophenone Intermediate Base_Cat Add Base Catalyst (0°C to RT/Reflux) Chalcone_Acetophenone->Base_Cat Final_Product This compound Base_Cat->Final_Product

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_TLC Analyze TLC of crude product Start->Check_TLC Unreacted_SM High amount of unreacted starting material? Check_TLC->Unreacted_SM Side_Products Significant side products? Unreacted_SM->Side_Products No Increase_Temp_Time Increase reaction temperature or time Unreacted_SM->Increase_Temp_Time Yes Decrease_Temp Decrease reaction temperature Side_Products->Decrease_Temp Yes Optimize_Base Optimize base concentration Side_Products->Optimize_Base Also consider Purify Purify via Column Chromatography Side_Products->Purify If optimization fails End Optimized Yield Increase_Temp_Time->End Decrease_Temp->End Optimize_Base->End Purify->End

Caption: A logical workflow for troubleshooting low product yield.

References

Preventing byproduct formation in chalcone condensation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chalcone Condensation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during chalcone condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during Claisen-Schmidt condensation for chalcone synthesis?

A1: The most frequently encountered side reactions include:

  • Self-condensation of the ketone: The enolizable ketone can react with itself instead of the intended aromatic aldehyde.[1][2]

  • Cannizzaro reaction: Aromatic aldehydes that lack α-hydrogens can undergo a disproportionation reaction in the presence of a strong base, yielding a primary alcohol and a carboxylic acid.[1][3][4]

  • Michael addition: The enolate of the ketone can add to the α,β-unsaturated carbonyl system of the newly formed chalcone, leading to a dimeric byproduct.[1][5][6]

Q2: How can I minimize the self-condensation of the ketone starting material?

A2: To reduce the self-condensation of the ketone, you can:

  • Control the order of addition: Slowly add the ketone to a mixture of the aldehyde and the base. This ensures the enolate reacts preferentially with the more electrophilic aldehyde.[1][3]

  • Use a milder base: Strong bases can promote self-condensation. Consider using a weaker base to improve selectivity.[3]

  • Optimize reaction temperature: Lowering the reaction temperature can favor the desired cross-condensation over self-condensation.[3]

Q3: What measures can be taken to prevent the Cannizzaro reaction from occurring?

A3: The Cannizzaro reaction can be suppressed by:

  • Using a milder base: Strong bases are a key driver of this side reaction.[1][3]

  • Lowering the reaction temperature: This can reduce the rate of the Cannizzaro reaction.[1][5]

  • Controlling stoichiometry: Avoid using a large excess of the base.[1]

  • Order of addition: Add the base slowly to the reaction mixture.[2] It is also recommended to first react the acetophenone with the base to form the carbanion before adding the benzaldehyde.[4]

Q4: How can I avoid the formation of Michael addition byproducts?

A4: To prevent the Michael addition of the enolate to the chalcone product:

  • Use a slight excess of the aldehyde: This can help to ensure the complete consumption of the ketone enolate.[1][2]

  • Lower the reaction temperature: This will disfavor the subsequent Michael addition reaction.[1][2]

  • Monitor reaction time: Prolonged reaction times can increase the likelihood of Michael addition.[5]

Q5: My reaction mixture has turned dark brown or black. What does this indicate?

A5: A dark reaction mixture, often accompanied by the formation of a gummy or oily product, typically suggests product degradation or the occurrence of side reactions.[5] This can be caused by excessively high reaction temperatures or prolonged reaction times, which can promote side reactions like the Cannizzaro reaction.[5]

Troubleshooting Guide

Issue 1: My TLC plate shows multiple spots, indicating a mixture of products.

Potential Cause Recommended Solution Citation
Self-condensation of ketoneSlowly add the ketone to the aldehyde/base mixture. Use a milder base and/or lower the reaction temperature.[1][3]
Cannizzaro reactionUse a milder base, lower the reaction temperature, and avoid a large excess of base. Add the base slowly.[1][2][3][5]
Michael additionUse a slight excess of the aldehyde and perform the reaction at a lower temperature.[1][2]
Impure starting materialsPurify the starting aldehyde and ketone before the reaction. For instance, aldehydes can be distilled before use.[2][7]

Issue 2: The yield of my desired chalcone is low.

Potential Cause Recommended Solution Citation
Suboptimal reaction temperatureWhile many chalcone syntheses work at room temperature, some may require gentle heating (e.g., 40-50 °C). However, temperatures above 65 °C may decrease yield due to side reactions.[5]
Inactive catalystUse a fresh batch of base (e.g., NaOH, KOH) as it can be deactivated by moisture or acidic impurities.[1]
Poor solubility of reactantsIncrease the solvent volume or use a co-solvent to ensure all reactants are dissolved.[1]
Reversible aldol additionDrive the reaction towards the dehydrated chalcone product. Monitoring the reaction with TLC until the starting material is consumed is crucial.[1][4]

Experimental Protocols

Protocol 1: Conventional Chalcone Synthesis in Ethanol

  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the acetophenone (1.0 eq) in 95% ethanol.

  • Base Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (NaOH) (e.g., 15 M) dropwise to the mixture.[8]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is consumed, which can take from a few hours to overnight.[5][8] The product may precipitate during the reaction.[5]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.[9] Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the crude chalcone.[1][9]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water.[9] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[1][8]

Protocol 2: Solvent-Free Grinding Method

  • Mixing: In a mortar, combine the acetophenone (1.0 eq), the aromatic aldehyde (1.0 eq), and a solid catalyst such as NaOH (1.0 eq).[10][11]

  • Grinding: Grind the mixture with a pestle for 5-30 minutes. The reaction is often exothermic, and the mixture may become a paste or solidify.[2][10]

  • Work-up: After the reaction is complete (as monitored by TLC), add cold water to the mixture and acidify with dilute HCl.[2][11]

  • Purification: Filter the solid product, wash with water, and dry. If necessary, the crude product can be recrystallized from 95% ethanol.[2][10][11] This method can lead to higher yields and reduced byproducts due to the absence of a solvent.[12]

Data Presentation

Table 1: Effect of Reaction Conditions on Byproduct Formation

Parameter Condition Observed Byproduct(s) Recommendation to Minimize Byproduct Citation
Base Strong Base (e.g., NaOH, KOH)Self-condensation, Cannizzaro, Michael AdditionUse milder base, control stoichiometry and temperature.[1][3]
Milder BaseReduced Self-condensation and CannizzaroOptimize for specific substrates.[3]
Temperature High (> 65 °C)Cannizzaro, Decomposition ProductsMaintain lower temperatures (room temp to 50 °C).[5]
Low (Room Temp or below)Reduced side reactionsMay require longer reaction times.[1][3][5]
Stoichiometry Excess KetoneSelf-condensation, Michael AdditionUse slight excess of aldehyde.[1][2]
Excess BaseCannizzaroUse catalytic amount or control addition.[1]
Reaction Time ProlongedMichael Addition, DecompositionMonitor reaction by TLC and work up upon completion.[5]

Visualizations

Chalcone_Byproducts cluster_reactants Reactants cluster_products Products Ketone Acetophenone (Enolizable Ketone) Chalcone Desired Chalcone Ketone->Chalcone SelfCond Ketone Self-Condensation Byproduct Ketone->SelfCond Michael Michael Addition Byproduct Ketone->Michael Aldehyde Benzaldehyde (Non-enolizable Aldehyde) Aldehyde->Chalcone Cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) Aldehyde->Cannizzaro Base Base (e.g., NaOH) Base->Chalcone Base->Cannizzaro Chalcone->Michael

Caption: Reaction pathways in chalcone synthesis.

Troubleshooting_Chalcone start TLC shows multiple spots q1 Is there a byproduct from ketone self-condensation? start->q1 a1 Slowly add ketone to aldehyde/base mixture. Lower temperature. Use a milder base. q1->a1 Yes q2 Are Cannizzaro byproducts present? q1->q2 No a1->q2 a2 Use a milder base. Lower temperature. Avoid excess base. q2->a2 Yes q3 Is there evidence of Michael addition? q2->q3 No a2->q3 a3 Use a slight excess of aldehyde. Lower temperature. Reduce reaction time. q3->a3 Yes end Improved Selectivity q3->end No a3->end

Caption: Troubleshooting decision tree for byproduct formation.

Chalcone_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Mix Aldehyde and Ketone in Solvent B Add Base Catalyst A->B C Stir at Controlled Temperature B->C D Monitor by TLC C->D E Pour into Ice-Cold Water D->E F Neutralize with Acid E->F G Collect Precipitate by Filtration F->G H Recrystallize from Suitable Solvent G->H I Dry the Purified Product H->I J Characterize (TLC, MP, NMR, IR) I->J

Caption: Experimental workflow for chalcone synthesis.

References

Technical Support Center: Synthesis of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis and scale-up of 1,3,5-Triphenyl-1,5-pentanedione. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is a one-pot reaction involving the Claisen-Schmidt condensation of benzaldehyde with acetophenone to form an intermediate chalcone (1,3-diphenyl-2-propen-1-one), followed by a Michael addition of a second acetophenone molecule.[1] This entire sequence is typically catalyzed by a base like sodium hydroxide or potassium hydroxide.[1][2]

Q2: Why is this compound considered a 1,5-dicarbonyl compound? A2: this compound is classified as a 1,5-dicarbonyl compound because its structure features two carbonyl groups separated by a three-carbon chain.[3] This specific arrangement is crucial for its chemical reactivity, making it a valuable precursor for synthesizing various heterocyclic compounds like pyridines.[3][4]

Q3: What are the primary challenges when scaling up this synthesis? A3: Scaling up presents challenges in temperature control, as the condensation and addition reactions can be exothermic. Maintaining homogenous mixing of reactants and the catalyst is also critical to avoid localized side reactions and ensure consistent yields. Purification at a larger scale may require transitioning from column chromatography to bulk recrystallization, which needs careful solvent selection and optimization.

Q4: What is the key intermediate in this synthesis? A4: The key intermediate is chalcone, also known as (2E)-1,3-Diphenylprop-2-en-1-one or benzylideneacetophenone.[5][6] It is an α,β-unsaturated ketone formed from the initial condensation of benzaldehyde and acetophenone.[7]

Q5: Can other catalysts be used for this synthesis? A5: While strong bases like NaOH and KOH are common, other catalytic systems have been explored.[8] For instance, some methods use solid acid catalysts or phase-transfer catalysts to improve yields and minimize side reactions, especially in greener chemistry approaches.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Chalcone Formation: The initial Claisen-Schmidt condensation did not go to completion. 2. Inefficient Michael Addition: The enolate of acetophenone did not add efficiently to the chalcone intermediate. 3. Side Reactions: Self-condensation of acetophenone or formation of unwanted Michael adducts.[2]1. Optimize Stoichiometry: Ensure the correct molar ratios of reactants. A slight excess of benzaldehyde in the initial step can help drive the reaction. 2. Control Temperature: Run the reaction at a lower temperature (e.g., using an ice bath) to minimize side reactions.[2] 3. Monitor Reaction Time: Avoid excessively long reaction times which can promote the formation of byproducts.[2]
Formation of Michael Adduct Side Product (from Acetophenone adding to Chalcone) 1. High Base Concentration: Strong bases increase the enolate concentration, which can act as a nucleophile.[2] 2. Excess Acetophenone: A high concentration of the enolizable ketone promotes the side reaction.[2]1. Use Milder Bases: Consider using a weaker base or a stoichiometric amount of a strong base. 2. Slow Addition: Add the base dropwise to the cooled reaction mixture to maintain a low instantaneous concentration of the enolate.[2] 3. Temperature Control: Maintain low reaction temperatures (0-10 °C) to disfavor the Michael addition side reaction.[2]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Starting materials, chalcone intermediate, or side products can act as crystallization inhibitors. 2. Incorrect Solvent System: The chosen solvent for recrystallization may not be suitable.1. Purification: Purify the crude product using column chromatography (e.g., silica gel with a hexane:ethyl acetate gradient) to remove impurities before attempting recrystallization.[10] 2. Recrystallization: Test various solvents for recrystallization. Ethanol is commonly used for chalcones and related compounds.[10] If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.
Reaction Does Not Start or is Sluggish 1. Inactive Catalyst: The base may be old or has absorbed atmospheric CO₂. 2. Low Quality Reagents: Impure benzaldehyde (e.g., oxidized to benzoic acid) or acetophenone can hinder the reaction. 3. Insufficient Mixing: In a heterogeneous mixture, poor stirring can limit contact between reactants.1. Use Fresh Base: Prepare a fresh aqueous solution of NaOH or KOH for the reaction. 2. Purify Reagents: Distill benzaldehyde and acetophenone if their purity is questionable. 3. Ensure Vigorous Stirring: Use an appropriate mechanical stirrer, especially for larger-scale reactions, to ensure the mixture is homogenous.

Experimental Protocols

One-Pot Synthesis of this compound

This protocol details a common one-pot laboratory-scale synthesis.[1]

1. Reagent Preparation:

  • Prepare a 60% aqueous solution of potassium hydroxide (KOH).

  • Ensure all glassware is clean and dry.

2. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer, add acetophenone (2 equivalents) and ethanol (as a solvent).

  • Cool the mixture to 0 °C in an ice bath.

3. Base Addition:

  • While stirring vigorously at 0 °C, slowly add the 60% aqueous KOH solution (1 equivalent) to the flask. Stir for 15-20 minutes to allow for enolate formation.

4. Aldehyde Addition:

  • Slowly add benzaldehyde (1 equivalent) to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-7 hours.

5. Workup and Isolation:

  • Once the reaction is complete, pour the mixture into a beaker containing cold water.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess KOH. This will cause the crude product to precipitate.

  • Collect the solid product by vacuum filtration.

6. Purification:

  • Wash the crude solid with cold water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[10]

Data Presentation

Table 1: Reagent Properties and Stoichiometry

Reagent Formula Molar Mass ( g/mol ) Density (g/mL) Molar Equivalents
AcetophenoneC₈H₈O120.151.032.0
BenzaldehydeC₇H₆O106.121.0441.0
Potassium HydroxideKOH56.11-1.0
EthanolC₂H₅OH46.070.789Solvent
Hydrochloric AcidHCl36.46-For Neutralization

Table 2: Typical Reaction Parameters and Expected Outcomes

Parameter Condition Effect on Yield/Purity Reference
Base NaOH or KOHStrong bases effectively catalyze the reaction but can promote side products if not controlled.[1][2]
Temperature 0 °C to Room TempLower temperatures suppress the Michael addition side reaction, improving purity.[2]
Solvent EthanolA common and effective solvent that dissolves reactants and intermediates.[1]
Reaction Time 4 - 7 hoursSufficient time for completion; prolonged times may increase byproduct formation.[1]
Yield 60 - 85%Typical yields can vary based on reaction scale and purification method.[1]

Mandatory Visualization

Experimental Workflow Diagram

G cluster_reactants Starting Materials Ace1 Acetophenone (2 eq) Base Add Base (KOH) 0 °C Ace1->Base Benz Benzaldehyde (1 eq) Condense Claisen-Schmidt Condensation Benz->Condense Enolate Acetophenone Enolate Base->Enolate Chalcone Chalcone (Intermediate) Condense->Chalcone Michael Michael Addition Workup Acidic Workup & Filtration Michael->Workup Purify Recrystallization (Ethanol) Workup->Purify Product 1,3,5-Triphenyl- 1,5-pentanedione Purify->Product Enolate->Condense Enolate->Michael Chalcone->Michael

Caption: Workflow for the one-pot synthesis of this compound.

References

Validation & Comparative

Navigating the Intricacies of Diketone Structures: A Comparative NMR Spectral Analysis of Dibenzoylmethane and a Chalcone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1,3-diketones is crucial for researchers in drug development and organic synthesis, providing profound insights into their structural and electronic properties. Due to the limited availability of public NMR data for 1,3,5-triphenyl-1,5-pentanedione, this guide presents a detailed comparative analysis of the well-characterized and structurally related dibenzoylmethane (DBM) and a representative chalcone derivative, (E)-1,3-diphenylprop-2-en-1-one. This comparison will illuminate the key spectral features that differentiate these important classes of organic compounds.

Dibenzoylmethane, a classic 1,3-diketone, is known to exist in a tautomeric equilibrium between its keto and enol forms, a phenomenon that is readily observable and quantifiable by NMR spectroscopy. This characteristic provides a valuable point of comparison with chalcones, which possess a rigid α,β-unsaturated ketone framework.

Comparative NMR Data Analysis

The following table summarizes the ¹H and ¹³C NMR spectral data for dibenzoylmethane (in its predominant enol form) and (E)-1,3-diphenylprop-2-en-1-one. The data highlights the distinct chemical environments of the protons and carbons in each molecule.

Compound Assignment ¹H NMR (δ, ppm) Multiplicity J (Hz) ¹³C NMR (δ, ppm)
Dibenzoylmethane (Enol form) C=O---185.8
C-α (enol)6.85s-93.2
C-β (enol OH)16.9s (br)--
Phenyl C-1'---135.6
Phenyl C-2',6'7.98d7.5127.2
Phenyl C-3',5'7.47t7.5128.7
Phenyl C-4'7.55t7.5132.4
(E)-1,3-Diphenylprop-2-en-1-one C=O---190.5
H-α7.52d15.6121.8
H-β7.82d15.6145.0
Phenyl (C=O) C-1'---138.2
Phenyl (C=O) C-2',6'8.03m-128.5
Phenyl (C=O) C-3',5'7.50m-128.7
Phenyl (C=O) C-4'7.59m-132.9
Phenyl (β) C-1''---134.8
Phenyl (β) C-2'',6''7.66m-128.9
Phenyl (β) C-3'',5''7.42m-129.2
Phenyl (β) C-4''7.42m-130.6

Experimental Protocols

A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below. This methodology is applicable to both dibenzoylmethane and chalcone derivatives, ensuring data consistency and comparability.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualization of Key Structural Features and NMR Logic

The following diagrams illustrate the chemical structures and the logical workflow for NMR spectral analysis.

Dibenzoylmethane_Structure cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto C6H5-C(=O)-CH2-C(=O)-C6H5 Enol C6H5-C(OH)=CH-C(=O)-C6H5 Keto->Enol Tautomerization Enol->Keto

Caption: Tautomeric equilibrium of Dibenzoylmethane.

Chalcone_Structure Chalcone (E)-1,3-diphenylprop-2-en-1-one C6H5-C(=O)-CH=CH-C6H5

Caption: Structure of (E)-1,3-diphenylprop-2-en-1-one.

NMR_Analysis_Workflow Sample Sample Preparation (Dissolution in Deuterated Solvent) Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) Processing->Analysis Structure Structure Elucidation/ Confirmation Analysis->Structure

Caption: General workflow for NMR spectral analysis.

A Comparative Guide to the Infrared Spectroscopic Characterization of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed infrared (IR) spectroscopic characterization of 1,3,5-triphenyl-1,5-pentanedione, a 1,5-diketone. The analysis is presented in comparison with other relevant ketones to highlight its unique spectral features. This document offers valuable data for researchers engaged in the synthesis, quality control, and analysis of compounds featuring similar structural motifs.

Introduction to the Infrared Spectrum of this compound

This compound possesses two benzoyl groups attached to a central pentane chain, which also bears a phenyl group at the 3-position. Its IR spectrum is characterized by the vibrational modes of its key functional groups: the two aromatic ketone (C=O) groups, the aromatic (C=C and C-H) rings, and the aliphatic (C-H) backbone. The conjugation of the carbonyl groups with the phenyl rings influences the position of the C=O stretching frequency, a key diagnostic band in the IR spectrum.

Comparative Analysis of IR Spectra

To better understand the spectral features of this compound, its IR absorption frequencies are compared with those of acetophenone (a simple aromatic ketone), benzophenone (a diaryl ketone), and 2,4-pentanedione (a β-diketone that exhibits keto-enol tautomerism).

Functional Group Vibrational Mode This compound (Gas Phase) (cm⁻¹)[1] Acetophenone (cm⁻¹)[2] Benzophenone (cm⁻¹)[3][4] 2,4-Pentanedione (Keto form) (cm⁻¹)[5] 2,4-Pentanedione (Enol form) (cm⁻¹)[5]
Aromatic C-HStretch~30603000-3100~3056--
Aliphatic C-HStretch~29302870-2960 (methyl)-~3003-
Ketone C=O Stretch ~1685 1680-1700 ~1652 1708, 1728 ~1606 (H-bonded)
Aromatic C=CStretch~1600, ~14501600-2000 (overtones)1447-1594-~1606
Aliphatic C-HBendNot specified~1375 (methyl)-Not specifiedNot specified
Aromatic C-HOut-of-plane bendNot specifiedNot specified693, 764--

Key Observations:

  • Carbonyl (C=O) Stretching: The gas-phase spectrum of this compound shows a strong absorption band around 1685 cm⁻¹[1]. This is characteristic of an aryl ketone where the carbonyl group is conjugated with an aromatic ring. This conjugation delocalizes the pi electrons of the carbonyl bond, weakening it slightly and lowering the absorption frequency compared to a saturated aliphatic ketone (typically ~1715 cm⁻¹). In the solid state, this peak is expected to shift to a slightly lower wavenumber due to intermolecular interactions.

  • Comparison with Acetophenone and Benzophenone: Acetophenone exhibits its carbonyl stretch in a similar region (1680-1700 cm⁻¹)[2]. Benzophenone, with two phenyl rings directly attached to the carbonyl carbon, shows a C=O stretch at a lower frequency (around 1652 cm⁻¹) due to more extensive conjugation[3][4]. The C=O frequency in this compound falls between that of a simple aryl ketone and a diaryl ketone, reflecting the electronic environment of its two benzoyl groups.

  • Comparison with 2,4-Pentanedione: 2,4-Pentanedione, a β-diketone, is known for its keto-enol tautomerism. Its IR spectrum shows distinct peaks for both the keto form (two C=O stretches at ~1708 and ~1728 cm⁻¹) and the enol form (a broad, strong band around 1606 cm⁻¹ due to a conjugated and hydrogen-bonded C=O and C=C system)[5]. This compound, as a 1,5-diketone, does not have the appropriate structure to form a stable, conjugated enol tautomer, and thus its spectrum is dominated by the keto form.

  • Aromatic and Aliphatic C-H Stretches: The spectrum of this compound also displays characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretches from the pentane backbone below 3000 cm⁻¹[1].

Experimental Protocol: IR Spectrum Acquisition of a Solid Sample (KBr Pellet Method)

This protocol details the preparation of a potassium bromide (KBr) pellet for obtaining a high-quality solid-state IR spectrum.

Materials and Equipment:

  • This compound (sample)

  • FTIR grade Potassium Bromide (KBr), dried in an oven

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, FTIR-grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

    • Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces sharp spectral bands.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Ensure the powder is evenly distributed to form a pellet of uniform thickness.

    • Place the die into the hydraulic press and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for a few minutes. This will form a translucent or transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum (e.g., baseline correction, peak picking) as needed.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the characterization of a compound by IR spectroscopy and the signaling pathway of IR absorption.

IR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Obtain Solid Sample grind Grind with KBr start->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (e.g., Baseline Correction) sample_spec->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Spectra identify->compare characterize Characterize Functional Groups compare->characterize

Caption: Workflow for IR Spectroscopic Analysis of a Solid Compound.

IR_Absorption_Pathway IR_Source Infrared Radiation Source Sample Molecule (this compound) IR_Source->Sample Vibration Absorption of Specific Frequencies (Change in Dipole Moment) Sample->Vibration Interaction Detector Detector Sample->Detector Transmitted Radiation Excitation Vibrational Excitation (Stretching, Bending) Vibration->Excitation Spectrum IR Spectrum (Transmittance vs. Wavenumber) Detector->Spectrum

References

A Comparative Guide to the Analytical Techniques for 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 1,3,5-Triphenyl-1,5-pentanedione. We will delve into the specifics of mass spectrometry, including its fragmentation pathways, and compare its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC). This objective comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their analytical needs.

Mass Spectrometry of this compound

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions that provide valuable structural information.

Quantitative Data from Mass Spectrometry

The mass spectrum of this compound (Molecular Weight: 328.41 g/mol ) exhibits several key fragments. The relative intensities of these fragments are crucial for structural elucidation.

m/z Proposed Fragment Ion Relative Intensity (%)
328[C₂₃H₂₀O₂]⁺• (Molecular Ion)25
223[C₁₅H₁₁O]⁺100
105[C₇H₅O]⁺95
77[C₆H₅]⁺80

Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification, or separation from a complex mixture.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, fragmentation pattern, structural information.High sensitivity, provides structural details through fragmentation.Isomeric differentiation can be challenging without chromatography.
Nuclear Magnetic Resonance (NMR) Detailed structural information, including connectivity and stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity compared to MS, requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High-resolution separation, accurate quantification.Provides limited structural information on its own.

Experimental Protocols

Mass Spectrometry (Electron Ionization - Gas Chromatography)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-400

  • Source Temperature: 230 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-220 ppm

High-Performance Liquid Chromatography (HPLC)

Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection: UV at 254 nm

Visualizing the Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer can be visualized as a series of bond cleavages. The following diagram illustrates the proposed fragmentation pathway leading to the major observed ions.

fragmentation_pathway M [C₂₃H₂₀O₂]⁺• (m/z 328) Molecular Ion F1 [C₁₅H₁₁O]⁺ (m/z 223) M->F1 - Neutral1 F2 [C₇H₅O]⁺ (m/z 105) F1->F2 - Neutral2 F3 [C₆H₅]⁺ (m/z 77) F2->F3 - Neutral3 Neutral1 •C₈H₉O Neutral2 C₈H₆O Neutral3 CO

Caption: Proposed fragmentation pathway of this compound in EI-MS.

A Comparative Guide to the Synthesis of 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 1,3,5-Triphenyl-1,5-pentanedione is a valuable precursor for various heterocyclic compounds and other complex organic molecules. This guide provides a detailed comparison of common synthetic methodologies for this diketone, supported by experimental data to inform the selection of the most suitable protocol.

Comparison of Synthetic Methods

Two primary and effective methods for the synthesis of this compound are the one-pot Claisen-Schmidt condensation followed by Michael addition, and the Michael addition of a pre-synthesized chalcone with acetophenone. The choice between these methods can depend on factors such as desired yield, reaction time, and the principles of green chemistry.

MethodReactantsCatalyst/BaseSolventReaction TimeYieldKey Advantages
One-Pot Claisen-Schmidt/Michael Addition Acetophenone, BenzaldehydeKOHEthanol3 hoursGood to ExcellentOne-pot procedure, transition-metal-free, cost-effective starting materials, shorter reaction time.[1][2]
Micellar Synthesis via Michael Addition Chalcone, AcetophenoneSurfactant (e.g., Cetyltrimethylammonium bromide)WaterNot SpecifiedGoodGreen chemistry approach using micellar media, avoids organic solvents.[3][4]

Experimental Protocols

Below are the detailed experimental procedures for the two highlighted synthetic methods.

Method 1: One-Pot Synthesis via Claisen-Schmidt Condensation and Michael Addition

This environmentally friendly and efficient one-pot method bypasses the need for transition-metal catalysts.[1][2]

Procedure:

  • To a stirred solution of acetophenone (2.0 equivalents) in ethanol, add a 60% aqueous solution of potassium hydroxide (1.0 equivalent) at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes to facilitate enolate formation.

  • Add benzaldehyde (1.0 equivalent) to the reaction mixture at the same temperature.

  • Reflux the reaction mixture for 3 hours.

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • The precipitated product is then collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Method 2: Micellar Synthesis via Michael Addition

This method utilizes micellar catalysis, a green chemistry approach that employs water as the solvent.[3][4]

Procedure:

  • Prepare a micellar solution by dissolving a surfactant (e.g., cetyltrimethylammonium bromide, CTAB) in water.

  • Add chalcone (1,3-diphenyl-2-propen-1-one) and acetophenone to the micellar solution.

  • Add a suitable base (e.g., NaOH) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product can be extracted using an organic solvent.

  • The organic layer is then dried over an anhydrous salt (e.g., Na2SO4) and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Logical Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate synthesis method based on key experimental considerations.

Synthesis_Method_Comparison Workflow for Selecting a Synthesis Method for this compound A Starting Materials Availability B Acetophenone & Benzaldehyde A->B Readily Available C Chalcone & Acetophenone A->C Available/Synthesizable D Desired Reaction Conditions B->D C->D E One-Pot, Transition-Metal-Free D->E Priority: Simplicity & Speed F Green Chemistry, Micellar Media D->F Priority: Environmental Impact G Select One-Pot Claisen-Schmidt/Michael Addition E->G H Select Micellar Michael Addition F->H

Caption: Decision workflow for synthesis method selection.

References

A Comparative Guide to 1,3,5-Triphenyl-1,5-pentanedione and Other 1,5-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis, reactivity, and applications of 1,3,5-Triphenyl-1,5-pentanedione against other 1,5-dicarbonyl compounds, supported by experimental data.

Introduction to 1,5-Dicarbonyl Compounds

1,5-Dicarbonyl compounds are valuable synthetic intermediates characterized by two carbonyl groups separated by a three-carbon chain. This specific arrangement allows for a unique reactivity profile, making them crucial precursors for the synthesis of various carbocyclic and heterocyclic systems, which are prominent motifs in medicinal chemistry and materials science.[1] Their propensity to undergo intramolecular reactions, such as aldol condensations and Michael additions, provides efficient pathways to construct six-membered rings.[2]

Among this class of molecules, this compound stands out as a key representative of aromatic 1,5-diketones. This guide will compare its properties and synthetic utility with other 1,5-dicarbonyl compounds, including aliphatic and mixed-substituent analogues.

Synthesis of 1,5-Dicarbonyl Compounds

The synthesis of 1,5-dicarbonyl compounds is most commonly achieved through Michael addition reactions, where an enolate adds to an α,β-unsaturated carbonyl compound.[3] Another prevalent method is the one-pot Claisen-Schmidt condensation followed by a Michael addition.[4]

Synthesis of this compound and other Triaryl-1,5-diketones

A facile and environmentally friendly one-pot synthesis of substituted 1,3,5-triaryl-1,5-diketones can be achieved by the Claisen-Schmidt condensation of aryl ketones and aryl aldehydes, followed by a Michael addition reaction under transition-metal-free conditions.[4] This method offers several advantages, including the absence of expensive or toxic catalysts, a wide substrate scope, and good to excellent yields.[4]

Table 1: Synthesis of 1,3,5-Triaryl-1,5-pentanediones via One-Pot Reaction [4]

EntryAryl KetoneAryl AldehydeProductYield (%)
1AcetophenoneBenzaldehydeThis compound62
2Acetophenone4-Chlorobenzaldehyde3-(4-Chlorophenyl)-1,5-diphenylpentane-1,5-dione81
3Acetophenone3-(Trifluoromethyl)benzaldehyde3-(3-Trifluoromethylphenyl)-1,5-diphenylpentane-1,5-dione65
44'-Chloroacetophenone4-Methoxybenzaldehyde1,5-Bis(4-chlorophenyl)-3-(4-methoxyphenyl)pentane-1,5-dione95
54'-Bromoacetophenone4-Methoxybenzaldehyde1,5-Bis(4-bromophenyl)-3-(4-methoxyphenyl)pentane-1,5-dione92
Synthesis of Aliphatic and Mixed 1,5-Dicarbonyl Compounds

The synthesis of aliphatic 1,5-diketones can be achieved through various methods, including the Michael addition of enolates to α,β-unsaturated ketones. For instance, the reaction of a cyclic ketone with an α,β-unsaturated ketone in the presence of a base is a key step in the Robinson annulation, forming a 1,5-diketone intermediate.[4]

Table 2: Synthesis of Various 1,5-Dicarbonyl Compounds

EntryReactant 1Reactant 2ProductYield (%)Method
1Acetophenone (2 equiv.)Benzaldehyde (1 equiv.)This compound62One-pot Claisen-Schmidt/Michael Addition[4]
2CyclohexanoneMethyl vinyl ketone2-(3-Oxobutyl)cyclohexan-1-oneNot specified in general procedureMichael Addition (Robinson Annulation first step)[4]
33-Acetyl-4-hydroxycoumarin, CyclopentanoneBenzaldehyde3-Acetyl-2-hydroxy-4-(1-(2-oxocyclopentyl)-3-oxo-3-phenylpropyl)-4H-chromen-4-one92One-pot Aldol/Michael Addition[1]

Experimental Protocols

General One-Pot Synthesis of 1,3,5-Triaryl-1,5-pentanediones[4]

To a stirred solution of an acetophenone derivative (1.0 equiv) in ethanol (1.5 mL), a 60% aqueous solution of KOH (1.0 equiv) is added, and the mixture is stirred at 0 °C for 15 minutes. After enol formation, the corresponding aldehyde (0.5 equiv) is added to the reaction mixture at the same temperature. For aldehydes that are not soluble in ethanol, a small amount of dichloromethane (0.5 mL) can be added. The reaction is then allowed to warm to room temperature and stirred for the appropriate time (typically 2-7 hours), with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography.

experimental_workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product A Aryl Ketone P1 Mix Aryl Ketone, EtOH, and KOH at 0 °C A->P1 B Aryl Aldehyde P2 Add Aryl Aldehyde B->P2 C KOH (aq) C->P1 D Ethanol D->P1 P1->P2 P3 Stir at Room Temperature P2->P3 P4 Work-up (Extraction) P3->P4 P5 Purification (Chromatography) P4->P5 Z 1,3,5-Triaryl-1,5-pentanedione P5->Z pyridine_synthesis A 1,5-Dicarbonyl Compound C Dihydropyridine Intermediate A->C Condensation B Nitrogen Source (e.g., NH4OAc) B->C D Pyridine Product C->D Oxidation

References

X-ray crystallography of 1,3,5-Triphenyl-1,5-pentanedione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Analysis of 1,3,5-Triphenyl-1,5-pentanedione Derivatives: X-ray Crystallography and a Comparison with Alternative Techniques

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for designing novel therapeutics and materials. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural elucidation of this compound and its derivatives. While crystallographic data for the parent compound is limited, this guide utilizes data from a closely related derivative, 3-Phenyl-1,5-di-2-pyridylpentane-1,5-dione, to illustrate the power of the technique and provides a framework for comparison.

A Note on Data Availability

Comparison of Analytical Techniques

The determination of a molecule's structure can be approached through various techniques, each with its own strengths and limitations. Below is a comparison of X-ray crystallography with other common analytical methods.

TechniquePrincipleSample RequirementsInformation ObtainedAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystals (typically 0.1-0.5 mm)Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingUnambiguous determination of absolute stereochemistry and solid-state conformationCrystal growth can be a significant bottleneck; not suitable for non-crystalline materials
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldSolution or solid-state sample (mg scale)Connectivity of atoms, relative stereochemistry, solution-state conformationProvides information about the molecule's structure and dynamics in solutionCan be difficult to interpret for complex molecules; does not provide precise bond lengths and angles
Mass Spectrometry Ionization of molecules and separation by mass-to-charge ratioSmall sample amount (µg to ng)Molecular weight, elemental composition, fragmentation patternsHigh sensitivity; can be coupled with separation techniques like LC or GCDoes not provide direct information about the 3D structure or stereochemistry
Computational Modeling Theoretical calculations based on quantum mechanics or molecular mechanicsNo physical sample requiredPredicted 3D structure, electronic properties, reaction mechanismsCan provide insights into structures that are difficult to study experimentallyAccuracy depends on the level of theory and computational resources; requires experimental validation

X-ray Crystallographic Data of a this compound Derivative

The following table summarizes the crystallographic data for 3-Phenyl-1,5-di-2-pyridylpentane-1,5-dione, a derivative of the target compound class.[1]

ParameterValue
Chemical FormulaC₂₁H₁₈N₂O₂
Molecular Weight330.37
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.464 (3)
b (Å)10.484 (4)
c (Å)10.713 (4)
α (°)94.449 (4)
β (°)100.396 (4)
γ (°)90.00
Volume (ų)923.9 (6)
Z2
Temperature (K)298 (2)
R-factor0.049

Experimental Protocol for X-ray Crystallography

The following is a generalized experimental protocol for the X-ray crystallography of a this compound derivative, based on the study of 3-Phenyl-1,5-di-2-pyridylpentane-1,5-dione.[1]

I. Synthesis and Crystallization
  • Synthesis: The derivative was synthesized by the reaction of 2-acetylpyridine and benzaldehyde in the presence of potassium hydroxide.[1] The resulting mixture was washed with water and recrystallized from ethanol.[1]

  • Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of an ethanol solution of the purified compound.

II. Data Collection
  • A suitable single crystal was mounted on a goniometer head.

  • X-ray diffraction data were collected at a specific temperature (e.g., 298 K) using a diffractometer equipped with a CCD area detector and a specific X-ray source (e.g., Mo Kα radiation).

  • A series of diffraction images were collected as the crystal was rotated.

III. Structure Solution and Refinement
  • The collected diffraction data were processed to obtain a set of structure factors.

  • The crystal structure was solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model was refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other crystallographic parameters.

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation

Caption: General workflow for X-ray crystallography.

Molecular Structure of this compound

Caption: Molecular graph of this compound.

References

Purity Analysis of Synthesized 1,3,5-Triphenyl-1,5-pentanedione: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of synthesized 1,3,5-Triphenyl-1,5-pentanedione, a diketone with potential applications in organic synthesis and medicinal chemistry.

Introduction to this compound and Purity Concerns

This compound is a dicarbonyl compound that can be synthesized through various condensation reactions. The synthetic route, however, can often lead to the formation of impurities, including unreacted starting materials, intermediates, and by-products from side reactions. Rigorous purity analysis is therefore essential to ensure the identity, quality, and safety of the compound for its intended use.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of non-volatile organic compounds like this compound. The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Due to the lack of a specific published HPLC method for this compound, the following protocol is based on established methods for structurally related chalcones and aromatic ketones and serves as a robust starting point for method development.[1][2][3][4][5]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm
Sample Preparation Dissolve sample in Acetonitrile to a concentration of 1 mg/mL

Experimental Workflow for HPLC Analysis

The general workflow for the purity analysis of this compound by HPLC is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh & Dissolve Sample in Acetonitrile filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject Sample into HPLC System filter->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

HPLC Purity Analysis Workflow

Alternative Methods for Purity Analysis

While HPLC is a gold standard for purity determination, other techniques can provide complementary and confirmatory data.

Quantitative NMR (qNMR) is an absolute method for purity assessment that does not require a reference standard of the analyte.[6][7][8][9][10] The purity is determined by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and concentration.

Experimental Protocol for qNMR:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the respective integral values, number of protons, molecular weights, and weighed masses.

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[11][12][13][14] This technique is particularly useful for identifying and quantifying trace impurities.

Experimental Protocol for LC-MS:

  • Chromatography: Utilize the same HPLC method as described above.

  • Mass Spectrometry: Connect the HPLC eluent to a mass spectrometer (e.g., a time-of-flight (TOF) or triple quadrupole instrument).

  • Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI).

  • Data Acquisition: Acquire mass spectra over a relevant mass range.

  • Data Analysis: Identify the molecular ion of this compound and search for other ions corresponding to potential impurities. The peak area from the total ion chromatogram (TIC) or extracted ion chromatograms (EIC) can be used for quantification.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, and available instrumentation.

FeatureHPLC-UVqNMRLC-MS
Principle Chromatographic separation with UV detectionNuclear magnetic resonance spectroscopyChromatographic separation with mass detection
Quantitation Relative (requires reference standard)Absolute (primary method)Relative (can be quantitative with standards)
Impurity ID Limited to retention time comparisonPossible with structural elucidationExcellent for molecular weight determination
Sensitivity GoodModerateVery High
Throughput HighModerateHigh
Cost ModerateHighHigh
Strengths Robust, reproducible, widely availableAbsolute quantification, structural informationHigh sensitivity, impurity identification
Limitations Requires chromophoric analytesLower sensitivity, requires soluble samplesComplex instrumentation, matrix effects

Logical Comparison of Purity Analysis Techniques

The following diagram illustrates the decision-making process for selecting an appropriate purity analysis method.

Method_Comparison cluster_hplc Routine QC & Purity Check cluster_qnmr Absolute Purity & Reference Standard cluster_lcms Impurity Profiling & Identification start Purity Analysis of Synthesized Compound hplc HPLC-UV start->hplc qnmr qNMR start->qnmr lcms LC-MS start->lcms hplc_adv Advantages: - High Throughput - Robust - Good Quantitation qnmr_adv Advantages: - Absolute Quantitation - No Reference Standard Needed - Structural Information lcms_adv Advantages: - High Sensitivity - Impurity Identification - Trace Analysis

References

A Comparative Analysis of Theoretical vs. Experimental Yields for 1,3,5-Triphenyl-1,5-pentanedione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Look at the Efficacy of a Common Synthetic Route

This guide provides a comprehensive comparison of the theoretical and experimental yields for the synthesis of 1,3,5-Triphenyl-1,5-pentanedione, a valuable intermediate in the preparation of various heterocyclic compounds. By examining the data from a prevalent one-pot synthesis method, this document aims to offer researchers a clear perspective on the practical efficiency of this reaction, supported by detailed experimental protocols and a visual representation of the workflow.

Quantitative Yield Analysis

The synthesis of this compound is commonly achieved through a base-catalyzed reaction involving acetophenone and benzaldehyde. The reaction proceeds via a Claisen-Schmidt condensation to form an intermediate chalcone, which then undergoes a Michael addition with a second equivalent of acetophenone. This one-pot approach is favored for its operational simplicity and efficiency.

The theoretical yield represents the maximum possible mass of the product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. In contrast, the experimental yield is the actual amount of product isolated and purified in a laboratory setting. A comparison of these two values provides a clear measure of the reaction's practical success.

ParameterValue
Reactant 1 Acetophenone
Reactant 2 Benzaldehyde
Product This compound
Stoichiometry 2 Acetophenone : 1 Benzaldehyde : 1 Product
Molecular Weight of Acetophenone 120.15 g/mol
Molecular Weight of Benzaldehyde 106.12 g/mol
Molecular Weight of Product 328.40 g/mol [1]
Theoretical Yield 100% (by definition)
Reported Experimental Yield 62%[2]

Note: The theoretical yield is calculated based on the limiting reactant. For the purpose of this guide, a general experimental yield is cited. Actual theoretical and experimental yields will vary depending on the specific quantities of reactants used.

Experimental Protocol: One-Pot Synthesis

The following is a detailed methodology for the synthesis of this compound, adapted from established procedures.[2]

Materials:

  • Acetophenone

  • Benzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂) (if necessary)

  • Distilled water

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: To a stirred solution of acetophenone (1 equivalent) in ethanol (1.5 mL) in a round-bottom flask, add a 60% aqueous solution of KOH (1 equivalent).

  • Enolate Formation: Stir the mixture at 0 °C for 15 minutes to facilitate the formation of the enolate.

  • Aldehyde Addition: Add benzaldehyde (1 equivalent) to the reaction mixture at the same temperature (0 °C). If the aldehyde is not fully soluble in ethanol, a minimal amount of dichloromethane (0.5 mL) can be added to aid dissolution.

  • Reaction Progression: Allow the reaction to proceed at this temperature, monitoring its progress by techniques such as thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically subjected to an aqueous workup to neutralize the base and remove water-soluble byproducts.

  • Isolation and Purification: The crude product is then isolated, often by filtration if it precipitates, and purified. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography to yield the final this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the one-pot synthesis of this compound.

G Experimental Workflow for the Synthesis of this compound A 1. Mix Acetophenone and KOH in Ethanol B 2. Stir at 0°C for 15 min (Enolate Formation) A->B Cooling C 3. Add Benzaldehyde at 0°C B->C Addition D 4. Reaction Monitoring (e.g., TLC) C->D Reaction E 5. Aqueous Workup D->E Completion F 6. Isolation of Crude Product E->F G 7. Purification (Recrystallization/Chromatography) F->G H Final Product: this compound G->H

Caption: A flowchart of the one-pot synthesis of this compound.

Alternative Synthetic Routes

While the one-pot Claisen-Schmidt/Michael addition is a common and efficient method, other synthetic strategies for 1,5-diketones exist. These include:

  • Michael reaction of chalcones with aryl methyl ketones: This is a two-step process where the chalcone is first synthesized and isolated before reacting with another equivalent of a ketone.[2]

  • Catalyzed reactions: Various catalysts, including transition metals and heterogeneous catalysts like silica vanadic acid, have been employed to promote the synthesis of 1,5-diones.[2]

  • Reactions involving silyl enol ethers or diphenacyl sulfides: These represent alternative nucleophiles in Michael addition reactions.[2]

The choice of synthetic route will depend on factors such as the desired substrate scope, reaction conditions, and the availability of starting materials and catalysts. The one-pot method described in this guide offers a balance of good to excellent yields, operational simplicity, and the use of inexpensive starting materials, making it an attractive option for many research applications.[2]

References

A Comparative Guide to the Reaction Kinetics of 1,3,5-Triphenyl-1,5-pentanedione Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for the formation of 1,3,5-triphenyl-1,5-pentanedione, a valuable diketone intermediate in organic synthesis. While direct kinetic data such as rate constants and activation energies are not extensively available in the literature, this document offers a detailed comparison of reaction performance based on yields, reaction times, and conditions. The information is presented to assist researchers in selecting the most suitable synthetic strategy for their specific needs, with a focus on efficiency, environmental impact, and simplicity.

Comparison of Synthetic Methodologies

The synthesis of this compound is primarily achieved through a one-pot reaction involving the Claisen-Schmidt condensation of benzaldehyde with two equivalents of acetophenone, which proceeds via an intermediate chalcone (1,3-diphenyl-2-propen-1-one) followed by a Michael addition. Various catalytic systems and reaction conditions have been developed to optimize this transformation. Below is a comparative summary of the key methodologies.

MethodologyCatalyst/BaseSolventTemperature (°C)Reaction TimeYield (%)Key Advantages
Conventional Base Catalysis
Sodium tert-ButoxideNot specified25Overnight94High yield with a strong base.[1]
Sodium iso-PropoxideNot specified25Overnight83Good yield with a common alkoxide base.[1]
PyridinePyridine25Overnight91Acts as both base and solvent.[1]
Methyl amineMethyl amine25Overnight93Acts as both base and solvent.[1]
Transition-Metal-Free One-Pot Synthesis 60% aq. KOHEthanolReflux3 hours62-93Green, cost-effective, short reaction time, and high yields with optimized conditions.[2][3][4]
Micellar Synthesis NaOHWater with CTABRoom Temp.24 hours~65 (chalcone)Green chemistry approach using water as the bulk solvent; side product formation can be an issue.[5]

Experimental Protocols

Detailed experimental procedures for the most common and innovative synthetic methods are provided below.

Conventional Base-Catalyzed Synthesis (using Sodium tert-Butoxide)

This method represents a traditional approach using a strong alkoxide base.

  • Materials:

    • Benzaldehyde (570 mmol)

    • Acetophenone (1500 mmol)

    • Sodium tert-Butoxide solution (10 ml)

    • Distilled water

    • Methanol (cold)

    • Ethanol (for recrystallization)

  • Procedure:

    • To a solution of sodium tert-butoxide (10 ml), add benzaldehyde (570 mmol) and acetophenone (1500 mmol).

    • Stir the reaction mixture at 25°C overnight.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of n-hexane:ethyl acetate (9:1).

    • Upon completion, dilute the reaction mixture with distilled water (50 ml).

    • Place the mixture in a freezer overnight to facilitate precipitation.

    • Separate the organic layer and wash it with cold methanol.

    • Filter the crude product.

    • Recrystallize the solid from ethanol to obtain pure this compound.

Transition-Metal-Free One-Pot Synthesis

This environmentally friendly method utilizes an aqueous solution of a simple base and a green solvent.[2][3][4]

  • Materials:

    • Acetophenone (1.88 mmol, 2.0 equiv)

    • Benzaldehyde (0.94 mmol, 1.0 equiv)

    • 60% aqueous solution of KOH (1.0 equiv)

    • Ethanol (1.5 mL)

    • Dichloromethane (if needed for solubility)

  • Procedure:

    • To a stirred solution of acetophenone (1.88 mmol) in ethanol (1.5 mL), add a 60% aqueous solution of KOH (0.94 mmol).

    • Stir the mixture at 0°C for 15 minutes to form the enolate.

    • Add benzaldehyde (0.94 mmol) to the reaction solution at the same temperature. For aldehydes with poor solubility in ethanol, a small amount of dichloromethane (0.5 mL) can be added.

    • Reflux the reaction mixture for 3 hours.

    • After completion, cool the reaction mixture and proceed with a standard aqueous workup and purification by column chromatography.

Micellar Synthesis

This approach leverages surfactant micelles to facilitate the reaction in an aqueous medium.[5]

  • Materials:

    • Benzaldehyde (1 mmol)

    • Acetophenone (2 mmol)

    • Sodium Hydroxide (NaOH) (1 mmol)

    • Cetyltrimethylammonium bromide (CTAB)

    • Water

  • Procedure:

    • Prepare a 0.16% aqueous solution of CTAB (5 times the critical micelle concentration).

    • In an 8 mL vial, dissolve benzaldehyde (1 mmol) and acetophenone (2 mmol) in the CTAB solution (1 mL).

    • Add NaOH (1 mmol) to the mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction for the formation of the intermediate chalcone and the final 1,5-diketone product. Note that the Michael addition can be a competing side reaction during chalcone formation in this system.

    • Upon completion, extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the logical flow of the synthetic processes described.

Reaction_Workflow cluster_step1 Step 1: Chalcone Formation (Claisen-Schmidt Condensation) cluster_step2 Step 2: 1,5-Diketone Formation (Michael Addition) Ace1 Acetophenone Chalcone Chalcone (1,3-Diphenyl-2-propen-1-one) Ace1->Chalcone Base Benz Benzaldehyde Benz->Chalcone Ace2 Acetophenone Diketone This compound Ace2->Diketone Base Chalcone_ref->Diketone

Caption: Stepwise synthesis of this compound.

One_Pot_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Ace Acetophenone (2 equiv) Diketone This compound Ace->Diketone Benz Benzaldehyde (1 equiv) Benz->Diketone Catalyst Base (e.g., KOH) Catalyst->Diketone Solvent Solvent (e.g., Ethanol) Solvent->Diketone Temp Reflux Temp->Diketone

Caption: One-pot synthesis workflow.

References

A Comparative Guide to Catalysts for 1,5-Diketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,5-diketones is a cornerstone in organic chemistry, providing essential building blocks for the construction of a wide array of carbocyclic and heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and environmental impact of these synthetic routes. This guide offers a comparative overview of various catalytic systems for the synthesis of 1,5-diketones, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal conditions for their specific needs.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts in promoting the synthesis of 1,5-diketones can be quantitatively assessed by comparing reaction yields, times, and the conditions required. The following tables summarize the performance of representative catalytic systems in the synthesis of 1,3,5-triphenylpentane-1,5-dione, a common benchmark molecule.

Table 1: Homogeneous Catalysis

Catalyst SystemSubstratesSolventTemperature (°C)Time (h)Yield (%)Ref.
KOH (1 equiv)Acetophenone, BenzaldehydeEthanolReflux362
(S)-Diphenylprolinol methyl ether (5 mol%)Cinnamaldehyde, AcetophenoneMethanolRoom Temp.2482[1]
Pd(OAc)₂ (5 mol%), (R)-BINAP (6 mol%)1-Phenylprop-2-en-1-ol, AcetophenoneToluene10012~85[2][3]
Ni(OAc)₂·4H₂O (10 mol%), 1,10-phenanthroline (12 mol%)Acetophenone, Ethanol, MethanolToluene12024Moderate to High
JohnPhosAuCl (1 mol%), NaBArF₄ (1 mol%)1-Phenylhex-5-yn-1-oneWater/Dioxane60298

Table 2: Heterogeneous Catalysis

Catalyst SystemSubstratesSolventTemperature (°C)Time (h)Yield (%)Ref.
Silica Vanadic AcidAcetophenone, BenzaldehydeSolvent-free1201.592
Mg-Al Layered Double Hydroxide (calcined)Chalcone, AcetophenoneNo solvent100295
Silica Sulfuric AcidChalcone, AcetophenoneEthanolReflux488[4]

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below to facilitate their implementation in a laboratory setting.

Base-Catalyzed Synthesis (KOH)

This protocol describes a one-pot synthesis of 1,3,5-triphenylpentane-1,5-dione from acetophenone and benzaldehyde.

Materials:

  • Acetophenone

  • Benzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Dichloromethane (if needed)

  • Hydrochloric acid (dilute)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of acetophenone (2.0 equiv) in ethanol, add a 60% aqueous solution of KOH (1.0 equiv) at 0 °C and stir for 15 minutes to form the enolate.

  • Add benzaldehyde (1.0 equiv) to the reaction mixture at the same temperature. If the aldehyde is not soluble in ethanol, a small amount of dichloromethane can be added.

  • Add another equivalent of acetophenone (1.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Organocatalytic Asymmetric Synthesis (Jørgensen-Hayashi Catalyst)

This protocol outlines the asymmetric Michael addition of acetophenone to cinnamaldehyde, catalyzed by a diarylprolinol silyl ether.

Materials:

  • (S)-α,α-Diphenylprolinol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Cinnamaldehyde

  • Acetophenone

  • Methanol

  • Lithium acetate (additive)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cinnamaldehyde (1.0 equiv) in methanol, add the Jørgensen-Hayashi catalyst (5 mol%) and lithium acetate (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add acetophenone (1.5 equiv) and continue stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired δ-keto aldehyde.

Palladium-Catalyzed Synthesis from an Allylic Alcohol

This method describes the one-pot synthesis of a 1,5-diketone from an allylic alcohol and a ketone.[2]

Materials:

  • 1-Phenylprop-2-en-1-ol

  • Acetophenone

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-BINAP

  • Toluene

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol%) and (R)-BINAP (6 mol%) under an inert atmosphere.

  • Add dry toluene, followed by 1-phenylprop-2-en-1-ol (1.0 equiv) and acetophenone (1.2 equiv).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heterogeneous Catalysis (Silica Vanadic Acid)

This solvent-free protocol utilizes a solid acid catalyst for the synthesis of 1,5-diketones.[5]

Materials:

  • Acetophenone

  • Benzaldehyde

  • Silica Vanadic Acid (V₂O₅/SiO₂)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Prepare the silica vanadic acid catalyst by impregnating silica gel with an aqueous solution of ammonium metavanadate, followed by drying and calcination.

  • In a round-bottom flask, mix acetophenone (2.0 equiv), benzaldehyde (1.0 equiv), and silica vanadic acid (10 mol%).

  • Heat the mixture at 120 °C for 1.5 hours with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and add ethyl acetate to dissolve the product.

  • Filter the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the product by column chromatography.

Reaction Mechanisms and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the different catalytic systems.

Base_Catalyzed_Mechanism cluster_ClaisenSchmidt Claisen-Schmidt Condensation cluster_MichaelAddition Michael Addition ketone Ketone (R-CO-CH₃) enolate Enolate ketone->enolate KOH, -H₂O aldehyde Aldehyde (Ar-CHO) enolate->aldehyde Nucleophilic Attack aldol_adduct Aldol Adduct aldehyde->aldol_adduct chalcone Chalcone (α,β-unsaturated ketone) aldol_adduct->chalcone -H₂O diketone 1,5-Diketone chalcone->diketone ketone2 Ketone (R-CO-CH₃) enolate2 Enolate ketone2->enolate2 KOH enolate2->chalcone Conjugate Addition

Caption: Base-catalyzed 1,5-diketone synthesis workflow.

Organocatalytic_Mechanism catalyst Chiral Amine Catalyst iminium Iminium Ion (LUMO-lowered) catalyst->iminium enone α,β-Unsaturated Aldehyde enone->iminium michael_adduct Michael Adduct iminium->michael_adduct ketone Ketone enamine Enamine ketone->enamine Catalyst enamine->iminium Nucleophilic Attack product δ-Keto Aldehyde michael_adduct->product Hydrolysis

Caption: Organocatalytic Michael addition mechanism.

Palladium_Catalyzed_Mechanism allylic_alcohol Allylic Alcohol pi_allyl_pd π-Allyl Pd Complex allylic_alcohol->pi_allyl_pd pd_catalyst Pd(0) Catalyst pd_catalyst->pi_allyl_pd pd_enolate Pd-Enolate Complex pd_catalyst->pd_enolate hydrido_pd Hydrido-Pd Complex pi_allyl_pd->hydrido_pd β-Hydride Elimination enone Enone (in situ) hydrido_pd->enone Reductive Elimination diketone 1,5-Diketone enone->diketone ketone Ketone enolate Enolate ketone->enolate Base enolate->pd_enolate pd_enolate->enone Michael Addition

Caption: Palladium-catalyzed 1,5-diketone synthesis workflow.

Gold_Catalyzed_Mechanism alkynone Alkynone pi_alkyne_au π-Alkyne Au Complex alkynone->pi_alkyne_au au_catalyst Au(I) Catalyst au_catalyst->pi_alkyne_au vinyl_au Vinyl-Au Intermediate pi_alkyne_au->vinyl_au water H₂O water->pi_alkyne_au Nucleophilic Attack enol Enol vinyl_au->enol Protodeauration diketone 1,5-Diketone enol->diketone Tautomerization

Caption: Gold-catalyzed hydration of alkynones to 1,5-diketones.

Conclusion

The synthesis of 1,5-diketones can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. Classical base-catalyzed methods are cost-effective but may lack selectivity and require harsh conditions. Organocatalysis offers a powerful tool for asymmetric synthesis, providing access to chiral 1,5-dicarbonyl compounds with high enantioselectivity. Metal-catalyzed approaches, utilizing palladium, nickel, or gold, provide highly efficient and often milder routes to these important intermediates. The emergence of heterogeneous catalysts presents a greener alternative, with benefits such as ease of separation and potential for recyclability. The selection of an appropriate catalyst will ultimately depend on the specific requirements of the target molecule, including desired stereochemistry, functional group tolerance, and scalability of the process. This guide provides a foundational understanding to assist researchers in navigating the diverse catalytic landscape for 1,5-diketone synthesis.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Triphenyl-1,5-pentanedione: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1,3,5-Triphenyl-1,5-pentanedione (CAS No. 6263-84-9). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Disclaimer: An official, complete Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on available safety information for this compound and general best practices for the disposal of hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on available hazard information, this compound is classified as a skin and eye irritant[1].

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses or goggles.

    • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, proper containment, and clear labeling to ensure it is handled correctly by your institution's environmental health and safety (EHS) department.

  • Waste Segregation:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • It should be treated as a non-halogenated organic solid waste .

  • Container Selection:

    • Use a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with organic solids.

    • Ensure the container is clean and dry before adding the waste.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the designated container.

    • If the compound is in solution, it should be collected in a designated non-halogenated organic solvent waste container. Do not mix with halogenated solvent waste[2].

    • Avoid generating dust during transfer.

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • CAS Number: "6263-84-9"

      • An indication of the hazards: "Irritant"

      • The accumulation start date.

  • Storage:

    • Keep the waste container securely sealed when not in use.

    • Store the container in a designated satellite accumulation area until it is ready for pickup by your institution's EHS personnel.

    • Store away from incompatible materials such as strong oxidizing agents.

  • Disposal Request:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Quantitative Data Summary

There is limited publicly available quantitative toxicological and ecotoxicological data for this compound. The table below summarizes the available information.

Data PointValueSource
GHS Hazard Statements H315: Causes skin irritationBLDpharm
H319: Causes serious eye irritationBLDpharm
Signal Word WarningBLDpharm
Ecotoxicity Avoid release to the environment (precautionary)Guidechem[3]
LD50/LC50 No data availableN/A

Experimental Workflow and Disposal Decision Process

The following diagrams illustrate the general workflow for handling and disposing of this compound waste in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Segregation cluster_final Final Disposal Steps A Identify this compound for Disposal B Consult Institutional EHS Guidelines A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a Ventilated Area (Fume Hood) C->D E Select Compatible, Labeled Hazardous Waste Container D->E F Is the waste solid or in a non-halogenated solvent? E->F G Transfer to 'Non-Halogenated Organic Solid Waste' Container F->G Solid H Transfer to 'Non-Halogenated Organic Solvent Waste' Container F->H Solution I Securely Seal Container G->I H->I J Store in Satellite Accumulation Area I->J K Request EHS Pickup J->K

References

Essential Safety and Operational Guide for 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 1,3,5-Triphenyl-1,5-pentanedione, ensuring laboratory safety and building trust in chemical handling protocols.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or chemical safety goggles.Must meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield may be required for tasks with a high risk of splashing.[1][2]
Skin Chemical-resistant gloves and protective clothing.Disposable nitrile gloves offer broad short-term protection.[3] Wear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Generally not required under normal use with adequate ventilation.If dust or aerosols are generated, a respirator may be necessary. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to minimize dust and aerosol formation.[2][4]

  • Avoid contact with skin and eyes.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Minimize dust generation and accumulation.[2]

  • Do not ingest or inhale.[1][2]

  • Contaminated clothing should be removed and washed before reuse.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store away from incompatible substances such as oxidizing agents.[1]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.

Disposal of Unused Material:

  • Dispose of contents and container to an approved waste disposal plant.

  • Avoid release to the environment.[5]

Disposal of Contaminated PPE:

  • Contaminated gloves, clothing, and other PPE should be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

Experimental Workflow: Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a Well-Ventilated Area b->c Proceed to Handling d Weigh/Transfer Chemical c->d e Perform Experimental Procedure d->e f Decontaminate Work Area e->f Procedure Complete g Dispose of Waste Properly f->g h Doff and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.